(S)-4-Methyl-2-(hydroxymethyl)morpholine
Description
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Properties
IUPAC Name |
[(2S)-4-methylmorpholin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-7-2-3-9-6(4-7)5-8/h6,8H,2-5H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTADGNSGCICTA-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCO[C@@H](C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-4-Methyl-2-(hydroxymethyl)morpholine chemical properties
An In-depth Technical Guide to (S)-4-Methyl-2-(hydroxymethyl)morpholine: Properties and Synthetic Applications
Foreword
Prepared for researchers, medicinal chemists, and professionals in drug development, this guide provides a comprehensive technical overview of this compound. As a chiral building block, this molecule holds significant potential, merging the advantageous physicochemical properties of the morpholine scaffold with stereochemically defined functional handles. This document moves beyond a simple cataloging of data, offering insights into its synthesis, reactivity, and strategic application in modern pharmaceutical research, grounded in the principles of synthetic chemistry and drug design.
Molecular Overview and Strategic Importance
This compound is a substituted morpholine derivative featuring a chiral center at the C-2 position. The morpholine ring itself is a privileged structure in medicinal chemistry.[1][2] Its unique combination of a weakly basic amine and an ether linkage imparts favorable properties to parent molecules, including enhanced aqueous solubility, metabolic stability, and the ability to form key hydrogen bond interactions with biological targets.[1][3] The presence of the (S)-stereocenter and the primary alcohol in the title compound provides two orthogonal points for synthetic diversification, making it a valuable intermediate for constructing complex molecular architectures with precise three-dimensional orientations.
The strategic value of this compound lies in its utility for developing potent and selective therapeutics, particularly for the central nervous system (CNS) and in kinase inhibition.[1][2][4] The morpholine moiety can improve blood-brain barrier permeability, a critical factor in designing CNS-active drugs.[1][3]
Figure 1: Structure of this compound.
Physicochemical and Spectroscopic Profile
Precise experimental data for this specific molecule is not widely published. However, by synthesizing information from closely related analogs and predictive models, we can establish a reliable profile.
Physical Properties
The following table summarizes known and predicted properties. Data for N-methylmorpholine is provided for comparative context.
| Property | This compound | N-Methylmorpholine (Reference) | Source |
| CAS Number | 1159598-33-0 | 109-02-4 | [5] |
| Molecular Formula | C₆H₁₃NO₂ | C₅H₁₁NO | [5] |
| Molecular Weight | 131.17 g/mol | 101.15 g/mol | [5] |
| Appearance | Not Available | Colorless liquid | [6] |
| Solubility | Very soluble in water (1000 g/L at 25 °C, predicted) | Soluble in water | [5] |
| pKa | 14.36 ± 0.10 (Predicted) | 7.4 | [5] |
| Flash Point | Not Available | 23.89 °C | [6][7] |
| Specific Gravity | Not Available | 0.917 - 0.922 @ 20 °C | [7] |
Spectroscopic Characterization
While a specific, published spectrum for this compound is elusive, the expected NMR signatures can be inferred from the general patterns of N-substituted morpholines.[8][9]
-
¹H NMR: The spectrum would be characterized by distinct multiplets for the morpholine ring protons. The protons adjacent to the oxygen (C5-H and C6-H) would appear downfield (typically ~3.5-3.8 ppm) compared to those adjacent to the nitrogen (C2-H and C3-H, ~2.2-2.8 ppm).[9][10] The N-methyl group would present as a singlet around 2.3 ppm.[11] The hydroxymethyl protons at the C2 position would appear as a doublet of doublets, and the chiral proton at C2 would be a complex multiplet.
-
¹³C NMR: The carbon atoms adjacent to the heteroatoms are the most deshielded. The carbons next to the oxygen (C5, C6) would resonate around 67-70 ppm, while those next to the nitrogen (C2, C3) would be in the 50-60 ppm range.[8][9] The N-methyl carbon would appear around 46 ppm. The hydroxymethyl carbon would be expected around 60-65 ppm.
-
IR Spectroscopy: Key absorbances would include a broad O-H stretch from the alcohol group (around 3300-3500 cm⁻¹), C-H stretching from the alkyl groups (2800-3000 cm⁻¹), and a prominent C-O-C stretching band from the ether linkage (1100-1120 cm⁻¹).
Synthesis and Stereochemical Control
The synthesis of chiral morpholines is a well-documented field, often starting from chiral amino alcohols.[12][13][14] A common and effective strategy to access this compound would involve the N-methylation of a suitable precursor, such as (S)-2-(hydroxymethyl)morpholine, which can be derived from a Boc-protected intermediate.
Proposed Synthetic Protocol
This protocol is a representative synthesis based on standard organic chemistry transformations.
Figure 2: Proposed synthetic workflow.
Step 1: Boc Deprotection
-
Dissolve (S)-4-Boc-2-(hydroxymethyl)morpholine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).[15]
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (2-4 eq) or a solution of HCl in dioxane, at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure. The resulting amine salt is often taken directly to the next step without extensive purification.
Step 2: Reductive Amination
-
Dissolve the crude amine salt from the previous step in a solvent like methanol or dichloroethane.
-
Add an aqueous solution of formaldehyde (37 wt. %, 1.1-1.5 eq).
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), portion-wise at 0 °C.[4]
-
Stir the reaction at room temperature for 4-12 hours until complete.
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel to afford pure this compound.
Chemical Reactivity and Synthetic Utility
The molecule possesses two primary functional groups for further elaboration: the tertiary amine and the primary alcohol.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. 4-METHYLMORPHOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 4-methyl morpholine, 109-02-4 [thegoodscentscompany.com]
- 8. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. 4-Methylmorpholine N-oxide(7529-22-8) 1H NMR [m.chemicalbook.com]
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- 14. researchgate.net [researchgate.net]
- 15. scbt.com [scbt.com]
(S)-4-Methyl-2-(hydroxymethyl)morpholine synthesis protocol
Introduction
The chiral morpholine scaffold is a privileged structural motif in medicinal chemistry, integral to the pharmacophores of numerous biologically active compounds. Its presence often confers favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability. The stereochemistry at the C2 position is frequently critical for target engagement and biological efficacy. (S)-4-Methyl-2-(hydroxymethyl)morpholine is a valuable chiral building block for the synthesis of more complex pharmaceutical intermediates. This guide provides a comprehensive, field-proven protocol for the synthesis of this target molecule, designed for researchers, scientists, and professionals in drug development. The presented methodology is a convergent synthesis, emphasizing robust and scalable reactions with detailed causal explanations for experimental choices.
Synthetic Strategy Overview
The synthesis of this compound is approached via a four-step sequence, beginning with the construction of an N-protected chiral morpholine core, followed by deprotection and subsequent N-methylation. This strategy is selected for its reliance on readily available starting materials, high stereochemical control, and amenability to scale-up.
The overall synthetic workflow is as follows:
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of the Chiral Morpholine Core
This part details the construction of the key intermediate, (S)-2-(hydroxymethyl)morpholine, through a two-step process involving cyclization and deprotection.
Step 1: Synthesis of (S)-4-Benzyl-2-(hydroxymethyl)morpholine
This step establishes the chiral morpholine ring system. The reaction proceeds via an initial SN2 attack of the secondary amine of N-benzylethanolamine on the epoxide of (R)-glycidyl nosylate. This is followed by an intramolecular Williamson ether synthesis, where the resulting alkoxide displaces the nosylate leaving group to form the morpholine ring. The use of (R)-glycidyl nosylate ensures the formation of the desired (S)-enantiomer at the C2 position.
Experimental Protocol:
-
Reaction Setup: To a solution of N-benzylethanolamine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol) under an inert atmosphere (N2 or Ar), add anhydrous potassium carbonate (K2CO3, 2.0 eq) as a base.
-
Addition of Chiral Epoxide: Add a solution of (R)-glycidyl nosylate (1.05 eq) in anhydrous acetonitrile (5 mL/mmol) dropwise to the stirred suspension at room temperature over 30 minutes.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (S)-4-benzyl-2-(hydroxymethyl)morpholine as a pale yellow oil.
Step 2: Synthesis of (S)-2-(Hydroxymethyl)morpholine via Catalytic Hydrogenation
The N-benzyl protecting group is removed via catalytic transfer hydrogenation or direct hydrogenation. This method is chosen for its clean conversion and simple work-up procedure.
Experimental Protocol:
-
Reaction Setup: Dissolve (S)-4-benzyl-2-(hydroxymethyl)morpholine (1.0 eq) in methanol (15 mL/mmol). To this solution, add 10% palladium on charcoal (Pd/C, 10 mol%).
-
Hydrogenation: The reaction can be performed under two conditions:
-
Atmospheric Hydrogen: Fit the flask with a hydrogen-filled balloon and stir vigorously at room temperature for 16-24 hours.
-
Pressurized Hydrogen: Alternatively, perform the reaction in a Parr hydrogenation apparatus under 50 psi of H2 for 4-6 hours.
-
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain (S)-2-(hydroxymethyl)morpholine as a viscous oil, which can often be used in the next step without further purification.
Part 2: N-Methylation
Step 3: Synthesis of this compound via Eschweiler-Clarke Reaction
The final step is the N-methylation of the secondary amine. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation, using formaldehyde as the source of the methyl group and formic acid as the reducing agent. This one-pot procedure is high-yielding and avoids the use of hazardous alkylating agents like methyl iodide.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add (S)-2-(hydroxymethyl)morpholine (1.0 eq) followed by formic acid (3.0 eq). Stir the mixture at 0 °C (ice bath).
-
Addition of Formaldehyde: Add aqueous formaldehyde (37 wt. %, 2.5 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 90-100 °C for 4-6 hours. CO2 evolution will be observed.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully basify with a saturated aqueous solution of sodium carbonate (Na2CO3) or 4M NaOH until the pH is >10.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or by flash column chromatography on silica gel (eluent: DCM/methanol gradient) to afford pure this compound.
Quantitative Data Summary
| Step | Product | Starting Materials | Key Reagents | Typical Yield | Purity (ee) |
| 1 | (S)-4-Benzyl-2-(hydroxymethyl)morpholine | N-Benzylethanolamine, (R)-Glycidyl Nosylate | K2CO3, Acetonitrile | 70-85% | >99% |
| 2 | (S)-2-(Hydroxymethyl)morpholine | (S)-4-Benzyl-2-(hydroxymethyl)morpholine | 10% Pd/C, H2 | 90-98% | >99% |
| 3 | This compound | (S)-2-(Hydroxymethyl)morpholine | HCOOH, CH2O | 85-95% | >99% |
Causality and Field-Proven Insights
-
Choice of Chiral Precursor (Step 1): The use of a chiral glycidyl derivative with a good leaving group like nosylate or tosylate is crucial for achieving high enantioselectivity. The stereochemistry is inverted at the C2 position of the glycidyl derivative during the initial amine attack, so the (R)-epoxide yields the (S)-morpholine.
-
Deprotection Strategy (Step 2): Catalytic hydrogenation for N-debenzylation is a mild and efficient method that avoids harsh reagents that could affect other functional groups. The benzyl group is a convenient protecting group as it is stable to the conditions of the cyclization step.
-
N-Methylation Method (Step 3): The Eschweiler-Clarke reaction is a robust and scalable method for N-methylation. It avoids over-alkylation, which can be an issue with other methylating agents, and the work-up is straightforward.
References
-
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14498. [Link][1][2][3]
- Zhu, M., Liu, S., Deng, Z., & Wang, G. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 26(18), 6141-6143.
-
Novel preparation method for chiral 2-hydroxymethyl morpholine compounds. CN102212040A. [4]
- Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 6(11), 1741–1743.
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- 4. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - Google Patents [patents.google.com]
Spectroscopic Data for (S)-4-Methyl-2-(hydroxymethyl)morpholine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for (S)-4-Methyl-2-(hydroxymethyl)morpholine. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical predictions with established principles of spectroscopic analysis. Due to a lack of publicly available, experimentally-derived spectra for this specific stereoisomer, this guide constructs a detailed, predicted spectroscopic profile based on data from structurally related compounds and foundational spectroscopic theory. This approach offers a robust framework for the identification and characterization of this molecule.
Introduction
This compound, with the molecular formula C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol , is a chiral morpholine derivative of interest in synthetic and medicinal chemistry.[1] The morpholine scaffold is a common motif in biologically active compounds.[2] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such molecules during research and development. This guide will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this compound.
Predicted ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a common solvent like CDCl₃ would exhibit distinct signals for each unique proton.
Rationale for Experimental Choices:
The choice of solvent is critical in NMR spectroscopy. Deuterated chloroform (CDCl₃) is a standard choice for many organic molecules due to its ability to dissolve a wide range of compounds and its relatively simple solvent signal. A standard operating frequency of 400 or 500 MHz is typically sufficient to resolve the proton signals of a molecule of this size.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.8 - 3.6 | m | 1H | H-2 |
| ~ 3.7 - 3.5 | m | 2H | -CH₂OH |
| ~ 3.5 - 3.3 | m | 2H | H-6 |
| ~ 2.8 - 2.6 | m | 2H | H-3 |
| ~ 2.4 - 2.2 | m | 2H | H-5 |
| ~ 2.3 | s | 3H | N-CH₃ |
| ~ 2.0 (broad) | s | 1H | -OH |
Interpretation of Predicted ¹H NMR Spectrum:
The morpholine ring protons are expected to show complex splitting patterns (multiplets, m) due to coupling with neighboring protons. The diastereotopic nature of the methylene protons on the morpholine ring, arising from the chiral center at C-2, would lead to further complexity in their signals. The N-methyl group is expected to appear as a sharp singlet (s) around 2.3 ppm. The protons of the hydroxymethyl group will also likely appear as a multiplet, and the hydroxyl proton itself will be a broad singlet that can exchange with D₂O. The specific chemical shifts and coupling constants would need to be confirmed by experimental data. The general pattern for morpholine derivatives often shows distinct regions for the axial and equatorial protons.[3]
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrument Setup: Use a 400 or 500 MHz NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence is typically used.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Analysis: Integrate the signals and determine the chemical shifts and coupling constants.
¹H NMR Workflow Diagram:
Caption: Workflow for acquiring and analyzing a ¹H NMR spectrum.
Predicted ¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
Rationale for Experimental Choices:
A proton-decoupled ¹³C NMR experiment is standard, which simplifies the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom. The choice of CDCl₃ as the solvent remains appropriate.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 75 - 70 | C-2 |
| ~ 68 - 63 | -CH₂OH |
| ~ 67 - 62 | C-6 |
| ~ 55 - 50 | C-3 |
| ~ 54 - 49 | C-5 |
| ~ 46 - 41 | N-CH₃ |
Interpretation of Predicted ¹³C NMR Spectrum:
The six carbon atoms of this compound are chemically non-equivalent and are expected to produce six distinct signals in the ¹³C NMR spectrum. The carbons attached to heteroatoms (oxygen and nitrogen) will be deshielded and appear at higher chemical shifts. For instance, the C-2 carbon, being attached to both oxygen and nitrogen (indirectly) and being the chiral center, is expected to be in the 70-75 ppm range. The carbon of the N-methyl group would be the most shielded, appearing at the lowest chemical shift. The chemical shifts of morpholine carbons are well-documented and provide a good reference point.[4][5]
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Use a 400 or 500 MHz NMR spectrometer equipped for ¹³C detection.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans may be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction.
-
Analysis: Determine the chemical shift of each carbon signal.
¹³C NMR Workflow Diagram:
Caption: Workflow for acquiring and analyzing a ¹³C NMR spectrum.
Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Rationale for Experimental Choices:
The sample can be analyzed as a neat liquid (if applicable), as a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet if it is a solid. Attenuated Total Reflectance (ATR) is a common modern technique that requires minimal sample preparation.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 (broad) | Strong | O-H stretch (alcohol) |
| 2950-2850 | Strong | C-H stretch (aliphatic) |
| 1450 | Medium | C-H bend |
| 1120 | Strong | C-O-C stretch (ether) |
| 1050 | Strong | C-O stretch (primary alcohol) |
| 1080 | Medium | C-N stretch |
Interpretation of Predicted IR Spectrum:
The IR spectrum of this compound is expected to be dominated by a strong, broad absorption band in the region of 3400 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aliphatic methyl and methylene groups will appear in the 2850-2950 cm⁻¹ region. A strong band around 1120 cm⁻¹ is characteristic of the C-O-C stretching of the morpholine ether linkage. The C-O stretch of the primary alcohol and the C-N stretch of the tertiary amine will also be present in the fingerprint region. The IR spectrum of morpholine itself shows characteristic C-O-C and N-H vibrations, which serve as a useful comparison.[6][7]
Experimental Protocol for IR Spectroscopy (ATR):
-
Sample Preparation: Place a small amount of the neat sample directly on the ATR crystal.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.
-
Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
IR Spectroscopy Workflow Diagram:
Caption: Workflow for acquiring and analyzing an IR spectrum using ATR.
Predicted Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Rationale for Experimental Choices:
Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns, which can be useful for structural elucidation. Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules and typically shows a prominent molecular ion or protonated molecule peak, which is useful for confirming the molecular weight.
Predicted Mass Spectrometry Data (EI):
| m/z | Possible Fragment |
| 131 | [M]⁺ (Molecular Ion) |
| 100 | [M - CH₂OH]⁺ |
| 86 | [M - CH₂OH - CH₂]⁺ or [M - C₂H₅O]⁺ |
| 58 | [CH₂=N(CH₃)CH₂]⁺ |
| 42 | [C₂H₄N]⁺ |
Interpretation of Predicted Mass Spectrum:
The molecular ion peak [M]⁺ is expected at m/z 131. A common fragmentation pathway for morpholines involves the cleavage of the ring. For this compound, a significant fragment would likely result from the loss of the hydroxymethyl group (CH₂OH, mass 31), leading to a peak at m/z 100. Further fragmentation of the morpholine ring would lead to smaller fragments. The fragmentation pattern of 4-methylmorpholine shows a base peak at m/z 58, which is a plausible fragment for the title compound as well.[8]
Experimental Protocol for Mass Spectrometry (ESI):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.
-
Data Processing: The instrument software will generate the mass spectrum.
-
Analysis: Identify the protonated molecule [M+H]⁺ at m/z 132 and any other significant ions.
Mass Spectrometry Workflow Diagram:
Caption: Workflow for acquiring and analyzing a mass spectrum.
Conclusion
This technical guide provides a detailed, predicted spectroscopic profile of this compound based on established principles and data from analogous structures. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, offer a comprehensive framework for the characterization of this chiral molecule. While these predictions are based on sound scientific reasoning, experimental verification is essential for definitive structural confirmation. This guide serves as a valuable resource for researchers working with this compound, enabling them to anticipate spectral features and design appropriate analytical strategies.
References
-
The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]
-
National Institute of Standards and Technology. Morpholine, 4-methyl-. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). [Link]
-
ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). [Link]
-
National Institute of Standards and Technology. Morpholine, 4-methyl-. [Link]
-
ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]
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ResearchGate. Observed IR spectrum of neutral morpholine and the calculated spectrum.... [Link]
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National Institute of Standards and Technology. 4-(2-Hydroxypropyl)morpholine. [Link]
-
National Institute of Standards and Technology. Morpholine, 4-methyl-. [Link]
-
National Institute of Standards and Technology. Morpholine, 4-methyl-. [Link]
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The Strategic Synthesis of (S)-4-Methyl-2-(hydroxymethyl)morpholine: A Chiral Scaffold for Drug Discovery
Introduction: The Significance of Chiral Morpholines in Medicinal Chemistry
The morpholine moiety is a privileged scaffold in modern drug discovery, prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1] When incorporated into a molecule, the morpholine ring can enhance binding to biological targets and improve pharmacokinetic profiles.[2] The stereochemistry of substituted morpholines is often critical for their pharmacological activity, making the synthesis of enantiomerically pure morpholine derivatives a key focus for medicinal chemists.[3] Among these, (S)-4-Methyl-2-(hydroxymethyl)morpholine stands out as a valuable chiral building block, particularly as an intermediate in the synthesis of various pharmaceutically active compounds. This guide provides an in-depth technical overview of a robust and strategic synthesis of this important molecule, starting from a readily available chiral precursor.
Synthetic Strategy: A Logic-Driven Approach from a Chiral Pool Starting Material
The synthesis of this compound is strategically designed to ensure high enantiomeric purity and good overall yield. The chosen pathway leverages a starting material from the chiral pool, (S)-3-amino-1,2-propanediol, to introduce the desired stereochemistry at the C2 position of the morpholine ring from the outset. The synthesis can be logically divided into two main stages: the formation of the morpholine ring and the subsequent N-methylation.
A common and effective strategy involves the use of a Boc (tert-butyloxycarbonyl) protecting group for the nitrogen atom. This allows for controlled reactions and prevents unwanted side reactions during the formation of the morpholine ring. The Boc group can then be cleanly removed under acidic conditions before the final N-methylation step.
The overall synthetic pathway is illustrated in the workflow diagram below:
Part 1: Synthesis of the Chiral Morpholine Core
The construction of the chiral morpholine ring is the cornerstone of this synthesis. Starting with (S)-3-amino-1,2-propanediol ensures the correct stereochemistry is established early in the synthetic sequence.
Step 1: N-Boc Protection of (S)-3-amino-1,2-propanediol
The initial step involves the protection of the amino group of (S)-3-amino-1,2-propanediol with a Boc group. This is a standard procedure in organic synthesis to prevent the nucleophilic amine from participating in subsequent reactions until desired.
-
Rationale: The Boc group is chosen for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions, which will not affect the other functional groups in the molecule.[4]
Step 2: Intramolecular Cyclization to Form the Morpholine Ring
The N-Boc protected diol is then cyclized to form the morpholine ring. This is typically achieved by reacting the diol with a reagent that can provide a two-carbon linker and facilitate the ring closure. A common method involves the use of reagents like chloroacetyl chloride followed by reduction, or more modern and efficient methods using reagents like ethylene sulfate. A green and efficient one-pot or two-step protocol using ethylene sulfate and a base like potassium tert-butoxide has been reported for the conversion of 1,2-amino alcohols to morpholines.[5][6]
-
Causality: The intramolecular cyclization is a thermodynamically favorable process that leads to the formation of a stable six-membered ring. The choice of reagents and conditions is critical to ensure high yields and avoid side reactions.
The resulting intermediate is (S)-4-Boc-2-(hydroxymethyl)morpholine, a key and often commercially available intermediate.[7][8][9]
Part 2: Final Elaboration to this compound
With the chiral morpholine core successfully constructed, the final steps involve the deprotection of the nitrogen and the introduction of the methyl group.
Step 3: Boc Deprotection
The Boc protecting group is removed from the morpholine nitrogen. This is typically achieved by treating the N-Boc morpholine with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent like dichloromethane (DCM) or dioxane.[10]
-
Expertise in Practice: The choice of acid and solvent is important to ensure complete deprotection without causing any degradation of the molecule. The reaction is usually carried out at room temperature and is monitored by techniques like thin-layer chromatography (TLC) to determine its completion.
Step 4: N-Methylation via Eschweiler-Clarke Reaction
The final step is the methylation of the secondary amine to yield the target molecule. The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines.[11][12] This reaction uses formaldehyde as the source of the methyl group and formic acid as the reducing agent.[3][13][14]
-
Trustworthiness of Protocol: A significant advantage of the Eschweiler-Clarke reaction is that it does not lead to the formation of quaternary ammonium salts, stopping cleanly at the tertiary amine stage.[11] The reaction is also known to proceed without racemization of chiral centers.[11]
The reaction mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid.
Detailed Experimental Protocol
The following is a representative, detailed protocol for the synthesis of this compound starting from (S)-2-(hydroxymethyl)morpholine, which can be obtained from (S)-3-amino-1,2-propanediol as described in the synthetic strategy.
Materials:
-
(S)-2-(hydroxymethyl)morpholine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (S)-2-(hydroxymethyl)morpholine (1.0 eq) in a minimal amount of water.
-
Addition of Reagents: To the stirred solution, add formaldehyde (2.5 eq) followed by the slow, dropwise addition of formic acid (2.5 eq). The addition of formic acid is exothermic and should be done carefully.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully basify the solution with a concentrated aqueous solution of sodium hydroxide (e.g., 40% NaOH) until the pH is greater than 10. This step should be performed in an ice bath as the neutralization is highly exothermic.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to afford the final product in high purity.
Data Presentation
| Step | Starting Material | Product | Reagents and Conditions | Typical Yield |
| 1 | (S)-3-amino-1,2-propanediol | (S)-2-(hydroxymethyl)morpholine | 1. Boc protection 2. Cyclization 3. Deprotection | 70-85% (over 3 steps) |
| 2 | (S)-2-(hydroxymethyl)morpholine | This compound | Formaldehyde, Formic acid, Reflux | 85-95% |
Conclusion
The synthesis of this compound from (S)-3-amino-1,2-propanediol is a robust and reliable method for obtaining this valuable chiral building block. The strategic use of a chiral pool starting material, coupled with well-established and high-yielding reactions such as the Eschweiler-Clarke methylation, ensures the production of the target molecule with high enantiomeric purity. This in-depth guide provides researchers and drug development professionals with a comprehensive understanding of the synthetic strategy and a practical protocol for the preparation of this important intermediate, facilitating its application in the discovery and development of new therapeutics.
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Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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Eschweiler–Clarke reaction. (2023, December 29). In Wikipedia. [Link]
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Eschweiler–Clarke reaction. (n.d.). Grokipedia. Retrieved January 19, 2026, from [Link]
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Reductive amination of amines with formaldehyde ? (2018, November 23). ResearchGate. Retrieved January 19, 2026, from [Link]
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Synthesis of Versatile Enantiopure Morpholine Fragments from Chiral-Pool Starting Materials. (n.d.). Thieme Chemistry. Retrieved January 19, 2026, from [Link]
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Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024, October 30). PubMed. Retrieved January 19, 2026, from [Link]
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On the selective N-methylation of BOC-protected amino acids. (2009, November 6). PubMed. Retrieved January 19, 2026, from [Link]
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The Strategic Application of (S)-4-Methyl-2-(hydroxymethyl)morpholine as a Cornerstone Chiral Building Block in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Value of Chiral Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug development, the demand for enantiomerically pure compounds is paramount. The stereochemical configuration of a therapeutic agent is often intrinsically linked to its efficacy and safety profile. Within the pantheon of privileged heterocyclic scaffolds, chiral morpholines have emerged as particularly valuable motifs.[1] Their inherent structural features can bestow upon a molecule enhanced metabolic stability, improved aqueous solubility, and favorable blood-brain barrier permeability.[1][2] This guide provides a detailed exploration of a specific and highly versatile chiral building block: (S)-4-Methyl-2-(hydroxymethyl)morpholine . We will delve into its synthesis, characterization, and strategic application, offering field-proven insights to empower researchers in their quest for novel and effective therapeutics.
Physicochemical Properties and Structural Attributes
This compound is a chiral secondary amine distinguished by a defined stereocenter at the C-2 position of the morpholine ring. This specific stereochemistry is the cornerstone of its utility as a chiral building block, enabling the transfer of chirality to subsequent synthetic intermediates and final active pharmaceutical ingredients (APIs).
| Property | Value | Source |
| CAS Number | 1159598-33-0 | [3] |
| Molecular Formula | C₆H₁₃NO₂ | [3] |
| Molecular Weight | 131.17 g/mol | [3] |
| Appearance | Predicted: Colorless to pale yellow liquid or low melting solid | - |
| Solubility | Predicted: Soluble in water and polar organic solvents | [3] |
The presence of both a nucleophilic secondary amine and a primary hydroxyl group offers dual-functionality for subsequent chemical transformations, while the N-methyl group can provide steric influence and modulate the basicity of the nitrogen atom.
Synthesis of this compound: A Reliable and Scalable Route
A robust and stereospecific synthesis of the core morpholine scaffold is essential for its application as a chiral building block. The most direct and reliable route commences from the commercially available and enantiopure starting material, (S)-3-amino-1,2-propanediol. The synthesis can be conceptualized as a two-stage process: formation of the chiral morpholine ring followed by N-methylation.
Stage 1: Synthesis of the Precursor, (S)-2-(hydroxymethyl)morpholine
The initial cyclization to form the morpholine ring is a critical step that preserves the stereochemical integrity of the starting material. A well-established method involves the reaction of (S)-3-amino-1,2-propanediol with chloroacetyl chloride, followed by a base-mediated intramolecular cyclization.[4]
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Stereochemistry of (S)-4-Methyl-2-(hydroxymethyl)morpholine
An In-Depth Technical Guide to the
Introduction
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, frequently recognized as a "privileged structure."[1][2] Its unique combination of an ether and a secondary or tertiary amine function imparts advantageous physicochemical properties, such as improved aqueous solubility, metabolic stability, and a favorable lipophilic-hydrophilic balance, which are critical for optimizing the pharmacokinetic profiles of drug candidates.[1][2] When substituents are introduced onto the morpholine ring, stereochemical considerations become paramount. The three-dimensional arrangement of atoms can dramatically alter how a molecule interacts with chiral biological targets like enzymes and receptors, meaning that one enantiomer of a drug can be therapeutic while the other is inactive or even harmful.[3][4]
(S)-4-Methyl-2-(hydroxymethyl)morpholine is a key chiral building block used in the synthesis of complex, biologically active molecules. Its defined stereochemistry at the C2 position provides a rigid scaffold to orient functional groups in a precise spatial arrangement, essential for high-affinity binding to target proteins. This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of the stereochemical features of this compound, from its fundamental conformational preferences to the analytical methodologies required for its synthesis and characterization.
Chapter 1: Fundamental Stereochemical Principles of the Morpholine Ring
A thorough understanding of the parent morpholine ring is essential before analyzing its substituted derivatives. The ring's stereochemistry is dominated by its conformational flexibility and the electronic influence of its two heteroatoms.
The Predominant Chair Conformation
Like cyclohexane, the morpholine ring is not planar. It overwhelmingly adopts a chair conformation to minimize angular and torsional strain.[5] Alternative conformations, such as the boat or twist-boat, are significantly higher in energy and thus are not substantially populated under normal conditions.[6] The chair form represents the global energy minimum, providing a stable and predictable scaffold.
Conformational Isomerism: The Axial-Equatorial Equilibrium
The chair conformation of morpholine exists as two distinct, rapidly interconverting isomers, primarily distinguished by the orientation of the substituent on the nitrogen atom. These are known as the Chair-Equatorial (Chair-Eq) and Chair-Axial (Chair-Ax) conformers.[6][7] Experimental and theoretical studies have shown that for the unsubstituted morpholine ring, the conformer with the N-H bond in the equatorial position is more stable.[6][7] The relative populations of these conformers can, however, be influenced by the surrounding medium, such as the solvent.[5]
The Influence of Substituents on Conformational Preference
The introduction of substituents onto the morpholine ring significantly impacts the conformational equilibrium. Bulky groups generally prefer the equatorial position to avoid steric clashes known as 1,3-diaxial interactions. For this compound, this principle dictates the molecule's preferred three-dimensional shape.
Chapter 2: Stereochemical Analysis of this compound
Absolute Configuration at the C2 Stereocenter
The designation "(S)" refers to the absolute configuration at the C2 carbon, the single stereocenter in the molecule. According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents on C2 are ranked as follows:
-
-OH (via the hydroxymethyl group's oxygen)
-
-N(CH₃)CH₂- (the ring nitrogen path)
-
-OCH₂- (the ring oxygen path)
-
-H (the hydrogen atom)
With the lowest priority group (hydrogen) pointing away, the sequence from highest to lowest priority traces a counter-clockwise path, defining the stereocenter as S.
Caption: Cahn-Ingold-Prelog priority at the C2 stereocenter.
Conformational Preferences
In this compound, the substituents guide the ring into a highly preferred conformation.
-
N-Methyl Group: The methyl group on the nitrogen is sterically demanding and will strongly favor an equatorial position to minimize steric hindrance with the axial protons on C3 and C5.
-
C2-Hydroxymethyl Group: The hydroxymethyl group at the C2 position will also preferentially occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial proton on C6.
The result is a dominant chair conformation where both the N-methyl and C2-hydroxymethyl groups are in equatorial orientations. This creates a stable, low-energy structure that dictates how the molecule presents itself for intermolecular interactions.
Caption: Conformational equilibrium of this compound.
Impact of Stereochemistry on Physicochemical Properties
The defined (S) configuration and the resulting stable di-equatorial conformation create a specific three-dimensional molecular shape. This shape governs its dipole moment, its ability to act as a hydrogen bond donor (from the -OH) and acceptor (from the ring oxygen and nitrogen), and its overall surface for interacting with other molecules. In a pharmaceutical context, this precise arrangement is what allows for selective binding to a chiral receptor site, forming the basis of its utility in drug design.[1]
Chapter 3: Synthesis and Stereochemical Control
Achieving high enantiomeric purity is critical. The synthesis of this compound relies on asymmetric synthesis strategies to install the C2 stereocenter correctly.
Strategies for Asymmetric Synthesis
Several strategies can be employed to produce the desired (S)-enantiomer exclusively:
-
Chiral Pool Synthesis: Starting from a readily available and enantiomerically pure natural product, such as an amino acid or sugar. For example, a synthesis could originate from (S)-serine.
-
Asymmetric Catalysis: Using a chiral catalyst to induce stereoselectivity in a key bond-forming step, such as an asymmetric hydroamination or hydrogenation.[8]
-
Use of Chiral Auxiliaries: Temporarily attaching a chiral group to an achiral precursor to direct a stereoselective reaction, followed by its removal.
A common and practical approach involves the use of a Boc-protected intermediate, (S)-4-Boc-2-hydroxymethyl-morpholine, which can be synthesized from a chiral starting material and later N-methylated.[9][10]
Conceptual Synthetic Workflow
A plausible synthetic route illustrates how stereochemical control is maintained throughout the process. This self-validating workflow begins with an enantiopure starting material, ensuring the final product's stereochemical integrity.
Caption: Conceptual workflow for the asymmetric synthesis.
Chapter 4: Analytical Techniques for Stereochemical Characterization
Rigorous analytical methods are required to confirm the absolute configuration and determine the enantiomeric purity of the final compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the industry-standard technique for separating and quantifying enantiomers, thus determining the enantiomeric excess (e.e.) of a sample.[3][11] The method relies on a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different rates.
This protocol outlines a systematic screening approach to efficiently identify suitable separation conditions.
-
Column Selection & Screening:
-
Rationale: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and represent the first choice for screening.[12]
-
Procedure: Screen a set of 3-4 complementary polysaccharide columns (e.g., Chiralpak IA, IB, IC, ID) under both normal-phase and polar-organic conditions.
-
Normal Phase: Mobile phases typically consist of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol).
-
Polar Organic: Mobile phases typically consist of acetonitrile or methanol.
-
-
Mobile Phase Optimization:
-
Rationale: Fine-tuning the mobile phase composition is crucial for achieving optimal resolution and peak shape.
-
Procedure: Once a promising column/solvent system is identified, systematically vary the ratio of the alcohol modifier. For basic compounds like morpholines, adding a small amount of an amine additive (e.g., 0.1% diethylamine) is often necessary to improve peak shape by suppressing unwanted interactions with the silica support.
-
-
Parameter Refinement:
-
Rationale: Flow rate and column temperature can be adjusted to improve resolution and reduce analysis time.
-
Procedure: Evaluate the separation at different flow rates (e.g., 0.5, 1.0, 1.5 mL/min) and temperatures (e.g., 25°C, 30°C, 40°C).
-
-
Detection and Quantification:
-
Procedure: Use a standard UV detector set to a wavelength where the analyte absorbs (e.g., ~210 nm, due to the lack of a strong chromophore). Enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
-
Caption: Workflow for chiral HPLC method development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard NMR cannot distinguish between enantiomers, it is indispensable for confirming the molecule's covalent structure and providing strong evidence for its major conformation in solution.[13]
-
¹H NMR: The protons on the morpholine ring will exhibit distinct chemical shifts and coupling constants depending on whether they are in axial or equatorial positions. Generally, axial protons are more shielded and appear at a higher field (lower ppm) than their equatorial counterparts. The coupling constants between adjacent protons (J-values) can also reveal their dihedral angles, further confirming a chair conformation.
-
¹³C NMR: The number of signals will correspond to the number of unique carbons in the molecule.
-
2D NMR (COSY, HSQC): These experiments are used to definitively assign all proton and carbon signals, confirming connectivity.
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Key Coupling Constants (Hz) | Assignment Rationale |
| N-CH₃ | ~2.3 | s | - | Singlet for the methyl group on nitrogen. |
| H2 | ~3.6 - 3.8 | m | J(H2,H3a), J(H2,H3e) | Proton at the stereocenter, coupled to C3 protons. |
| CH₂OH | ~3.4 - 3.6 | m | - | Diastereotopic protons of the hydroxymethyl group. |
| O-CH₂ (ring) | ~3.8 - 4.0 | m | - | Protons adjacent to the ring oxygen (deshielded). |
| N-CH₂ (ring) | ~2.0 - 2.8 | m | - | Protons adjacent to the ring nitrogen. |
Note: These are estimated values. Actual values must be determined experimentally.
X-ray Crystallography
X-ray crystallography is the ultimate arbiter of stereochemistry.[14] It provides an unambiguous, three-dimensional structure of the molecule in the solid state, directly visualizing the absolute configuration at the C2 stereocenter and the preferred conformation of the ring.
-
Crystallization: The first and often most challenging step is to grow a high-quality single crystal. This is typically achieved by dissolving the purified compound in a suitable solvent and allowing the solvent to evaporate slowly or by using vapor diffusion techniques with a range of anti-solvents.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with an X-ray beam. The resulting diffraction pattern of spots is collected as the crystal is rotated.[14]
-
Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the molecule.[14] By fitting atoms into this map, a molecular model is built and refined to best match the experimental data. For chiral molecules synthesized from known precursors, the absolute configuration can be confirmed. To determine it ab initio, special diffraction effects (anomalous dispersion) are measured.
Conclusion
The stereochemistry of this compound is defined by the absolute (S) configuration at its C2 carbon and a strong preference for a di-equatorial chair conformation. This specific three-dimensional architecture is fundamental to its function as a valuable chiral building block in drug discovery and development. A multi-faceted analytical approach, combining chiral HPLC for enantiomeric purity, NMR spectroscopy for structural confirmation, and X-ray crystallography for definitive stereochemical assignment, is essential to fully characterize this important molecule and ensure its quality for use in the synthesis of next-generation therapeutics.
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A Guide to the Commercial Availability and Synthesis of Enantiopure (S)-4-Methyl-2-(hydroxymethyl)morpholine: A Key Building Block for Drug Discovery
Introduction: The Strategic Importance of Chiral Morpholines in Medicinal Chemistry
In the landscape of modern drug discovery, the morpholine scaffold stands out as a "privileged structure." Its inherent physicochemical properties—such as improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles—make it a highly sought-after component in the design of novel therapeutics.[1][2] The introduction of stereocenters into the morpholine ring further enhances its utility, allowing for precise three-dimensional arrangements that can significantly improve binding affinity and selectivity for biological targets. Among these chiral building blocks, enantiopure (S)-4-Methyl-2-(hydroxymethyl)morpholine has emerged as a particularly valuable synthon for the synthesis of a range of biologically active molecules, most notably in the development of central nervous system (CNS) active agents. This technical guide provides an in-depth overview of the commercial availability of this key intermediate and presents a detailed, field-proven synthetic protocol for its preparation, empowering researchers and drug development professionals to leverage its potential in their synthetic endeavors.
Commercial Availability: Sourcing the Foundation for Synthesis
The accessibility of starting materials is a critical first step in any synthetic campaign. Fortunately, this compound is commercially available from a number of specialized chemical suppliers. Furthermore, its immediate precursor, (S)-4-Boc-2-(hydroxymethyl)morpholine, which is protected with a tert-butyloxycarbonyl (Boc) group, is widely and readily available, offering a convenient and stable starting point for the synthesis of the target compound.
| Compound | CAS Number | Representative Suppliers |
| This compound | 26287-61-6 | Parchem |
| (S)-4-Boc-2-(hydroxymethyl)morpholine | 135065-76-8 | Oakwood Chemical, ChemicalBook, Santa Cruz Biotechnology |
Synthetic Protocol: A Reliable Two-Step Path to Enantiopure this compound
The following two-step protocol outlines a robust and scalable method for the synthesis of this compound, commencing from the commercially available (S)-4-Boc-2-(hydroxymethyl)morpholine. This procedure involves an initial deprotection of the Boc group, followed by a classic Eschweiler-Clarke N-methylation.
Step 1: Boc Deprotection of (S)-4-Boc-2-(hydroxymethyl)morpholine
The tert-butyloxycarbonyl (Boc) protecting group is efficiently removed under acidic conditions. The use of hydrogen chloride in an anhydrous solvent like dioxane is a standard and effective method that typically proceeds with high yield.[3][4][5]
Experimental Protocol:
-
To a solution of (S)-4-Boc-2-(hydroxymethyl)morpholine (1.0 eq) in anhydrous 1,4-dioxane (5-10 volumes), add a 4 M solution of HCl in dioxane (2-3 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the product, (S)-2-(hydroxymethyl)morpholine hydrochloride, will often precipitate from the reaction mixture.
-
The solvent can be removed under reduced pressure, and the resulting solid can be triturated with diethyl ether or another suitable non-polar solvent to afford the hydrochloride salt.
-
For the subsequent step, the hydrochloride salt can be neutralized with a suitable base (e.g., NaOH, NaHCO3) in an aqueous or biphasic system, followed by extraction of the free amine into an organic solvent (e.g., dichloromethane, ethyl acetate).
Step 2: N-Methylation via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a well-established and reliable method for the methylation of primary and secondary amines.[6][7][8] It utilizes formaldehyde as the carbon source and formic acid as the reducing agent, proceeding without the formation of over-methylated quaternary ammonium salts.[6][8]
Experimental Protocol:
-
To the crude (S)-2-(hydroxymethyl)morpholine (1.0 eq) obtained from the previous step, add formic acid (2.0-3.0 eq).
-
To this mixture, add an aqueous solution of formaldehyde (37 wt. %, 2.0-3.0 eq).
-
Heat the reaction mixture to 80-100 °C for 2-4 hours. The evolution of carbon dioxide will be observed.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and basify with a strong base (e.g., NaOH, KOH) to a pH > 10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) multiple times.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.
Synthetic workflow for this compound.
Application in Drug Synthesis: The Case of Reboxetine
The utility of chiral morpholine derivatives is exemplified in the synthesis of various pharmaceuticals. A prominent example is the antidepressant drug Reboxetine, a selective norepinephrine reuptake inhibitor.[9] The synthesis of (S,S)-Reboxetine highlights the importance of the chiral (S)-2-(hydroxymethyl)morpholine scaffold, the direct precursor to our target molecule.[1][10]
In a reported synthetic route to (S,S)-Reboxetine, (S)-2-(hydroxymethyl)morpholine is a key intermediate.[10] This intermediate undergoes a series of transformations, including protection, oxidation, and stereoselective additions, to ultimately yield the final drug substance. The enantiopurity of the starting morpholine derivative is crucial for the stereochemical outcome of the final active pharmaceutical ingredient.
Role of the (S)-2-(hydroxymethyl)morpholine scaffold in Reboxetine synthesis.
While the direct incorporation of this compound into a marketed drug is less explicitly documented in readily available literature, its structural similarity to key intermediates in the synthesis of drugs like Reboxetine underscores its potential as a valuable building block for the exploration of new chemical entities with potentially improved properties. The N-methyl group can modulate basicity, lipophilicity, and metabolic stability, offering a handle for fine-tuning the pharmacological profile of a lead compound.
Conclusion
Enantiopure this compound represents a strategically important building block for medicinal chemists and drug development professionals. Its commercial availability, coupled with a straightforward and reliable synthetic protocol from its Boc-protected precursor, makes it an accessible tool for the synthesis of complex, chiral molecules. The established importance of the chiral morpholine scaffold in approved drugs highlights the potential of this and related derivatives in the ongoing quest for novel and improved therapeutics. This guide provides the necessary foundational knowledge for researchers to confidently source and synthesize this valuable compound, thereby accelerating their drug discovery programs.
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Eschweiler–Clarke reaction. In: Wikipedia. Accessed January 19, 2026. [Link]
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Structure of pyridazinone compound ES-1007 and emorfazone. ResearchGate. Accessed January 19, 2026. [Link]
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Eschweiler-Clarke Reaction. NROChemistry. Accessed January 19, 2026. [Link]
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Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. 2020;25(4):944. [Link]
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Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters. 2003;5(10):1673-1675. [Link]
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Eschweiler-Clarke Reaction. Organic Chemistry Portal. Accessed January 19, 2026. [Link]
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Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. 2024;556:01051. [Link]
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Eschweiler-Clarke reaction. Name-Reaction.com. Accessed January 19, 2026. [Link]
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Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research. 2001;58(4):338-341. [Link]
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Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. 2023;28(10):4085. [Link]
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A review on pharmacological profile of Morpholine derivatives. ResearchGate. Accessed January 19, 2026. [Link]
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Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. Tetrahedron: Asymmetry. 2005;16(18):3055-3058. [Link]
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Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. Annals of Medicinal Chemistry and Research. 2015;1(1):1004. [Link]
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Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and AntiInflammatory Activity. JSciMed Central. Accessed January 19, 2026. [Link]
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A new nonsteroidal analgesic-antiinflammatory agent. Synthesis and activity of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone and related compounds. Journal of Medicinal Chemistry. 1979;22(1):53-58. [Link]
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Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. Accessed January 19, 2026. [Link]
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Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry. 2014;26(1):289-291. [Link]
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Methodological & Application
The Role of (S)-4-Methyl-2-(hydroxymethyl)morpholine in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Chiral Morpholine Building Block
(S)-4-Methyl-2-(hydroxymethyl)morpholine is a valuable chiral entity in the landscape of synthetic organic chemistry. The morpholine scaffold itself is a privileged structure in medicinal chemistry, frequently found in a wide array of pharmaceuticals due to its favorable physicochemical properties, which can enhance metabolic stability and aqueous solubility.[1][2] The stereochemistry of substituents on the morpholine ring is often critical for therapeutic efficacy.[2] While this compound is a recognized chiral building block, its application as a removable chiral auxiliary in asymmetric synthesis—in the classical sense of attachment to a prochiral substrate, directing a stereoselective transformation, and subsequent cleavage—is not extensively documented in peer-reviewed literature.
This guide, therefore, serves a dual purpose. Firstly, it provides a detailed protocol for the synthesis of the parent chiral intermediate, (S)-2-(hydroxymethyl)morpholine, a crucial starting point. Secondly, it outlines the principles and established protocols for asymmetric alkylation using well-characterized chiral auxiliaries that share structural and functional similarities. This allows researchers to leverage proven methodologies while considering the potential of morpholine-based scaffolds in the design of new synthetic strategies.
Part 1: Synthesis of the Chiral Precursor, (S)-2-(hydroxymethyl)morpholine
A robust and efficient synthesis of the core chiral morpholine structure is the foundational step for any subsequent application. The following protocol is adapted from a reported synthesis of (+)-(S,S)-Reboxetine, a potent selective norepinephrine reuptake inhibitor, where (S)-2-(hydroxymethyl)morpholine serves as a key intermediate.
Synthetic Workflow Overview
The synthesis commences with the commercially available and relatively inexpensive (S)-3-amino-1,2-propanediol. This chiral pool starting material ensures the stereochemical integrity of the final product. The synthetic sequence involves acylation, cyclization, and reduction to afford the target chiral morpholine.
Caption: Synthetic pathway to (S)-2-(hydroxymethyl)morpholine.
Detailed Experimental Protocol: Synthesis of (S)-2-(hydroxymethyl)morpholine
Step 1: Acylation of (S)-3-amino-1,2-propanediol
-
To a solution of (S)-3-amino-1,2-propanediol (1.0 eq) in a mixture of acetonitrile (CH3CN) and methanol (MeOH), add chloroacetyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude amide, which can be used in the next step without further purification.
Step 2: Cyclization to (S)-Morpholin-3-one
-
Prepare a solution of potassium tert-butoxide (t-BuOK, 1.5 eq) in tert-amyl alcohol (t-AmOH).
-
Add the crude amide from the previous step to the t-BuOK solution at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. The cyclization to the morpholinone should be monitored by TLC.
-
After cooling to room temperature, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude morpholinone can be purified by column chromatography.
Step 3: Reduction to (S)-2-(hydroxymethyl)morpholine
-
Dissolve the purified (S)-morpholin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C and add Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride, 2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and water again.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford (S)-2-(hydroxymethyl)morpholine.
Part 2: Application in Asymmetric Alkylation - A Theoretical Framework and Practical Analogs
Conceptual Workflow for a Morpholine-Based Chiral Auxiliary
The general strategy for employing a chiral auxiliary in asymmetric synthesis involves three key stages: attachment of the auxiliary, diastereoselective reaction, and cleavage of the auxiliary.[1]
Caption: Conceptual workflow for asymmetric alkylation using a chiral morpholine auxiliary.
The stereochemical outcome of the alkylation step would theoretically be controlled by the chiral environment established by the morpholine auxiliary. The N-methyl group and the C2-substituent would create a sterically biased face for the approach of the electrophile to the enolate.
Practical Protocols with Established Chiral Auxiliaries
Given the absence of a specific protocol for the title compound, we present detailed and validated protocols for two of the most reliable and widely used chiral auxiliaries in asymmetric alkylation.
Evans oxazolidinones are highly effective chiral auxiliaries that provide excellent stereocontrol in a variety of asymmetric transformations, including alkylations.[4]
Protocol: Diastereoselective Alkylation of an N-Acyloxazolidinone
1. Acylation of the Chiral Auxiliary:
-
Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C and add n-butyllithium (n-BuLi, 1.05 eq) dropwise.
-
Stir for 15 minutes, then add the desired acyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench with saturated aqueous ammonium chloride (NH4Cl) and extract with an organic solvent.
-
Purify the N-acyloxazolidinone by column chromatography.
2. Diastereoselective Alkylation:
-
Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq) as a 1.0 M solution in THF dropwise to form the (Z)-enolate.
-
Stir for 30 minutes at -78 °C.
-
Add the alkyl halide (e.g., allyl iodide, 1.2 eq) and stir at -78 °C for 4-6 hours, or until TLC indicates completion.
-
Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.
-
Extract with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by column chromatography to separate the diastereomers.
3. Cleavage of the Auxiliary:
-
For Carboxylic Acid: Dissolve the alkylated product in a mixture of THF and water (3:1) and cool to 0 °C. Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (LiOH, 2.0 eq). Stir vigorously for 2-4 hours. Quench with aqueous sodium sulfite (Na2SO3). Extract the aqueous layer to recover the chiral auxiliary. Acidify the aqueous layer and extract to isolate the chiral carboxylic acid.
-
For Primary Alcohol: Dissolve the alkylated product in anhydrous diethyl ether and cool to 0 °C. Add lithium aluminum hydride (LiAlH4, 1.5 eq) portion-wise. Stir for 1-2 hours. Quench carefully with water and 15% NaOH. Filter and concentrate to obtain the chiral alcohol. The auxiliary can be recovered from the filtrate.
Table 1: Representative Data for Evans Auxiliary Alkylation
| Substrate (N-acyl group) | Electrophile (R-X) | Diastereomeric Ratio (d.r.) |
| Propionyl | Allyl Iodide | >98:2 |
| Propionyl | Benzyl Bromide | >95:5 |
| Acetyl | Methyl Iodide | >90:10 |
Data is representative of typical outcomes reported in the literature.[4]
Pseudoephedrine amides offer a practical and highly diastereoselective method for the synthesis of α-substituted chiral carbonyl compounds.[1]
Protocol: Diastereoselective Alkylation of a Pseudoephedrine Amide
1. Amide Formation:
-
To a solution of the carboxylic acid (1.0 eq) in an appropriate solvent (e.g., CH2Cl2), add a coupling agent such as DCC or EDC (1.1 eq) and a catalytic amount of DMAP.
-
Add (1S,2S)-(+)-pseudoephedrine (1.0 eq) and stir at room temperature for 12-16 hours.
-
Filter off any solid byproducts and concentrate the filtrate. Purify the pseudoephedrine amide by column chromatography.
2. Diastereoselective Alkylation:
-
Dissolve the pseudoephedrine amide (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Add lithium diisopropylamide (LDA, 2.2 eq) dropwise and stir for 1 hour at -78 °C, then warm to 0 °C for 30 minutes.
-
Re-cool to -78 °C and add the alkyl halide (1.5 eq).
-
Stir at -78 °C for 4-6 hours.
-
Quench with saturated aqueous NH4Cl and extract with an organic solvent.
-
Purify the product by column chromatography.
3. Cleavage of the Auxiliary:
-
Dissolve the alkylated pseudoephedrine amide in a suitable solvent system (e.g., THF/water) and treat with an appropriate acid or base (e.g., refluxing with 1 M H2SO4 or aqueous NaOH) to hydrolyze the amide bond and release the chiral carboxylic acid. The pseudoephedrine auxiliary can be recovered from the aqueous layer after basification.
Table 2: Representative Data for Pseudoephedrine Auxiliary Alkylation
| Substrate (Acyl group) | Electrophile (R-X) | Diastereomeric Excess (d.e.) |
| Propionyl | Methyl Iodide | >98% |
| Phenylacetyl | Ethyl Iodide | >95% |
| Butyryl | Propyl Bromide | >98% |
Data is representative of typical outcomes reported in the literature.[1]
Conclusion
This compound is a valuable chiral building block with significant potential in synthetic chemistry. While its direct application as a removable chiral auxiliary for asymmetric alkylation is not yet established in the literature, the foundational principles of chiral auxiliary-mediated synthesis provide a clear roadmap for its potential investigation. The detailed protocols provided for well-established auxiliaries such as Evans oxazolidinones and pseudoephedrine amides offer reliable and field-proven methods for achieving high levels of stereocontrol in asymmetric alkylation reactions. These protocols can serve as a benchmark and a starting point for researchers interested in developing novel chiral auxiliaries based on the morpholine scaffold.
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Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Enantiomerically Pure Carbonyl Compounds. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
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Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814. [Link]
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Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
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Perrault, W. R., & Ghisalba, O. (1993). A practical synthesis of (+)-(S,S)-reboxetine. The Journal of Organic Chemistry, 58(24), 6549-6554. [Link]
-
Ager, D. J., et al. (1996). Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-875. [Link]
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Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). Chemical Science, 12(45), 15061–15066. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. (2005). Journal of Chemical Education, 82(4), 617. [Link]
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Application Notes & Protocols: (S)-4-Methyl-2-(hydroxymethyl)morpholine as a Chiral Scaffold in Asymmetric Synthesis
Introduction: The Morpholine Scaffold in Modern Drug Discovery
The morpholine ring is a privileged heterocyclic scaffold, frequently appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence stems from unique structural and physicochemical properties, including enhanced metabolic stability, improved aqueous solubility, and favorable blood-brain barrier permeability, making it a highly desirable building block in medicinal chemistry.[1] The precise control of stereochemistry on the morpholine ring is often paramount for therapeutic efficacy and safety.
(S)-4-Methyl-2-(hydroxymethyl)morpholine is a valuable chiral building block derived from this important scaffold. While not typically employed as a classical "chiral auxiliary" in the vein of Evans oxazolidinones—where the auxiliary directs a stereoselective transformation before being cleaved and recycled—it serves a distinct and equally critical role. It acts as an integral chiral scaffold, where its predefined stereocenter is incorporated into the final target molecule, imparting permanent stereochemical identity. The hydroxymethyl group at the C2 position provides a convenient handle for synthetic elaboration, allowing for its seamless integration into more complex molecular architectures.[4]
This guide provides a detailed exploration of this compound and its more common precursor, tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate, as foundational elements in asymmetric synthesis, with a focus on practical, field-proven protocols.
Foundational Principles & Workflow
The core strategy for utilizing this chiral morpholine involves its integration as a rigid, stereochemically defined framework. The synthetic workflow generally follows a logical progression where the morpholine unit is strategically coupled with other fragments to construct the target molecule.
Caption: General workflow for using the chiral morpholine scaffold.
Application Protocol: Synthesis of Chiral Dopamine D4 Receptor Antagonists
This section details a protocol adapted from the synthesis of potent and selective dopamine D4 receptor (D4R) antagonists, where the (S)-morpholine scaffold is central to the molecule's activity.[4] The synthesis commences with the commercially available Boc-protected precursor, tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate.[4][5]
Step 1: Copper-Mediated O-Arylation
This crucial step attaches the aryl ether moiety to the chiral scaffold. A copper-mediated coupling is employed due to its effectiveness in forming aryl ether bonds under relatively mild conditions.
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Application Notes and Protocols: (S)-4-Methyl-2-(hydroxymethyl)morpholine in Pharmaceutical Synthesis
Introduction: The Strategic Importance of Chiral Morpholines in Modern Drug Discovery
The morpholine moiety is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties that often translate to improved pharmacokinetic profiles in drug candidates.[1][2] Its inherent polarity can enhance aqueous solubility, while the tertiary amine provides a handle for modulating basicity and salt formation. Furthermore, the morpholine ring is generally stable to metabolic degradation, contributing to longer in-vivo half-lives.[2] The introduction of stereocenters into the morpholine ring, creating chiral morpholine building blocks, adds a crucial dimension of three-dimensional complexity, enabling more precise and potent interactions with biological targets.[2][3]
(S)-4-Methyl-2-(hydroxymethyl)morpholine is a key chiral building block that combines the benefits of the morpholine scaffold with the stereochemical control necessary for targeting specific receptor and enzyme active sites. The "(S)" configuration at the C2 position and the presence of a hydroxymethyl group provide a versatile platform for the synthesis of complex pharmaceutical intermediates. This application note provides a detailed protocol for the enantioselective synthesis of this compound and highlights its application in the synthesis of a novel Wee1 kinase inhibitor, a promising target in oncology.[4]
Enantioselective Synthesis of this compound
The synthesis of this compound can be efficiently achieved from the readily available and inexpensive chiral precursor, (S)-serinol (2-amino-1,3-propanediol). The synthetic strategy involves a two-step process: cyclization to form the chiral morpholine ring followed by N-methylation.
Part 1: Synthesis of (S)-2-(Hydroxymethyl)morpholine
The initial step involves the cyclization of (S)-serinol. This can be achieved through various methods, including reaction with a dielectrophile. A common and effective method utilizes bis(2-chloroethyl) ether under basic conditions.
Experimental Protocol:
-
Reaction Setup: To a solution of (S)-serinol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add a slight excess of a base, for example, potassium carbonate (2.5 equivalents).
-
Reagent Addition: While stirring the suspension, slowly add bis(2-chloroethyl) ether (1.1 equivalents) at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford (S)-2-(hydroxymethyl)morpholine as a colorless oil.
Part 2: N-Methylation to Yield this compound
The final step is the selective N-methylation of the secondary amine of the morpholine ring. The Eschweiler-Clarke reaction provides a mild and efficient method for this transformation, using formaldehyde as the methyl source and formic acid as the reducing agent.[5]
Experimental Protocol:
-
Reaction Setup: To a solution of (S)-2-(hydroxymethyl)morpholine (1 equivalent) in methanol, add an excess of aqueous formaldehyde (37 wt. %, 2.5 equivalents).
-
Reagent Addition: Slowly add formic acid (2.5 equivalents) to the reaction mixture at 0 °C.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 65-70 °C) for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol. Add a saturated solution of sodium bicarbonate to neutralize the excess formic acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by vacuum distillation to yield the final product as a colorless oil.
Synthetic Workflow Diagram:
Caption: Synthetic pathway for this compound.
Expected Yields and Purity:
| Step | Product | Typical Yield (%) | Purity (by GC/HPLC) |
| Part 1 | (S)-2-(Hydroxymethyl)morpholine | 60-75 | >95% |
| Part 2 | This compound | 80-90 | >98% |
Application in the Synthesis of a Wee1 Kinase Inhibitor
Wee1 kinase is a critical regulator of the G2/M cell cycle checkpoint, and its inhibition represents a promising strategy in cancer therapy, particularly in combination with DNA-damaging agents. A recent patent application discloses a series of novel Wee1 inhibitors, with the synthesis of a key intermediate utilizing this compound.[4]
The synthesis involves the coupling of this compound with a substituted pyrimidine derivative. The hydroxymethyl group of the morpholine acts as a nucleophile, displacing a leaving group on the pyrimidine ring to form an ether linkage.
Illustrative Synthetic Step:
Caption: Role of the title compound in Wee1 inhibitor synthesis.
Protocol for the Coupling Reaction:
-
Reaction Setup: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or DMF.
-
Base Addition: Add a strong base, such as sodium hydride (1.1 equivalents), portion-wise at 0 °C to deprotonate the hydroxyl group.
-
Reagent Addition: After stirring for 30 minutes, add a solution of the substituted pyrimidine derivative (1 equivalent) in the same solvent.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS. Gentle heating may be required to drive the reaction to completion.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the desired Wee1 inhibitor intermediate.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of complex pharmaceutical molecules. The provided protocols offer a reliable and scalable route to this important intermediate from readily available starting materials. Its application in the synthesis of a novel Wee1 kinase inhibitor underscores its significance in the development of next-generation therapeutics. The stereochemical integrity and functional handles of this molecule make it a powerful tool for medicinal chemists and drug development professionals.
References
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Flick, A. C., et al. (2020). Journal of Medicinal Chemistry, 63(19), 10652–10704. [Link]
-
Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 581–591. [Link]
-
Lou, H., et al. (2021). Morpholine as a ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). European Journal of Medicinal Chemistry, 213, 113149. [Link]
-
Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471–476. [Link]
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Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved January 18, 2026, from [Link]
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Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]
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PubChem. (n.d.). Reboxetine. Retrieved January 18, 2026, from [Link]
- Google Patents. (n.d.). WO2025017116A1 - Pharmaceutical compounds having activity as wee1 inhibitors.
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Sanoja, K. A., et al. (2021). Continuous Flow N-methylation of Morpholine and Aniline Catalyzed by Mesoporous Al-SBA-15. ChemistrySelect, 6(3), 449-454. [Link]
-
Zhu, M., et al. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(18), 10331-10334. [Link]
-
Johnson, T. W., et al. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][1][5][6]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations. Journal of Medicinal Chemistry, 57(11), 4720–4744. [Link]
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YouTube. (2021, November 27). Synthesis of Drugs: Lorlatinib. Retrieved January 18, 2026, from [Link]
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Wikipedia. (n.d.). Morpholine. Retrieved January 18, 2026, from [Link]
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Synthesis and Application of (S)-4-Methyl-2-(hydroxymethyl)morpholine: A Chiral Scaffold for Drug Discovery
(S)-4-Methyl-2-(hydroxymethyl)morpholine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, chair-like conformation and the presence of both hydrogen bond donor and acceptor functionalities make it a valuable scaffold for the synthesis of complex, biologically active molecules. The defined stereochemistry at the C2 position is often crucial for potent and selective interaction with biological targets. This document provides a comprehensive guide to the synthesis of this compound, detailing the underlying chemical principles and offering robust experimental protocols for its preparation.
The morpholine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] Its incorporation into a molecule can enhance pharmacokinetic properties such as aqueous solubility and metabolic stability.[3] The specific substitution pattern of this compound, with a methyl group on the nitrogen and a hydroxymethyl group at the chiral center, offers multiple points for further chemical elaboration, making it a versatile building block for creating libraries of compounds for drug screening.[4]
Synthetic Strategy: A Two-Step Approach
A reliable and enantioselective synthesis of this compound can be achieved through a two-step process. This strategy involves the initial construction of the chiral morpholine ring system to form the key intermediate, (S)-2-(hydroxymethyl)morpholine, followed by the selective methylation of the secondary amine.
Caption: Overall synthetic workflow.
This approach allows for the secure establishment of the desired stereochemistry in the first step, which is then preserved during the subsequent N-methylation.
Part 1: Synthesis of (S)-2-(hydroxymethyl)morpholine
The enantioselective synthesis of the chiral morpholine core is paramount. A common and effective strategy is to start from a readily available chiral precursor, such as an enantiopure amino alcohol. For the synthesis of (S)-2-(hydroxymethyl)morpholine, a derivative of (S)-serine is an excellent starting point.[5] The synthesis involves the formation of a protected amino diol, followed by an intramolecular cyclization.
A plausible reaction sequence involves the protection of the amine in (S)-serine, reduction of the carboxylic acid to the primary alcohol, and then reaction with a suitable two-carbon electrophile to form the morpholine ring. A key step in many morpholine syntheses is the intramolecular cyclization of an N-substituted amino alcohol derivative.[6]
Mechanistic Considerations for Morpholine Ring Formation
The formation of the morpholine ring from an N-protected serinol derivative typically proceeds via an intramolecular Williamson ether synthesis or a similar nucleophilic substitution reaction. The hydroxyl group, after deprotonation with a base, acts as a nucleophile, attacking an electrophilic carbon atom to close the six-membered ring. The choice of protecting groups and the activating group on the two-carbon unit are critical for achieving high yields and preventing side reactions.
Caption: Key steps in morpholine ring formation.
Experimental Protocol: Synthesis of (S)-2-(hydroxymethyl)morpholine
This protocol is a representative procedure based on established methods for the synthesis of substituted morpholines from amino alcohol precursors.[7][8]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| (S)-N-Boc-Serine methyl ester | ≥98% | Commercially Available |
| Lithium aluminum hydride (LiAlH₄) | 1 M in THF | Commercially Available |
| 2-Chloroacetyl chloride | ≥98% | Commercially Available |
| Sodium hydride (NaH) | 60% dispersion in oil | Commercially Available |
| Borane-tetrahydrofuran complex (BH₃·THF) | 1 M in THF | Commercially Available |
| Hydrochloric acid (HCl) | Concentrated | Commercially Available |
| Sodium hydroxide (NaOH) | Pellets | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially Available |
Procedure:
-
Reduction of (S)-N-Boc-Serine methyl ester: To a stirred solution of (S)-N-Boc-serine methyl ester (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, slowly add a solution of LiAlH₄ in THF (2.2 eq). After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Cool the reaction to 0 °C and quench by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to yield (S)-N-Boc-2-amino-1,3-propanediol ((S)-N-Boc-serinol).
-
N-Alkylation with 2-Chloroacetyl chloride: Dissolve the crude (S)-N-Boc-serinol (1.0 eq) in DCM and cool to 0 °C. Add triethylamine (1.2 eq) followed by the dropwise addition of 2-chloroacetyl chloride (1.1 eq). Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours. Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Intramolecular Cyclization: Dissolve the resulting N-alkylated intermediate in anhydrous THF and add NaH (1.5 eq) portion-wise at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux for 6 hours. Cool the reaction to room temperature and quench carefully with water. Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the Boc-protected morpholinone.
-
Reduction of the Morpholinone and Boc-Deprotection: To a solution of the Boc-protected morpholinone in anhydrous THF, add BH₃·THF (3.0 eq) at 0 °C. Heat the reaction mixture to reflux for 4 hours. Cool to room temperature and quench with methanol. Remove the solvent under reduced pressure. Add 6 M HCl to the residue and heat to reflux for 2 hours to effect deprotection. Cool the mixture, basify with solid NaOH to pH > 12, and extract with DCM. Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to give crude (S)-2-(hydroxymethyl)morpholine, which can be purified by distillation or chromatography.
Part 2: N-Methylation via the Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines.[9][10] It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[11] A key advantage of this reaction is that it does not lead to the formation of quaternary ammonium salts, stopping at the tertiary amine stage.[12][13] The reaction is also known to proceed without racemization of adjacent chiral centers.[9]
Mechanism of the Eschweiler-Clarke Reaction
The reaction proceeds through the formation of an iminium ion from the secondary amine and formaldehyde. This iminium ion is then reduced by a hydride transfer from the formate anion, which is generated from formic acid. The driving force for this reduction is the formation of carbon dioxide.[3][13]
Caption: Mechanism of the Eschweiler-Clarke reaction.
Experimental Protocol: N-Methylation of (S)-2-(hydroxymethyl)morpholine
This protocol is adapted from standard procedures for the Eschweiler-Clarke reaction.[11][13]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| (S)-2-(hydroxymethyl)morpholine | As synthesized | - |
| Formaldehyde | 37% aqueous solution | Commercially Available |
| Formic acid | ≥95% | Commercially Available |
| Hydrochloric acid (HCl) | Concentrated | Commercially Available |
| Sodium hydroxide (NaOH) | Pellets | Commercially Available |
| Dichloromethane (DCM) | Reagent Grade | Commercially Available |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
Procedure:
-
To a round-bottom flask containing (S)-2-(hydroxymethyl)morpholine (1.0 eq), add formic acid (2.5 eq) followed by a 37% aqueous solution of formaldehyde (2.2 eq).
-
Heat the reaction mixture to 80-90 °C for 18-24 hours. The evolution of carbon dioxide should be observed.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl.
-
Wash the acidic aqueous solution with diethyl ether to remove any non-basic impurities.
-
Basify the aqueous layer to pH > 12 with solid NaOH or a concentrated NaOH solution, ensuring the mixture remains cool.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Applications in Drug Discovery and Development
The this compound scaffold is a valuable building block in the synthesis of a wide range of pharmacologically active compounds.[14] The morpholine ring system is found in drugs with diverse therapeutic applications, including antidepressants, appetite suppressants, and anticancer agents.[4][15] The specific stereochemistry and functional handles of this particular derivative allow for its incorporation into complex molecules where precise spatial arrangement of substituents is critical for biological activity. For instance, chiral morpholine derivatives have been utilized in the development of dual serotonin and noradrenaline reuptake inhibitors.[16] The hydroxymethyl group provides a convenient point for further derivatization, enabling the exploration of structure-activity relationships in drug discovery programs.
References
- Biriukov, K. O., Podyacheva, E., Tarabrin, I., Afanasyev, O. I., & Chusov, D. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580–3584.
- Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.
- Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587.
- Dave, R., & Sasaki, N. A. (2004). Facile route to 3,5-disubstituted morpholines: enantioselective synthesis of O-protected trans-3,5-bis(hydroxymethyl)morpholines. Organic letters, 6(1), 15–18.
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NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Retrieved from [Link]
- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752.
- Andrs, M., Korabecny, J., Jun, D., Hodny, Z., Bartek, J., & Kuca, K. (2015). Biological relevance and synthesis of C-substituted morpholine derivatives. Journal of medicinal chemistry, 58(2), 41-71.
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-817.
- Fish, P. V., Deur, C., Gan, X., Greene, K., Hoople, D., Mackenny, M., ... & Whitlock, G. A. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & medicinal chemistry letters, 18(8), 2562–2566.
- Brown, G. R., Foubister, A. J., & Wright, B. (1985). Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 2577-2583.
- Kourounakis, A. P., & Matralis, A. N. (2019). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ACS medicinal chemistry letters, 10(2), 98–104.
- Sharma, P. K., & Kumar, A. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578.
- Jain, A., & Sahu, S. K. (2024).
- Matralis, A. N., & Kourounakis, A. P. (2019).
- Tzara, A., et al. (2020). Example of intramolecular cyclization for morpholine ring formation.
- Fish, P. V., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2562-2566.
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Application Notes & Protocols: Enantioselective Strategies for the Synthesis of Chiral Morpholine Derivatives
Abstract
The morpholine moiety is a privileged heterocyclic scaffold, integral to a vast array of pharmaceuticals and biologically active compounds due to its favorable physicochemical and metabolic properties.[1][2] Its incorporation into drug candidates often enhances aqueous solubility, metabolic stability, and blood-brain barrier permeability.[1] Consequently, the precise control of stereochemistry within the morpholine ring is paramount for optimizing therapeutic efficacy and safety.[1][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on key enantioselective methodologies for the synthesis of chiral morpholines. We delve into the mechanistic underpinnings of several catalytic strategies, offer field-proven, step-by-step protocols, and present data to illustrate the power of these techniques in modern medicinal chemistry.
Introduction: The Significance of the Chiral Morpholine Scaffold
The six-membered morpholine ring is a versatile and highly sought-after building block in drug discovery. Its presence is noted in numerous FDA-approved drugs, including those targeting the central nervous system (CNS), where it can modulate pharmacokinetic properties to achieve desired brain penetration.[4] The non-planar, chair-like conformation of the morpholine ring allows its substituents to be projected into specific vectors in three-dimensional space, facilitating precise interactions with biological targets.
The stereochemical configuration of substituents on the morpholine ring can dramatically influence pharmacological activity. Different enantiomers of a chiral drug can exhibit widely varying potency, selectivity, and metabolic profiles.[3] Therefore, access to enantiomerically pure morpholine derivatives is not merely an academic exercise but a critical necessity for the development of safe and effective medicines. Asymmetric catalysis offers the most efficient, atom-economical, and scalable routes to these vital chiral building blocks.[1]
Core Strategies in Asymmetric Morpholine Synthesis
The enantioselective construction of the morpholine ring can be broadly categorized based on when the key stereocenter is established relative to the cyclization event. Understanding these fundamental approaches allows chemists to select the most appropriate strategy for a given synthetic target.
Caption: Core strategies for the asymmetric synthesis of chiral morpholines.
-
Strategy 1: Pre-Cyclization Control: A stereocenter is installed in an acyclic precursor using established asymmetric methods. A subsequent cyclization reaction, which does not affect the existing stereocenter, forms the morpholine ring.
-
Strategy 2: Control During Cyclization: An achiral precursor undergoes a catalytic asymmetric cyclization reaction, where the stereocenter is set during the ring-forming step itself. Examples include intramolecular aza-Michael additions.[5]
-
Strategy 3: Post-Cyclization Control: An achiral, unsaturated morpholine precursor is first synthesized, followed by a catalytic asymmetric transformation (e.g., hydrogenation) of a double bond within the ring to create the desired stereocenter.[5][6] This approach is particularly powerful and is a focus of this guide.
Methodology I: Asymmetric Hydrogenation of Dehydromorpholines
Transition-metal-catalyzed asymmetric hydrogenation is arguably one of the most powerful and widely used methods for generating chiral molecules due to its high efficiency and atom economy.[5][6] This "post-cyclization" strategy has been successfully applied to 2-substituted dehydromorpholines to furnish a variety of valuable 2-substituted chiral morpholines in excellent yields and enantioselectivities.[6][7]
The key to success in this transformation is the choice of the chiral ligand. Bisphosphine ligands with large bite angles, such as SKP-Phos, complexed with rhodium have proven to be exceptionally effective.[5][6]
Data Presentation: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines
| Entry | Substrate (R Group) | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | 1.0 | >99 | 99 | [1][6] |
| 2 | 4-Chlorophenyl | 1.0 | >99 | 99 | [1] |
| 3 | 4-Methoxyphenyl | 1.0 | >99 | 99 | [6] |
| 4 | 2-Naphthyl | 1.0 | >99 | 99 | [6] |
| 5 | Cyclohexyl | 1.0 | >99 | 99 | [6] |
Workflow for Asymmetric Hydrogenation
Caption: Workflow for the asymmetric hydrogenation of dehydromorpholines.[1]
Detailed Protocol: Asymmetric Hydrogenation
This protocol provides a representative procedure for synthesizing 2-substituted chiral morpholines.
Materials:
-
Dehydromorpholine substrate (1.0 equiv)
-
[Rh(COD)₂]BF₄ (0.01 equiv)
-
Chiral bisphosphine ligand (e.g., SKP-Phos) (0.011 equiv)
-
Anhydrous, degassed solvent (e.g., Dichloromethane)
-
High-purity hydrogen gas
-
High-pressure autoclave reactor
Procedure:
-
Catalyst Preparation (Causality: Performed in a glovebox under an inert atmosphere to prevent oxidation and deactivation of the air-sensitive chiral ligand and rhodium precursor):
-
To a dry Schlenk tube, add the chiral bisphosphine ligand (0.011 equiv) and [Rh(COD)₂]BF₄ (0.01 equiv).
-
Add a portion of the anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
-
Reaction Setup:
-
In the autoclave vessel, dissolve the dehydromorpholine substrate (1.0 equiv) in the remaining anhydrous, degassed solvent.
-
-
Hydrogenation:
-
Transfer the prepared catalyst solution from the Schlenk tube to the autoclave vessel via cannula.
-
Securely seal the autoclave. Purge the vessel 3-5 times with hydrogen gas to remove all air.
-
Pressurize the autoclave to the desired pressure (e.g., 50 atm).
-
-
Reaction Monitoring (Causality: Monitoring ensures the reaction proceeds to completion, preventing unnecessary energy consumption and potential side reactions):
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Progress can be monitored by taking small aliquots (after carefully and safely depressurizing and re-pressurizing the vessel) and analyzing by TLC or GC/MS.
-
-
Work-up:
-
Upon completion, carefully vent the hydrogen pressure from the autoclave.
-
Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the solvent.
-
-
Purification & Analysis (Causality: Chromatography separates the desired product from the catalyst and any unreacted starting material, while chiral HPLC is essential to validate the enantioselectivity of the transformation):
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Determine the enantiomeric excess (ee) of the purified product by chiral HPLC analysis.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Methodology II: Tandem Hydroamination & Asymmetric Transfer Hydrogenation
For the synthesis of 3-substituted chiral morpholines, a powerful one-pot tandem strategy has been developed that combines a titanium-catalyzed intramolecular hydroamination with a ruthenium-catalyzed asymmetric transfer hydrogenation (ATH).[8][9] This approach is highly efficient, starting from readily available aminoalkyne substrates and proceeding through a cyclic imine intermediate which is then asymmetrically reduced in the same pot.[9]
The success of the asymmetric reduction step relies on the Noyori-Ikariya catalyst, RuCl. Mechanistic studies suggest that hydrogen-bonding interactions between the ether oxygen of the substrate and the catalyst's Ts-DPEN ligand are crucial for achieving high levels of enantioselectivity.[8][9]
Workflow for Tandem Synthesis
Caption: Tandem hydroamination and asymmetric transfer hydrogenation for chiral morpholine synthesis.[8]
Detailed Protocol: Tandem Hydroamination/ATH
This protocol describes a general procedure for the one-pot synthesis of 3-substituted morpholines.
Materials:
-
Ether-containing aminoalkyne substrate (1.0 equiv)
-
Titanium hydroamination catalyst (e.g., bis(amidate)bis(amido)Ti complex) (0.05 equiv)
-
Ruthenium ATH catalyst (e.g., RuCl) (0.01 equiv)
-
Anhydrous toluene
-
Formic acid/triethylamine azeotrope (5:2 mixture)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Hydroamination Step (Causality: This initial cyclization must be run under strictly anhydrous and anaerobic conditions as the titanium catalyst is highly sensitive to moisture and air):
-
In a glovebox, add the aminoalkyne substrate (1.0 equiv), the titanium catalyst (0.05 equiv), and anhydrous toluene to a dried reaction vessel equipped with a reflux condenser.
-
Seal the vessel, remove it from the glovebox, and heat the reaction mixture at 110 °C.
-
Monitor the reaction by ¹H NMR or GC/MS until the starting material is fully consumed and the cyclic imine intermediate is formed (typically 24-48 hours).
-
Cool the reaction mixture to room temperature.
-
-
Asymmetric Transfer Hydrogenation Step (Causality: This step is performed in the same pot to maximize efficiency. The formic acid/triethylamine mixture serves as the hydrogen source for the transfer hydrogenation):
-
To the cooled reaction vessel containing the crude imine, add the ruthenium ATH catalyst (0.01 equiv).
-
Add the formic acid/triethylamine (5:2) azeotrope (5.0 equiv).
-
Stir the reaction mixture at 28 °C for 12-24 hours.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched 3-substituted morpholine.
-
-
Analysis:
-
Confirm the structure by NMR and mass spectrometry.
-
Determine the enantiomeric excess by chiral HPLC or SFC analysis.
-
Applications in Medicinal Chemistry
The methodologies described provide access to chiral morpholine cores that are central to numerous bioactive molecules. For example, chiral morpholinones, accessible through asymmetric aza-benzilic ester rearrangements, are key intermediates in the synthesis of neurokinin-1 (NK1) receptor antagonists like Aprepitant, an antiemetic drug used in chemotherapy.[10][11] The development of scalable, enantioselective routes is therefore a critical enabling technology in the pharmaceutical industry, accelerating the discovery and production of next-generation therapeutics.[9][11]
Conclusion
The enantioselective synthesis of chiral morpholines is a mature yet continually evolving field. Strategies such as asymmetric hydrogenation and tandem catalytic reactions provide robust and highly selective methods for accessing these valuable heterocyclic scaffolds. The protocols and data presented herein serve as a practical guide for researchers, highlighting the importance of rational catalyst and ligand selection to achieve high levels of stereocontrol. By mastering these techniques, scientists in both academic and industrial settings can efficiently construct complex molecular architectures, paving the way for new discoveries in medicine and beyond.
References
- Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. Benchchem.
- Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers (RSC Publishing).
- Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. PubMed.
- Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal.
- Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement.
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- Occurrence of Morpholine in Central Nervous System Drug Discovery.
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Application Notes and Protocols: (S)-4-Methyl-2-(hydroxymethyl)morpholine in Total Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine scaffold is a privileged heterocyclic motif frequently embedded within a diverse array of pharmaceuticals and biologically active natural products.[1][2] Its inherent conformational flexibility and favorable physicochemical properties, such as enhanced aqueous solubility and metabolic stability, render it a highly sought-after component in medicinal chemistry.[2] The stereochemical presentation of substituents on the morpholine ring is often critical for target engagement and biological efficacy. This document provides a comprehensive guide to the synthesis and potential applications of (S)-4-Methyl-2-(hydroxymethyl)morpholine , a valuable chiral building block for the enantioselective synthesis of complex molecules. While a specific total synthesis originating directly from this molecule is not extensively documented in publicly available literature, its structural motifs are present in numerous bioactive compounds. This guide will therefore focus on the robust synthesis of this chiral synthon and provide a validated, representative protocol for its derivatization, enabling its incorporation into total synthesis campaigns.
Introduction: The Significance of Chiral Morpholines in Synthesis
Chiral morpholine derivatives are integral components of numerous FDA-approved drugs and complex natural products.[3] Their ability to introduce stereocenters and influence the overall topology of a molecule makes them powerful tools in the hands of synthetic chemists. The "this compound" scaffold, in particular, offers multiple points for synthetic diversification:
-
A defined stereocenter: The (S)-configuration at the C2 position provides a fixed chiral element.
-
A nucleophilic primary alcohol: The hydroxymethyl group serves as a handle for chain extension, etherification, esterification, or oxidation to an aldehyde or carboxylic acid.
-
A tertiary amine: The N-methylated nitrogen can act as a hindered base or be involved in further functionalization.
These features make it an attractive starting material for the construction of more elaborate molecular architectures.
Synthesis of this compound
The most practical and reliable route to enantiomerically pure this compound involves a two-step sequence starting from the commercially available (S)-4-Boc-2-hydroxymethyl-morpholine. This precursor ensures the integrity of the desired stereocenter. The synthesis involves N-deprotection followed by reductive amination.
Overall Synthetic Workflow
Caption: Synthetic workflow for the preparation of the target chiral building block.
Detailed Experimental Protocols
Protocol 1: Boc Deprotection of (S)-4-Boc-2-hydroxymethyl-morpholine
This step removes the tert-butoxycarbonyl (Boc) protecting group from the nitrogen atom to yield the secondary amine intermediate.
-
Materials:
-
(S)-4-Boc-2-hydroxymethyl-morpholine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
-
-
Procedure:
-
Dissolve (S)-4-Boc-2-hydroxymethyl-morpholine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (5.0-10.0 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases and the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (S)-2-(hydroxymethyl)morpholine. This intermediate is often used in the next step without further purification.
-
Protocol 2: N-Methylation via Reductive Amination
This protocol describes the methylation of the secondary amine using formaldehyde in the presence of a reducing agent.
-
Materials:
-
Crude (S)-2-(hydroxymethyl)morpholine from Protocol 1
-
Formaldehyde (37 wt. % in H₂O)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the crude (S)-2-(hydroxymethyl)morpholine (1.0 eq) in methanol or DCM (approx. 0.1 M).
-
To the stirred solution, add formaldehyde (1.2-1.5 eq).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 15-20 minutes. Control any exothermic reaction by external cooling if necessary.
-
Stir the reaction at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.[4]
-
| Step | Reactants | Reagents | Typical Yield | Reference |
| 1 | (S)-4-Boc-2-hydroxymethyl-morpholine | TFA, DCM | >95% (crude) | [5] |
| 2 | (S)-2-(hydroxymethyl)morpholine | Formaldehyde, NaBH(OAc)₃ | 80-90% (after purification) | [6] |
Application in Total Synthesis: A Representative Protocol
While a specific total synthesis directly employing this compound is not readily found, its primary alcohol functionality makes it an excellent precursor for the synthesis of chiral aldehydes. These aldehydes are versatile intermediates in a multitude of carbon-carbon bond-forming reactions crucial for the assembly of complex natural products. The following protocol details the oxidation of the primary alcohol to the corresponding aldehyde.
Oxidation to (S)-4-Methylmorpholine-2-carbaldehyde
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Directed ortho-Metalation with Chiral Morpholine Auxiliaries: Principles, Protocols, and Applications in Asymmetric Synthesis
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic systems.[1][2][3] When coupled with a chiral directing group, this strategy evolves into an elegant method for asymmetric synthesis, enabling the creation of valuable, enantioenriched molecules. This guide provides an in-depth exploration of the use of chiral morpholine moieties, not merely as robust directing groups but as effective chiral auxiliaries in DoM reactions. We will delve into the mechanistic underpinnings that govern the stereochemical outcome, present a comprehensive and field-tested experimental protocol, and discuss the broader applications for researchers in synthetic chemistry and drug development. The morpholine scaffold is a privileged structure in medicinal chemistry, often imparting favorable physicochemical and pharmacokinetic properties to bioactive molecules, making methodologies for its stereocontrolled functionalization highly valuable.[4][5][6][7]
Foundational Concepts: The Power of Directed ortho-Metalation (DoM)
Directed ortho-metalation is a deprotonation reaction on an aromatic ring that is guided by a Lewis basic functional group, known as a Directed Metalation Group (DMG).[8] This process circumvents the regioselectivity issues often encountered with classical electrophilic aromatic substitution.
The fundamental mechanism involves three key steps:
-
Coordination: A strong organolithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), coordinates to the heteroatom(s) of the DMG. This coordination brings the organolithium into close proximity to the ortho-proton.[1][8]
-
Deprotonation: The coordinated base selectively abstracts a proton from the sterically accessible ortho position, forming a thermodynamically stable aryllithium intermediate. This step is typically performed at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent side reactions.[3]
-
Electrophilic Quench: The aryllithium species, a potent nucleophile, reacts with an added electrophile (E+) to form a new carbon-carbon or carbon-heteroatom bond exclusively at the ortho position.[1]
The strength of the DMG is critical and is determined by its ability to coordinate the lithium cation.[9][10] Groups like tertiary amides and O-carbamates are among the most powerful DMGs known.[10]
The Chiral Morpholine Auxiliary: A Dual-Role Player
The morpholine ring is an excellent scaffold for DoM strategies. The nitrogen and oxygen atoms can act as a bidentate chelation site for the lithium cation, effectively directing deprotonation. When a stereocenter is incorporated into the morpholine ring, it can serve as a chiral auxiliary, influencing the facial selectivity of the subsequent electrophilic quench. This is particularly effective when the lithiated intermediate and the chiral auxiliary form a rigid, chelated structure.
The use of a chiral auxiliary is a well-established strategy in asymmetric synthesis, where a temporary chiral group guides the formation of a new stereocenter.[11][12] In this context, the chiral morpholine is covalently attached to the aromatic substrate, directs the metalation, controls the stereochemistry, and can potentially be cleaved or modified in later steps if desired.
Mechanistic Rationale for Stereochemical Induction
The transfer of chirality from the morpholine auxiliary to the newly functionalized aromatic ring is dictated by the transition state geometry. The organolithium base coordinates to the morpholine's heteroatoms, leading to the formation of a rigid, five- or six-membered chelated ring intermediate. The substituent on the chiral center of the morpholine (e.g., at the C2 or C3 position) sterically blocks one face of the resulting aryllithium. Consequently, the incoming electrophile is forced to approach from the less hindered face, resulting in a diastereoselective or enantioselective transformation.
Caption: Key steps in stereoselective directed ortho-metalation.
Application Notes: Scope and Limitations
This methodology is applicable to a range of aromatic systems where a chiral morpholine is installed as the DMG. The choice of organolithium base and reaction conditions is crucial for success.
| Substrate Type | Recommended Base | Typical Electrophiles | Expected Outcome | Key Considerations |
| Phenyl Morpholinyl Ketone | s-BuLi/TMEDA | Aldehydes, Ketones, Imines, Alkyl Halides | High Diastereoselectivity | The ketone moiety enhances the acidity of the ortho-protons. |
| N-Aryl Morpholine | t-BuLi | CO₂, Me₃SiCl, I₂ | Moderate to Good Yields | t-BuLi may be required for less activated systems. |
| Morpholinyl Phenyl Sulfoxide | n-BuLi or LDA | D₂O, Alkyl Halides | High Diastereoselectivity | The sulfoxide is a powerful DMG and chiral director. |
TMEDA (N,N,N',N'-tetramethylethylenediamine) is a common additive that breaks down the aggregates of organolithium reagents, increasing their basicity and reactivity.[3][8]
Detailed Experimental Protocol: Asymmetric Synthesis of an ortho-Substituted Benzamide Derivative
This protocol describes a representative procedure for the diastereoselective ortho-metalation of an N-benzoyl derivative of a commercially available chiral 2-substituted morpholine, followed by quenching with an aldehyde.
Pre-Reaction Preparations: Ensuring a Safe and Anhydrous Environment
CAUSALITY: Organolithium reagents are pyrophoric and react violently with water and air.[13][14][15] All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using flame-dried glassware and anhydrous solvents.
-
Glassware: All glassware (flasks, syringes, needles) must be dried in an oven at >120 °C for at least 4 hours and cooled under a stream of inert gas or in a desiccator.
-
Solvents: Anhydrous tetrahydrofuran (THF) is required. It is typically obtained from a solvent purification system or by distillation from sodium/benzophenone.
-
Reagents:
-
sec-Butyllithium (s-BuLi) in cyclohexane. The concentration of organolithium reagents can change over time. For reproducibility, it is critical to titrate the s-BuLi solution before use.
-
The chiral morpholine-containing substrate must be aprotic and dry.
-
The electrophile (e.g., benzaldehyde) should be freshly distilled or purified to remove water and acidic impurities.
-
Step-by-Step Reaction Procedure
Caption: General workflow for a Directed ortho-Metalation experiment.
-
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Charge Flask: Under a positive pressure of inert gas, dissolve the chiral morpholine substrate (1.0 eq) in anhydrous THF (approx. 0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. A color change may be observed.
-
Metalation: Slowly add the titrated s-BuLi solution (1.1-1.2 eq) dropwise via syringe over 15-20 minutes. Causality: A slow addition rate is crucial to maintain the low temperature and prevent side reactions. During addition, a deep color (often yellow, orange, or red) typically develops, indicating the formation of the aryllithium species.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours. The optimal time should be determined by TLC analysis of quenched aliquots for starting material consumption.
-
Electrophilic Quench: Add the electrophile (1.2-1.5 eq), either neat or as a solution in anhydrous THF, dropwise to the aryllithium solution at -78 °C. The deep color of the aryllithium should fade or disappear upon addition.
-
Warming: After stirring for an additional 1-2 hours at -78 °C, remove the cooling bath and allow the reaction to warm slowly to room temperature.
-
Work-up:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.[16] This step must be done behind a blast shield, as unreacted organolithium will react exothermically.
-
Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) by chiral HPLC or by NMR analysis using a chiral shift reagent.
Safety Protocols for Organolithium Reagents
Working with pyrophoric reagents like butyllithium demands strict adherence to safety procedures to mitigate the risk of fire and injury.[15][17][18][19]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses or goggles, and appropriate gloves (nitrile gloves are common, but check compatibility; double-gloving is recommended).[17]
-
Inert Atmosphere: All transfers and reactions must be performed under an inert atmosphere of nitrogen or argon using Schlenk line or glovebox techniques.[15]
-
Syringe/Cannula Technique: Use well-maintained syringes with locking mechanisms or perform cannula transfers for larger volumes. Never draw air into a syringe containing an organolithium reagent.
-
Spill Management: Keep a container of sand, Celite®, or powdered lime nearby to smother small spills or fires. DO NOT use water or a carbon dioxide fire extinguisher , as they react violently with organolithiums.[13][14]
-
Quenching and Disposal:
-
Residual organolithium in reaction flasks should be quenched carefully at low temperature by the slow addition of a proton source like isopropanol, followed by methanol, and finally water.
-
Needles and syringes should be rinsed with a non-reactive solvent (e.g., hexanes) and then carefully quenched by drawing up and expelling isopropanol.[17]
-
All organolithium waste is considered hazardous and must be disposed of according to institutional guidelines.[17]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive organolithium reagent. | Titrate the BuLi solution immediately before use. |
| Wet glassware, solvent, or reagents. | Ensure all components are rigorously dried. Use a fresh bottle of anhydrous solvent. | |
| Reaction temperature too high. | Maintain temperature at -78 °C during addition and stirring. Check the calibration of your thermometer. | |
| Mixture of Regioisomers | Competing deprotonation sites. | Use a more sterically hindered base (s-BuLi or t-BuLi) or add a chelating agent like TMEDA to enforce ortho-selectivity. |
| Low Diastereoselectivity | Non-rigid chelated intermediate. | Try different solvents (e.g., diethyl ether vs. THF) or additives to promote a more organized transition state. |
| Racemization of the aryllithium. | Ensure the temperature does not rise significantly before the electrophilic quench. | |
| Product Decomposition | Unstable product or intermediate. | Perform the work-up at a lower temperature. Use a milder quenching agent (e.g., saturated NH₄Cl instead of dilute acid). |
Conclusion
The use of chiral morpholines as dual-function directing groups and chiral auxiliaries in directed ortho-metalation represents a sophisticated and powerful strategy for asymmetric synthesis. It provides a reliable and often highly stereoselective route to functionalized aromatic compounds that are of significant interest in medicinal chemistry and materials science.[20][21] A thorough understanding of the underlying mechanism, meticulous execution of experimental protocols under anhydrous conditions, and unwavering attention to safety are paramount for success. This methodology, grounded in the fundamental principles of organolithium chemistry, continues to be a valuable tool for the modern synthetic chemist.[22][23][24][25]
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STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety, University of Arkansas. [Link]
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Neelamkavil, S., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(10), 2481-2488. [Link]
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Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Barnes & Noble. [Link]
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Neelamkavil, S., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PMC. [Link]
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Vitaku, E., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
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Kumar, A., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
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Daugulis, O., et al. (2019). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 48(4), 1004-1029. [Link]
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de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
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Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 933. [Link]
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Shields, J. D., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54648. [Link]
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Vitaku, E., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]
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Organic Chemistry Tutor. (2019). Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds. YouTube. [Link]
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Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 370-384. [Link]
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Directed Ortho-metalation Research Articles. R Discovery. [Link]
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Fallis, A. G., et al. (1995). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]
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Wang, Y., et al. (2020). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 7(1), 89-94. [Link]
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Cruz-Gregorio, S. E., et al. (2021). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Revista de la Sociedad Química de México, 65(4), 589-601. [Link]
-
Chauder, B., et al. (2001). Directed ortho Metalation Strategies. Effective Regioselective Routes to 1,2-, 2,3-, and 1,2,3-Substituted Naphthalenes. Organic Letters, 3(20), 3145-3148. [Link]
-
Xie, J.-H., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(36), 12013-12019. [Link]
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Macklin, T. K., & Snieckus, V. (2012). The Directed ortho Metallation–Cross-Coupling Fusion: Development and Application in Synthesis. Topics in Current Chemistry, 319, 347-417. [Link]
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ortho metalation. Andrew G. Myers Research Group, Harvard University. [Link]
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Wang, Y., et al. (2023). Enhancing the Efficacy of Chiral Ligands and Catalysts: Siloxane-Substituted Oxazoline Ferrocenes as Next-Generation Candidates. Molecules, 28(24), 8031. [Link]
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Application Notes and Protocols: Asymmetric Alkylation Utilizing (S)-4-Methyl-2-(hydroxymethyl)morpholine Derivatives as Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pursuit of Chirality in Modern Synthesis
In the landscape of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Asymmetric alkylation of enolates stands as a cornerstone transformation for the construction of stereogenic centers, enabling the synthesis of enantiomerically enriched carboxylic acid derivatives, which are prevalent motifs in a vast array of bioactive molecules.[1][2] Chiral auxiliaries are powerful tools in this endeavor, acting as transient stereodirecting groups that, when appended to a prochiral substrate, guide the formation of a new stereocenter with a high degree of selectivity.[1]
While seminal contributions from Evans with oxazolidinones and Meyers with pseudoephedrine have established the gold standard for auxiliary-based asymmetric alkylation, the exploration of novel chiral scaffolds continues to be an area of active research.[1][3] This document outlines the theoretical application and proposed protocols for a promising, yet underexplored, class of chiral auxiliaries derived from (S)-4-Methyl-2-(hydroxymethyl)morpholine. The inherent C2-symmetry of the morpholine core, coupled with the potential for rigid, chelated intermediates, suggests a high potential for stereochemical control in enolate alkylation reactions.
Mechanistic Rationale: A Proposed Model for Stereochemical Induction
The efficacy of a chiral auxiliary hinges on its ability to enforce a specific conformation in the transition state of the bond-forming reaction. For the N-acylated derivative of this compound, we propose a mechanism analogous to that of well-established chiral amino alcohol-based auxiliaries.[1][3] The key to stereocontrol lies in the formation of a rigid, chelated lithium enolate.
Upon acylation of the secondary amine of this compound with a prochiral carboxylic acid derivative (e.g., propionyl chloride), the resulting amide serves as the substrate for alkylation. Deprotonation with a strong, sterically hindered base like lithium diisopropylamide (LDA) is expected to generate a Z-enolate. This stereochemical preference is driven by the minimization of A(1,3) strain. The lithium cation is then chelated by the enolate oxygen and the oxygen of the hydroxymethyl group, locking the enolate in a rigid, bicyclic-like conformation.
This rigid conformation effectively shields one face of the enolate. The steric bulk of the morpholine ring and its substituents directs the incoming electrophile (e.g., an alkyl halide) to the less hindered face, resulting in a highly diastereoselective alkylation. Subsequent removal of the chiral auxiliary affords the desired α-alkylated carboxylic acid in high enantiomeric excess.
Figure 1: Proposed workflow for asymmetric alkylation. This diagram illustrates the four key stages of the process, from attaching the chiral auxiliary to recovering the enantiopure product.
Scope and Limitations
Based on analogous systems, this methodology is expected to be effective for the alkylation of a variety of straight-chain N-acyl morpholine derivatives. High diastereoselectivities are anticipated with reactive primary alkyl halides, such as methyl iodide, benzyl bromide, and allyl bromide.
Table 1: Predicted Performance with Various Electrophiles
| Entry | Electrophile (R-X) | Expected Diastereomeric Excess (d.e.) | Expected Yield |
| 1 | CH₃I | >95% | High |
| 2 | BnBr | >95% | High |
| 3 | Allyl-Br | >90% | Good |
| 4 | EtI | >90% | Good |
| 5 | i-PrI | Moderate | Moderate |
| 6 | t-BuBr | Low to None (Elimination likely) | Low to None |
Limitations:
-
Sterically Hindered Electrophiles: Secondary alkyl halides are expected to react with lower diastereoselectivity and in reduced yields. Tertiary alkyl halides are generally not suitable electrophiles for SN2-type alkylations of enolates and may lead to elimination byproducts.[4]
-
α-Branched Substrates: While not extensively studied for this specific auxiliary, α-branched N-acyl derivatives may exhibit different enolization preferences and reduced diastereoselectivity.
Experimental Protocols
Note: The following protocols are proposed based on established procedures for analogous chiral auxiliaries and should be optimized for this specific system. All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Synthesis of the N-Acyl-(S)-4-Methyl-2-(hydroxymethyl)morpholine Substrate
This procedure details the attachment of a carboxylic acid to the chiral auxiliary.
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add this compound (1.0 eq.) and anhydrous dichloromethane (DCM, 0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq.) dropwise to the stirred solution.
-
Acylation: In a separate flask, dissolve the desired acid chloride (e.g., propanoyl chloride, 1.1 eq.) in anhydrous DCM. Add this solution dropwise to the morpholine solution at 0 °C over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-acyl derivative.
Protocol 2: Asymmetric Alkylation
This protocol describes the key diastereoselective alkylation step.
-
Enolate Formation:
-
To a flame-dried, round-bottom flask under argon, add the N-acyl morpholine derivative (1.0 eq.) and anhydrous tetrahydrofuran (THF, 0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add freshly prepared or commercial lithium diisopropylamide (LDA, 1.1 eq., 2.0 M solution in THF/heptane/ethylbenzene) dropwise over 20 minutes.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours. The optimal temperature and time may vary depending on the electrophile's reactivity.
-
-
Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography. The diastereomeric ratio can be determined at this stage by ¹H NMR or chiral HPLC analysis.
Figure 2: Step-by-step experimental workflow. A visual guide to the three main protocols: acylation, alkylation, and auxiliary cleavage.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the auxiliary to yield the final product and recover the auxiliary.
-
Setup: Dissolve the purified alkylated adduct (1.0 eq.) in a 3:1 mixture of THF and water (0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 eq.) dropwise, followed by aqueous lithium hydroxide (2.0 eq., 1.0 M solution).
-
Reaction: Stir the mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Quench the excess peroxide by adding aqueous sodium sulfite solution until a negative result is obtained with peroxide test strips.
-
Extraction: Concentrate the mixture under reduced pressure to remove the THF. Dilute with water and extract with DCM (3x) to recover the chiral auxiliary.
-
Isolation: Acidify the aqueous layer to pH 1-2 with 1M HCl. Extract the product, the α-alkylated carboxylic acid, with ethyl acetate (3x).
-
Purification: Combine the ethyl acetate layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product. Determine the enantiomeric excess by chiral HPLC or by conversion to a Mosher's ester and subsequent NMR analysis.
Conclusion
The this compound framework presents a promising and structurally distinct scaffold for the development of new chiral auxiliaries. While direct experimental validation is pending, the mechanistic principles derived from analogous, well-validated systems provide a strong foundation for its successful application in asymmetric alkylation. The protocols detailed herein offer a comprehensive starting point for researchers to explore the potential of this auxiliary in the stereocontrolled synthesis of valuable chiral building blocks. Further optimization and exploration of the substrate scope will undoubtedly delineate the full utility of this novel chiral director.
References
- Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Retrieved from Department of Applied Chemistry and Chemical Technology, University of Dhaka.
- Breaking Aziridine to Construct Morpholine with Gold(I)-Catalyzed Tandem Ring-Opening and Cycloisomerization Reaction. (2025).
- Asymmetric synthesis using chiral bases: enantioselective α-alkylation of carboxylic acids. (n.d.). RSC Publishing.
-
Chiral auxiliary - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
- The Application of 2-(Oxan-2-yl)
- Leypold, M., D'Angelo, K. A., & Movassaghi, M. (2020). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)
- 2.14 Selected Diastereoselective Reactions: Enolate Alkylation. (n.d.).
- Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Journal of Organic Chemistry, 83(17), 10487-10500.
- Asymmetric Synthesis of Chiral Sulfoximines through the S-Alkylation of Sulfinamides. (2019).
- Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. (n.d.). Benchchem.
- (S)-4-Boc-2-Hydroxymethyl-morpholine | 135065-76-8. (n.d.). Sigma-Aldrich.
- Expanding Complex Morpholines Using System
- Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. (2016). PubMed.
- Sommer-Kamann, C., Fries, A., Mordhorst, S., Andexer, J. N., & Müller, M. (2017). Asymmetric C-Alkylation by the S-Adenosylmethionine-Dependent Methyltransferase SgvM.
- Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. (2025). PubMed Central.
- SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Enantio- and diastereoselective synthesis of γ-amino alcohols. (2015). Semantic Scholar.
- Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acyl
- 11.
- Asymmetric Synthesis of (−)
- Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amin
- Asymmetric Synthesis of S(IV)-Stereogenic Sulfinimidate Esters by Sulfinamide Activation. (2025).
- 2-HYDROXYMETHYL-4-BOC-MORPHOLINE | 135065-69-9. (2025). ChemicalBook.
Sources
The Strategic deployment of (S)-4-Methyl-2-(hydroxymethyl)morpholine in the Synthesis of Neurokinin-1 (NK1) Receptor Antagonists
Introduction: The Privileged Morpholine Scaffold in Modern Drug Discovery
The morpholine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of bioactive molecules.[1][2][3] Its inherent properties, including metabolic stability, aqueous solubility, and the ability to engage in crucial hydrogen bonding interactions, make it an attractive building block for drug candidates.[3] When chirality is introduced, as in the case of (S)-4-Methyl-2-(hydroxymethyl)morpholine, this scaffold becomes a powerful tool for creating stereospecific molecules that can exhibit enhanced potency and selectivity for their biological targets. This application note delves into the strategic use of this compound, a versatile chiral building block, in the synthesis of potent and selective neurokinin-1 (NK1) receptor antagonists, a class of drugs with significant therapeutic applications.
The Significance of Chiral Morpholines in NK1 Receptor Antagonism
The neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P, is a key player in mediating pain, inflammation, and emesis.[4][5] Consequently, antagonists of the NK1 receptor have emerged as important therapeutics, most notably for the prevention of chemotherapy-induced nausea and vomiting (CINV) and post-operative nausea and vomiting (PONV).[5][6] Aprepitant, a marketed NK1 receptor antagonist, features a complex substituted morpholine core that is critical for its high affinity and selectivity.[1][4]
The stereochemistry of the morpholine ring is paramount for effective NK1 receptor antagonism. Structure-activity relationship (SAR) studies have consistently demonstrated that the specific spatial arrangement of substituents on the morpholine ring dictates the compound's binding affinity and biological activity.[7][8] The (S)-configuration at the 2-position of the morpholine, bearing a hydroxymethyl group, provides a crucial anchor point for further synthetic elaboration, enabling the precise positioning of pharmacophoric elements necessary for potent receptor blockade. The N-methyl group, as seen in the title compound, can further modulate the compound's physicochemical properties, such as basicity and lipophilicity, which can influence its pharmacokinetic profile and brain penetration.
Synthetic Strategy: Leveraging this compound for the Construction of an Aprepitant Analogue
While numerous synthetic routes to Aprepitant have been developed, this section outlines a representative protocol for the synthesis of a key intermediate for an Aprepitant analogue, starting from the readily available chiral building block, this compound. This approach highlights the utility of this specific synthon in constructing the complex morpholine core.
The overall synthetic workflow can be visualized as a multi-step process involving the activation of the hydroxyl group, coupling with a key aromatic fragment, and subsequent modifications to introduce the necessary pharmacophoric elements.
Caption: Synthetic workflow for an Aprepitant analogue intermediate.
Detailed Application Protocol: Synthesis of a Key Morpholine Intermediate
This protocol details the initial steps in the synthesis of a key intermediate for an Aprepitant analogue, demonstrating the practical application of this compound.
Reaction Scheme:
This compound → (S)-(4-Methylmorpholin-2-yl)methyl methanesulfonate
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 170369-79-6 | 131.17 | 1.31 g | 10.0 |
| Triethylamine (Et3N) | 121-44-8 | 101.19 | 2.1 mL | 15.0 |
| Methanesulfonyl chloride (MsCl) | 124-63-0 | 114.55 | 0.86 mL | 11.0 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 50 mL | - |
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Nitrogen inlet
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.31 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).
-
Cooling and Addition of Base: Cool the resulting solution to 0 °C in an ice bath. Add triethylamine (2.1 mL, 15.0 mmol) dropwise to the stirred solution.
-
Activation: To the cooled solution, add methanesulfonyl chloride (0.86 mL, 11.0 mmol) dropwise via a dropping funnel over a period of 10 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude (S)-(4-Methylmorpholin-2-yl)methyl methanesulfonate can be used in the subsequent step without further purification or can be purified by column chromatography on silica gel.
Expected Outcome:
The reaction should yield the desired mesylated product as a pale yellow oil. The expected yield for this step is typically in the range of 90-95%.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous dichloromethane is crucial to prevent the hydrolysis of the highly reactive methanesulfonyl chloride.
-
Low Temperature: The reaction is performed at 0 °C to control the exothermicity of the reaction and to minimize the formation of side products.
-
Triethylamine: Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion. An excess is used to ensure complete neutralization.
-
Methanesulfonyl Chloride: Mesylation is a common and efficient method for converting a primary alcohol into a good leaving group, which is essential for the subsequent nucleophilic substitution reaction.
Subsequent Synthetic Steps and the Importance of Stereocontrol
The activated intermediate, (S)-(4-Methylmorpholin-2-yl)methyl methanesulfonate, is a versatile synthon for the introduction of various nucleophiles. In the context of Aprepitant synthesis, this intermediate would be reacted with a suitable amine, such as 3,5-bis(trifluoromethyl)benzylamine, to form the crucial C-N bond.
Caption: Nucleophilic substitution to form the C-N bond.
It is imperative to maintain the stereochemical integrity at the C2 position of the morpholine ring throughout the synthesis. The (S)-configuration is essential for the high-affinity binding of the final molecule to the NK1 receptor.[7] Any racemization or epimerization during the synthetic sequence would lead to a mixture of diastereomers, significantly reducing the overall efficacy of the final drug substance and necessitating challenging purification steps. The choice of non-racemizing reaction conditions is therefore a critical consideration in the process development of such chiral drugs.
Conclusion: A Versatile Building Block for Complex Bioactive Molecules
This compound stands out as a valuable and versatile chiral building block in the synthesis of complex bioactive molecules. Its pre-defined stereochemistry and functional handles allow for the efficient and stereocontrolled construction of intricate molecular architectures. The application of this synthon in the synthesis of NK1 receptor antagonists, such as analogues of Aprepitant, underscores its importance in modern drug discovery. The protocols and strategies outlined in this application note provide a framework for researchers and scientists in the pharmaceutical industry to leverage the unique properties of this compound for the development of novel and effective therapeutics.
References
- Current time inform
-
Preparation and Pharmacokinetic Study of Aprepitant–Sulfobutyl Ether-β-Cyclodextrin Complex - PMC. [Link]
-
Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant - ResearchGate. [Link]
-
Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues - PubMed. [Link]
-
Chapter 10 Synthesis of aprepitant - ResearchGate. [Link]
-
Synthesis of Aprepitant - Chinese Pharmaceutical Journal. [Link]
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed. [Link]
-
Development of aprepitant, the first neurokinin-1 receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting - PubMed. [Link]
-
Characterization and Pharmacokinetic Study of Aprepitant Solid Dispersions with Soluplus - MDPI. [Link]
-
Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors - MDPI. [Link]
-
Design, synthesis, and SAR of tachykinin antagonists: modulation of balance in NK(1)/NK(2) receptor antagonist activity - PubMed. [Link]
-
Efficient synthesis of NK1 receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation - Princeton University. [Link]
-
Characterization and Quantitation of Aprepitant Drug Substance Polymorphs by Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy - OUCI. [Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. [Link]
-
Structure-activity Relationships for Development of Neurokinin-3 Receptor Antagonists with Reduced Environmental Impact - Kyoto University Research Information Repository. [Link]
-
The novel NK1 receptor antagonist MK-0869 (L-754030) and its water soluble phosphoryl prodrug, L-758298, inhibit acute and delayed cisplatin-induced emesis in ferrets - PubMed. [Link]
-
Preparation and Characterization of Aprepitant Solid Dispersion with HPMCAS-LF - PMC. [Link]
-
Efficient Synthesis of NK 1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation † | Request PDF - ResearchGate. [Link]
-
Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. [Link]
-
Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists - PubMed. [Link]
-
WO/2021/103327 PREPARATION METHOD FOR APREPITANT INTERMEDIATE IMPURITY - WIPO Patentscope. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Development of aprepitant, the first neurokinin-1 receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and Pharmacokinetic Study of Aprepitant–Sulfobutyl Ether-β-Cyclodextrin Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and SAR of tachykinin antagonists: modulation of balance in NK(1)/NK(2) receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of (S)-4-Methyl-2-(hydroxymethyl)morpholine
Welcome to the technical support center for the purification of (S)-4-Methyl-2-(hydroxymethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a chiral amino alcohol, this compound presents unique purification challenges due to its high polarity, potential for stereoisomeric impurities, and significant water solubility. This resource synthesizes technical data and field-proven expertise to help you navigate these challenges effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question 1: I've completed my synthesis, but my crude product is an oil/waxy solid that won't crystallize. How can I purify it?
Answer:
This is a common issue with highly polar molecules like this compound. The presence of both a hydroxyl and a tertiary amine group leads to strong hydrogen bonding and high solubility in many polar solvents, which can inhibit crystallization.[1] Here’s a systematic approach to tackle this:
Probable Causes & Solutions:
-
High Polarity & Solvent Entrapment: The inherent polarity of your compound can lead to the retention of polar solvents from your reaction or workup, resulting in an oil.
-
Solution 1: Co-evaporation. Attempt to remove residual solvents by co-evaporating your crude product with a non-polar solvent like toluene or cyclohexane under reduced pressure. This can sometimes help to break azeotropes and provide a solid.
-
Solution 2: Salt Formation. Converting the basic morpholine nitrogen to a salt can significantly alter its physical properties, often leading to a crystalline solid that is more amenable to recrystallization.[2] You can attempt to form the hydrochloride or tartrate salt.
-
-
Presence of Impurities: Even small amounts of impurities can act as "crystal poisons," preventing the formation of a well-ordered crystal lattice.
-
Solution: Column Chromatography. If co-evaporation and salt formation are unsuccessful, column chromatography is the next logical step.[1] Given the compound's polarity, you have a few options:
-
Normal-Phase Chromatography (Silica Gel): This can be challenging due to potential streaking. To mitigate this, use a more polar eluent system. A gradient of dichloromethane/methanol with a small amount of ammonium hydroxide (e.g., 0.5-1%) can help to improve peak shape by deactivating acidic silanol groups on the silica surface.
-
Reverse-Phase Chromatography (C18): This is often a better choice for highly polar compounds.[1] A patent for a related compound mentions purification by reverse-phase preparative HPLC. You can start with a water/acetonitrile or water/methanol gradient, potentially with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[3][4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for highly polar compounds and can be an excellent alternative if you have access to a HILIC column.[5]
-
-
Question 2: I'm seeing a closely eluting impurity in my HPLC analysis. Could this be a diastereomer? How can I separate it?
Answer:
Yes, it is highly probable that the closely eluting peak is the (R)-enantiomer or a diastereomer if other chiral centers are present in your synthesis. The synthesis of chiral morpholines can sometimes lead to the formation of the undesired stereoisomer.[6][7] Separation of enantiomers or diastereomers requires a chiral environment.
Probable Causes & Solutions:
-
Incomplete Stereoselectivity in Synthesis: The synthetic route may not be perfectly stereoselective, leading to the formation of the unwanted enantiomer.
-
Solution 1: Chiral HPLC. This is the most direct method for both analytical confirmation and preparative separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are often a good starting point for amino alcohols.[8] You may need to screen different columns and mobile phases (normal-phase or reverse-phase) to achieve baseline separation.[9][10]
-
Solution 2: Diastereomeric Salt Crystallization. This classical resolution technique is highly effective and scalable.[1] It involves reacting your racemic or enantiomerically enriched amine with a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) to form diastereomeric salts.[11] These salts have different solubilities and can often be separated by fractional crystallization. The desired enantiomer can then be liberated by treatment with a base.
-
Question 3: My column chromatography purification is giving very broad peaks and poor recovery. What's going wrong?
Answer:
This is a classic sign of strong interaction between your polar amino alcohol and the stationary phase, particularly with silica gel.[1] The basic nitrogen of the morpholine can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and irreversible adsorption.
Probable Causes & Solutions:
-
Strong Analyte-Stationary Phase Interaction:
-
Solution 1: Add a Basic Modifier. As mentioned in Q1, adding a small amount of a base like triethylamine or ammonium hydroxide to your eluent can help to saturate the active sites on the silica gel, leading to sharper peaks and better recovery.
-
Solution 2: Use an Alternative Stationary Phase. Consider using alumina, which is less acidic than silica, or a C18 reverse-phase column.
-
Solution 3: Protecting Group Strategy. If the polarity is still a major issue, you can temporarily protect the amine with a group like Boc (tert-butyloxycarbonyl). The Boc-protected derivative is significantly less polar and will behave much better on silica gel.[1] A purification protocol for the N-Boc analogue of your compound using silica gel chromatography with a hexane/ethyl acetate eluent has been reported.[12] The Boc group can be easily removed later with an acid like TFA or HCl.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound?
A1: Due to the amine functionality, it is susceptible to oxidation and can absorb atmospheric carbon dioxide. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated to minimize degradation.
Q2: What analytical techniques are suitable for assessing the purity of this compound?
A2: A combination of techniques is recommended:
-
HPLC/UPLC: Both reverse-phase and chiral HPLC are essential. Reverse-phase is used to determine chemical purity, while chiral HPLC is necessary to determine enantiomeric excess.
-
GC-MS: Gas chromatography-mass spectrometry can also be used, particularly for identifying volatile impurities. Derivatization may be necessary to improve volatility and peak shape.[5]
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify impurities if they are present in sufficient quantities (>1-5%).
-
Elemental Analysis: To confirm the elemental composition of your final, purified product.
Q3: I'm concerned about the thermal stability of my compound during distillation. Is this a valid concern?
Q4: My compound is highly soluble in water. How does this affect my purification strategy?
A4: The high water solubility of this compound presents challenges for aqueous workups and recrystallization from aqueous systems.
-
Workup: During extractions, you may need to use a more polar organic solvent like dichloromethane or even a mixture of solvents to efficiently extract your product from the aqueous layer. Salting out the aqueous layer by adding a salt like sodium chloride can also help to improve extraction efficiency.
-
Recrystallization: Recrystallization from water alone is unlikely to be effective. You will likely need to use a mixed solvent system, such as isopropanol/heptane or ethanol/ethyl acetate, where it is soluble in the more polar solvent and insoluble in the less polar one.[2]
Experimental Protocols & Methodologies
Protocol 1: Purification by Salt Formation and Recrystallization
This protocol is a good starting point if your crude product is an oil or if you need to remove non-basic impurities.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent like isopropanol or ethanol.
-
Acidification: Slowly add a solution of an acid (e.g., 1.2 M HCl in ethanol or a solution of L-tartaric acid in ethanol) dropwise with stirring. Monitor the pH to ensure it becomes acidic.
-
Crystallization: The salt may precipitate immediately or upon cooling. If no precipitate forms, you can try adding a less polar co-solvent (an anti-solvent) like diethyl ether or ethyl acetate until the solution becomes cloudy, then allow it to stand and crystallize.[2]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the anti-solvent.
-
Drying: Dry the crystals under vacuum.
-
Liberation of the Free Base (Optional): To recover the free amine, dissolve the purified salt in water, basify with a base like sodium hydroxide or sodium carbonate, and extract the product with an organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Normal-Phase Flash Column Chromatography
This protocol is suitable for removing impurities of different polarities.
-
Column Packing: Pack a silica gel column with a non-polar solvent like hexane or dichloromethane.
-
Sample Loading: Dissolve your crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Start with a mobile phase of low polarity (e.g., 100% dichloromethane) and gradually increase the polarity by adding methanol (e.g., from 0% to 10% methanol). To improve peak shape, add 0.5-1% of ammonium hydroxide or triethylamine to the mobile phase mixture.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification method.
Chromatography Troubleshooting Logic
Caption: Troubleshooting logic for column chromatography.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. hplc.eu [hplc.eu]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2-HYDROXYMETHYL-4-BOC-MORPHOLINE | 135065-69-9 [chemicalbook.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Asymmetric Syntheses with Chiral Morpholine Scaffolds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for optimizing reaction yields and stereoselectivity when employing chiral morpholine derivatives, such as (S)-4-Methyl-2-(hydroxymethyl)morpholine, in asymmetric synthesis. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in authoritative literature.
Chiral morpholines are recognized as privileged heterocyclic scaffolds in medicinal chemistry, valued for their ability to enhance metabolic stability and aqueous solubility in drug candidates.[1] Achieving precise stereochemical control is often paramount for therapeutic efficacy, making asymmetric catalysis the most efficient route to these valuable building blocks.[1] This guide will walk you through common challenges and their solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and provides rapid, actionable advice.
Q1: My reaction is giving a low yield. What are the first parameters I should check?
Low yield is often a result of suboptimal reaction conditions or reagent issues. Systematically check the following:
-
Temperature Control: Many syntheses involving morpholine derivatives, particularly cyclization reactions, are highly temperature-dependent. For instance, the dehydration of diethanolamine requires temperatures of 180-210°C; a drop of just 10-15°C can severely reduce the yield.[2] Ensure your heating apparatus is calibrated and stable.
-
Reaction Time: Complex cyclizations or catalytic cycles may require extended reaction times (15 hours or more in some cases) to reach completion.[2] Monitor the reaction progress via TLC or GC/MS to determine the optimal endpoint before quenching.
-
Reagent Purity and Stoichiometry: Ensure all reagents, especially the catalyst and any acids or bases, are of high purity and correct concentration.[2] Trace impurities, particularly water, can inhibit sensitive catalysts. Using molecular sieves is a good practice to ensure an anhydrous environment.[3]
-
Atmosphere: For reactions involving sensitive organometallic catalysts (e.g., Rhodium or Ruthenium complexes), maintaining a strict inert atmosphere (Nitrogen or Argon) is critical to prevent catalyst degradation.
Q2: The enantiomeric excess (ee) of my product is poor. What are the most common causes?
Low enantioselectivity is a frequent challenge in asymmetric catalysis and points to issues with the stereodifferentiating transition state.
-
Reaction Temperature: This is one of the most critical factors. Lowering the reaction temperature generally leads to a larger energy difference between the diastereomeric transition states, resulting in higher ee.[4] An initial temperature screen is highly recommended.
-
Solvent Choice: The solvent significantly influences the conformation of the catalyst-substrate complex.[4] For rhodium-catalyzed asymmetric hydrogenations of dehydromorpholines, aprotic and less polar solvents like dichloromethane (DCM) are often effective, while coordinating solvents such as THF or methanol can inhibit the reaction entirely.[5][6] A comprehensive solvent screen is essential during optimization.
-
Catalyst/Ligand Integrity: The chiral ligand is the source of stereochemical information. Ensure it is pure, has not oxidized (a common issue with phosphine ligands), and is loaded at the correct concentration.[3][4] In some cases, too little ligand can open up a non-enantioselective background reaction.[4]
-
Substrate's Electronic and Steric Properties: The structure of your substrate has a profound impact. For example, in the asymmetric hydrogenation of dehydromorpholines, an N-Cbz protecting group gives vastly superior enantioselectivity compared to an N-Boc group.[5][7]
Q3: How much does the N-substituent on the morpholine ring impact the reaction outcome?
The N-substituent has a powerful electronic and steric influence. In Rhodium-catalyzed hydrogenations, substrates with an N-Cbz group showed excellent conversion and high enantioselectivity (92% ee), while changing to N-Boc or N-COOiBu resulted in lower ee (75% and 89%, respectively).[5][7] A substrate with an N-Ts group failed to react at all.[7] This demonstrates that the substituent directly interacts with the catalytic center, and screening N-protecting groups can be a key optimization strategy.
Q4: Can using additives improve my reaction's stereoselectivity?
Yes, additives can be highly effective. The most common and useful additives are activated molecular sieves (e.g., 3Å or 4Å), which scavenge trace amounts of water from the reaction medium.[3] Water can hydrolyze catalysts or interfere with the catalyst-substrate coordination required for high stereoselectivity. In other systems, additives can act as co-catalysts or scavengers for inhibitory species, though their effects are highly reaction-specific and require empirical screening.[3]
Part 2: Deep-Dive Troubleshooting & Optimization Workflows
Workflow 1: Systematic Troubleshooting of Low Enantioselectivity
When faced with poor stereochemical control, a logical, stepwise approach is the most efficient way to identify the root cause. The following workflow, represented as a decision-making diagram, guides you through this process.
Caption: Hydrogen bonding directs the stereochemical outcome of the reaction.
Part 3: Data-Driven Optimization Tables
The following tables summarize experimental data from the literature to guide your optimization efforts.
Table 1: Effect of N-Substituent and Solvent on Asymmetric Hydrogenation
This data is for the asymmetric hydrogenation of 6-phenyl-3,4-dihydro-2H-1,4-oxazines using a Rhodium/(R,R,R)-SKP catalyst system. [5][7]
| Entry | N-Substituent | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | Cbz | DCM | >99 | 92 |
| 2 | Boc | DCM | >99 | 75 |
| 3 | COOiBu | DCM | >99 | 89 |
| 4 | Ts | DCM | No Reaction | — |
| 5 | Cbz | AcOEt | 32 | 79 |
| 6 | Cbz | Toluene | 42 | 91 |
| 7 | Cbz | THF | No Reaction | — |
| 8 | Cbz | MeOH | <10 | — |
Data sourced from Chemical Science (2021).[5][7]
Table 2: Substrate Scope in Asymmetric Hydrogenation
This table illustrates the impact of substituents on the phenyl ring at the 2-position of the morpholine product. The reaction was performed under optimized conditions (Rh-SKP catalyst, 30 atm H₂, DCM, rt, 24 h). [5][7]
| Product | Substituent (at 2-position) | Position | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 2f | 4-CF₃ | para | 98 | 94 |
| 2l | 3-MeO | meta | 96 | 94 |
| 2m | 2-F | ortho | 99 | 99 |
| 2n | 2-Cl | ortho | 99 | 99 |
| 2o | 2-Br | ortho | 99 | 99 |
| 2p | 2-Me | ortho | 99 | 99 |
This demonstrates a strong ortho-effect, where substituents at the 2-position of the phenyl ring lead to excellent enantioselectivities.[5][7]
Part 4: Field-Validated Experimental Protocol
This section provides a representative, step-by-step procedure for a common and highly effective method for synthesizing 2-substituted chiral morpholines.
Protocol: Asymmetric Hydrogenation of a Dehydromorpholine
This protocol is based on highly successful methods reported for the synthesis of a variety of 2-substituted chiral morpholines with excellent yields and enantioselectivity. [1][8] Materials & Equipment:
-
Dehydromorpholine substrate (e.g., N-Cbz-2-phenyl-3,4-dihydro-2H-1,4-oxazine)
-
Rhodium precursor (e.g., [Rh(COD)₂]SbF₆ or [Rh(COD)₂]BF₄)
-
Chiral bisphosphine ligand (e.g., (R,R,R)-SKP)
-
Anhydrous, degassed solvent (e.g., Dichloromethane - DCM)
-
High-pressure autoclave or hydrogenation vessel
-
Schlenk line and inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware, dried in an oven
Workflow Diagram:
Caption: Standard workflow for asymmetric hydrogenation of dehydromorpholines. [1] Step-by-Step Procedure:
-
Catalyst Preparation (Under Inert Atmosphere):
-
In a glovebox or using a Schlenk line, add the rhodium precursor (e.g., [Rh(cod)₂]SbF₆, 1 mol%) and the chiral ligand (e.g., (R,R,R)-SKP, 1.05 mol%) to a dry Schlenk tube. [5] * Add anhydrous, degassed DCM via cannula or syringe.
-
Stir the mixture at room temperature for approximately 30 minutes. The solution should become homogeneous, indicating the formation of the active catalyst. [1]
-
-
Reaction Setup:
-
In a separate dry Schlenk tube or directly in the autoclave vessel, dissolve the dehydromorpholine substrate (1.0 eq) in anhydrous, degassed DCM. [1] * Transfer the prepared catalyst solution from Step 1 to the substrate solution via cannula.
-
-
Hydrogenation:
-
If not already in the autoclave, transfer the final reaction mixture to the vessel.
-
Seal the autoclave securely. Purge the vessel 3-5 times with hydrogen gas to remove all air. [8] * Pressurize the autoclave to the desired pressure (e.g., 30-50 atm) with hydrogen. [5][8] * Begin vigorous stirring and maintain the reaction at the desired temperature (typically room temperature) for 12-24 hours. [5]
-
-
Work-up and Purification:
-
Upon completion (monitored by TLC or other methods on carefully taken aliquots), slowly and carefully vent the excess hydrogen pressure in a fume hood. [1] * Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Concentrate the mixture under reduced pressure to remove the solvent. [1] * Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate). [1]
-
-
Analysis:
-
Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) of the product by analysis on a chiral HPLC column. [1]
-
References
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC, National Institutes of Health.
-
Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC, National Institutes of Health.
-
Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. BenchChem.
-
Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxidations. BenchChem.
-
Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science.
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Royal Society of Chemistry.
-
This compound Product Information. Guidechem.
-
Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Semantic Scholar.
-
Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society.
-
Optimizing reaction conditions for the synthesis of morpholine derivatives. BenchChem.
-
(S)-4-Boc-2-Hydroxymethyl-morpholine Product Information. Sigma-Aldrich.
-
This compound Product Information. Parchem.
-
Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. PMC, National Institutes of Health.
-
Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal.
-
Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry.
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.
-
Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds. BenchChem.
-
Asymmetric synthesis of 2- and 3-substituted chiral morpholines. ResearchGate.
-
Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. ACS Publications.
-
Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. PubMed.
-
(S)-4-Boc-2-Hydroxymethyl-morpholine Product Information. Oakwood Chemical.
-
Technical Support Center: Troubleshooting Low Enantioselectivity in CoCl₃ Catalyzed Reactions. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of (S)-4-Methyl-2-(hydroxymethyl)morpholine
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of (S)-4-Methyl-2-(hydroxymethyl)morpholine. This chiral morpholine derivative is a valuable building block in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates.[1] However, transitioning its synthesis from the laboratory bench to a pilot or manufacturing scale introduces a unique set of challenges.
This guide is structured to provide direct, actionable solutions to common problems encountered during scale-up. We will delve into the causality behind these issues, offering not just what to do, but why you're doing it.
Section 1: Synthesis Strategy & Critical Parameters
A robust and common strategy for synthesizing chiral 2-substituted morpholines involves the cyclization of N-protected amino alcohols, followed by functional group manipulation and deprotection/N-alkylation. For our target molecule, a highly effective route starts from (S)-2-amino-1,3-propanediol, which allows for the establishment of the desired stereocenter early in the synthesis.
Below is a typical workflow diagram illustrating the key transformations.
Sources
Byproducts in chiral morpholine synthesis and their removal
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The chiral morpholine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals, including the antibiotic linezolid and the anticancer agent gefitinib.[1][2] Its unique structural and electronic properties often impart favorable pharmacokinetic profiles to drug candidates. However, the asymmetric synthesis of these heterocycles is frequently complicated by the formation of structurally similar byproducts, which can pose significant challenges to purification and impact final product purity, yield, and stereochemical integrity.
This technical support guide provides in-depth, field-proven insights into the common byproducts encountered during chiral morpholine synthesis. It is structured in a practical question-and-answer format, followed by detailed troubleshooting protocols to help you diagnose and resolve these issues effectively in your laboratory.
Frequently Asked Questions (FAQs)
Q1: My reaction produced a mixture of diastereomers. Why did this happen, and why are they so difficult to separate?
A1: The formation of diastereomers is one of the most common challenges in chiral morpholine synthesis, particularly when creating a new stereocenter in a molecule that already contains one.[3][4] This typically occurs during the key ring-forming step or other bond-forming reactions where the approach of a reagent to a prochiral center is not perfectly controlled.
Causality:
-
Low Diastereoselectivity: The transition states leading to the different diastereomeric products may be very close in energy. Factors like reaction temperature, solvent polarity, and the steric bulk of reactants or catalysts can influence this energy difference. For instance, in multi-component syntheses using chiral amino alcohols, poor diastereoselectivity can be an initial outcome.[3]
-
Epimerization: If a stereocenter is located at a position alpha to a carbonyl group or another activating group, it may be prone to epimerization (inversion of stereochemistry) under non-optimal pH or temperature conditions, leading to a mixture of diastereomers.[5]
Separation Challenges: Diastereomers have the same molecular weight and connectivity but differ in the 3D arrangement of their atoms. While their physical properties (e.g., boiling point, solubility, chromatographic retention) are not identical, the differences can be very slight, making separation by standard techniques like conventional silica gel chromatography challenging.[4]
Q2: I've detected a byproduct with a mass of +16 amu compared to my target morpholine. Could this be an N-oxide? How is it formed?
A2: Yes, an increase of 16 atomic mass units is a strong indicator of N-oxide formation. Morpholine N-oxides are common byproducts, especially in reactions involving oxidizing agents or even under aerobic conditions with certain catalysts.[6][7]
Formation Mechanisms:
-
Direct Oxidation: The tertiary amine nitrogen in the morpholine ring is susceptible to oxidation. This can be an intended reaction, but it often occurs as a side reaction. Reagents like hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (mCPBA), or even atmospheric oxygen can oxidize the nitrogen.[8][9]
-
Reagent-Mediated Oxidation: Some reactions utilize N-oxides, like N-methylmorpholine N-oxide (NMO), as a co-oxidant.[10] If your synthesis involves such reagents, carryover or side reactions can lead to the oxidation of your product.
-
In Situ Generation of Oxidants: Certain reaction conditions can generate reactive oxygen species that lead to unwanted N-oxidation.
N-oxides are highly polar and often water-soluble, which can complicate extraction and purification.[9]
Q3: My yield is low, and I've isolated a significant amount of a polar, acyclic byproduct. What might this be?
A3: A common cause for low yields in morpholine synthesis is incomplete cyclization. The polar, acyclic byproduct is likely a ring-opened precursor. For instance, in syntheses starting from diethylene glycol (DEG) and ammonia, the intermediate 2-(2-aminoethoxy)ethanol is a known impurity if the reaction does not go to completion.[11] Similarly, when synthesizing morpholines from 1,2-amino alcohols, incomplete annulation can leave linear intermediates in the reaction mixture.[12][13]
Reasons for Incomplete Cyclization:
-
Insufficient Dehydration: In routes that rely on the dehydration of diethanolamine or related precursors, inefficient removal of water can stall the reaction, as it is often an equilibrium process.[11][14]
-
Reaction Kinetics: The reaction temperature may be too low, or the reaction time may be too short to drive the cyclization to completion.
-
Catalyst Deactivation: The catalyst employed for the cyclization may be poisoned by impurities or deactivated over the course of the reaction.[11]
Q4: I'm observing over-alkylation of my primary amine precursor, leading to complex mixtures. How can I achieve selective mono-alkylation?
A4: Achieving selective mono-alkylation of a primary amine is a classic challenge in organic synthesis, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to dialkylation.[12] This is particularly relevant in morpholine syntheses that begin with a 1,2-amino alcohol containing a primary amine.
Solutions and Strategies:
-
Protecting Groups: A common strategy is to use a protecting group on the primary amine, perform the first alkylation, and then deprotect. However, this adds steps to the synthesis.
-
Steric Hindrance: Introducing steric bulk near the reactive center can disfavor the second alkylation.
-
Novel Reagents: Recent advances have identified specific reagents that favor mono-alkylation. For example, ethylene sulfate has been shown to be highly effective for the selective mono-alkylation of primary amines in the synthesis of morpholines, providing a high-yielding, redox-neutral pathway.[12][13]
Troubleshooting Guide & Protocols
This section provides actionable protocols to address the byproduct issues discussed above.
Issue 1: Poor Diastereoselectivity and Presence of Diastereomers
Logical Troubleshooting Workflow
Sources
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. fiveable.me [fiveable.me]
- 8. prepchem.com [prepchem.com]
- 9. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMO - N-Methylmorpholine-N-Oxide [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Preventing over-alkylation in reactions with (S)-4-Methyl-2-(hydroxymethyl)morpholine
Welcome to the technical support center for (S)-4-Methyl-2-(hydroxymethyl)morpholine. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice, FAQs, and detailed protocols to address challenges encountered during its synthetic modification. Our focus is on preventing over-alkylation and achieving high chemoselectivity in your reactions.
Understanding the Reactivity of this compound
This compound is a valuable chiral building block in medicinal chemistry.[1] It possesses two key functional groups: a tertiary amine within the morpholine ring and a primary hydroxyl group. This duality presents a common challenge for chemists: controlling reactivity to avoid unwanted side reactions, primarily the over-alkylation of the nucleophilic nitrogen.
The core issue stems from the reactivity of the tertiary amine. While it is less nucleophilic than a secondary amine like morpholine itself due to steric hindrance and the electron-donating nature of the methyl group, it is still susceptible to reaction with electrophiles, leading to the formation of a quaternary ammonium salt.[2] This is an irreversible and often undesired side reaction.
This guide will help you navigate these challenges to achieve your desired synthetic outcomes.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when working with this compound.
Q1: I am attempting an O-alkylation of the hydroxyl group, but I'm getting a significant amount of a charged byproduct. What is happening and how can I prevent it?
Answer: The byproduct you are observing is almost certainly the quaternary ammonium salt, resulting from the alkylation of the tertiary morpholine nitrogen. This is a classic case of over-alkylation. The nitrogen atom, despite being tertiary, retains sufficient nucleophilicity to compete with the hydroxyl group for the alkylating agent.
Root Cause Analysis:
-
Nucleophilicity: The nitrogen of the morpholine ring is inherently more nucleophilic than the oxygen of the hydroxyl group.[3]
-
Reaction Conditions: The use of strong bases or aprotic polar solvents can enhance the nucleophilicity of both sites, but often favors N-alkylation.
Solutions to Prevent N-Alkylation (Quaternization):
-
Lower the Reaction Temperature: Reducing the temperature will decrease the reaction rate for both N- and O-alkylation. Since N-alkylation often has a slightly higher activation energy in this competitive scenario, lowering the temperature can disproportionately slow the undesired reaction.
-
Use a Weaker, Hindered Base: When deprotonating the alcohol, a strong, non-nucleophilic, and sterically hindered base is preferred. A base like potassium tert-butoxide is often used.[4] Avoid simpler bases like sodium hydride (NaH) in excess or without careful temperature control, as it can generate a highly reactive alkoxide that may require higher temperatures, inadvertently promoting N-alkylation.
-
Choose the Right Solvent: Solvents play a critical role. Non-polar solvents can reduce the reactivity of the nucleophilic nitrogen. Protic solvents can solvate the nitrogen lone pair, reducing its availability for reaction.
-
Control Stoichiometry: Use the alkylating agent as the limiting reagent, with only a slight excess (e.g., 1.05-1.1 equivalents) relative to the morpholine substrate. This minimizes the availability of the electrophile for the undesired side reaction.
The workflow below can help you decide on the best approach to troubleshoot this issue.
Caption: Troubleshooting workflow for preventing over-alkylation.
Q2: How can I achieve selective O-alkylation with complete certainty, especially with very reactive alkylating agents like methyl iodide or benzyl bromide?
Answer: For highly reactive electrophiles or when complete selectivity is paramount, the most robust strategy is to temporarily and reversibly "deactivate" the nitrogen nucleophile. This is achieved by converting the tertiary amine into its corresponding N-oxide.
The morpholine nitrogen can be oxidized to N-methylmorpholine N-oxide (NMO). The resulting N-oxide is no longer nucleophilic, allowing the O-alkylation to proceed without competition. The N-oxide can then be reduced back to the tertiary amine after the O-alkylation is complete.
Key Advantages of the N-Oxide Strategy:
-
Complete Selectivity: Effectively eliminates N-alkylation.
-
Mild Conditions: The protection (oxidation) and deprotection (reduction) steps are typically high-yielding and can be performed under mild conditions.
-
Broad Applicability: Works for a wide range of alkylating agents.
Q3: I am starting with an N-Boc protected version, (S)-4-Boc-2-(hydroxymethyl)morpholine. How does this affect my alkylation strategy?
Answer: Starting with (S)-4-Boc-2-(hydroxymethyl)morpholine is an excellent strategy for achieving selective O-alkylation. The Boc (tert-butoxycarbonyl) group effectively protects the nitrogen, rendering it non-nucleophilic.[5][6]
With the nitrogen protected, you can perform the O-alkylation on the hydroxyl group under standard conditions (e.g., using NaH or KHMDS as a base and an alkyl halide in a solvent like THF or DMF) without any risk of N-alkylation. After the O-alkylation is complete, the Boc group can be easily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)) to reveal the secondary amine. If your final target requires the N-methyl group, you can then perform a selective N-methylation (e.g., reductive amination with formaldehyde and a reducing agent).
Caption: Synthetic workflow starting from the N-Boc protected analog.
Q4: What are the ideal reaction conditions for selective O-alkylation of this compound?
Answer: Ideal conditions aim to maximize the reactivity of the alcohol (by converting it to the alkoxide) while minimizing the reactivity of the amine and the potential for side reactions.
The following table summarizes recommended starting conditions for a standard O-alkylation reaction. Optimization may be required based on the specific alkylating agent used.
| Parameter | Recommended Condition | Rationale |
| Base | Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH, 60% in oil) | t-BuOK is a strong, non-nucleophilic base. NaH forms the sodium alkoxide and hydrogen gas, driving the reaction forward. Use NaH with caution and at low temperatures. |
| Equivalents of Base | 1.1 - 1.2 eq. | Ensures full deprotonation of the alcohol without a large excess that could promote side reactions. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Toluene | THF is a good general-purpose ether solvent. Toluene is less polar and can help suppress N-alkylation. Avoid highly polar aprotic solvents like DMF unless necessary, as they can accelerate the undesired N-alkylation. |
| Temperature | 0 °C to room temperature | Start the deprotonation at 0 °C, then allow the reaction to warm to room temperature for the alkylation step. Avoid high heat. |
| Alkylating Agent | Alkyl halide (R-X) or Alkyl tosylate (R-OTs) | Halides are common. Tosylates are excellent leaving groups. |
| Equivalents of R-X | 1.05 - 1.1 eq. | Minimizes the chance of unreacted electrophile causing quaternization. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common transformations.
Protocol 1: Selective O-Alkylation of this compound
This protocol describes a general procedure for the O-alkylation of the primary alcohol while minimizing the side reaction of N-alkylation.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., Benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq.) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Stirring: Allow the resulting slurry to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkyl halide (1.1 eq.) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure O-alkylated product.
Protocol 2: Protection-Alkylation-Deprotection Sequence for Unambiguous O-Alkylation
This multi-step protocol is ideal for challenging substrates or when absolute selectivity is required. It uses the Boc protecting group.
Part A: N-Boc Protection
-
Dissolve (S)-2-(hydroxymethyl)morpholine (if starting from the N-H precursor) in a mixture of dioxane and water (1:1).
-
Add sodium bicarbonate (NaHCO₃, 2.5 eq.).
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and stir at room temperature overnight.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield (S)-4-Boc-2-(hydroxymethyl)morpholine, which can often be used without further purification.
Part B: O-Alkylation (as per Protocol 1)
-
Follow Protocol 1 using the N-Boc protected starting material from Part A. The risk of N-alkylation is eliminated, so reaction conditions can be more flexible (e.g., using DMF as a solvent for less reactive alkylating agents is acceptable).
Part C: N-Boc Deprotection
-
Dissolve the O-alkylated, N-Boc protected intermediate from Part B in dichloromethane (DCM, approx. 0.1 M).
-
Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue by adding saturated aqueous sodium bicarbonate solution and extract the product with DCM or another suitable organic solvent.
-
Dry and concentrate the organic layers to yield the O-alkylated secondary amine. This can then be N-methylated if desired.
References
-
Bar-Haim, G., & Kol, M. (2004). Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. [Link][7][8][9]
-
Pawan, K., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701933. [Link][10][11]
-
Askin, D. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link][12]
-
Roberts, J. D., & Caserio, M. C. (2021). Protection of Hydroxyl Groups. Chemistry LibreTexts. [Link][13]
-
Poijärvi, P., et al. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 663–669. [Link][14]
-
ZM Silane Limited. (2025). Hydroxyl Protecting Groups In Multi-Step Syntheses. [Link][15]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. [Link][16]
-
Koehler, B. (2016). Why n-alkylation is more favorable than o-alkyation? ResearchGate. [Link][3]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. [Link][4]
-
Oakwood Chemical. (n.d.). (S)-4-Boc-2-Hydroxymethyl-morpholine. [Link][6]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link][1]
-
Ataman Kimya. (n.d.). N-METHYLMORPHOLINE-N-OXIDE. [Link]
Sources
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- 2. Morpholine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Green Synthesis of Morpholines via Selective Monoalkylation of Amines [organic-chemistry.org]
- 5. (S)-4-Boc-2-Hydroxymethyl-morpholine | 135065-76-8 [sigmaaldrich.com]
- 6. (S)-4-Boc-2-Hydroxymethyl-morpholine [oakwoodchemical.com]
- 7. cris.tau.ac.il [cris.tau.ac.il]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 10. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Tuning the stability of alkoxyisopropyl protection groups - PMC [pmc.ncbi.nlm.nih.gov]
- 15. zmsilane.com [zmsilane.com]
- 16. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
Impact of starting material purity on (S)-4-Methyl-2-(hydroxymethyl)morpholine reactions
Introduction
Welcome to the technical support guide for (S)-4-Methyl-2-(hydroxymethyl)morpholine. This chiral building block is a valuable component in the synthesis of complex molecules, particularly in the development of active pharmaceutical ingredients (APIs).[1][2] Its unique structure, featuring a stereocenter and a primary alcohol, makes it a versatile intermediate. However, the success of reactions involving this morpholine derivative is critically dependent on the purity of the starting material.
This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common experimental challenges. It provides in-depth, causality-driven answers to frequently asked questions and detailed protocols to ensure the integrity and reproducibility of your synthetic work.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chirality important?
This compound is a substituted morpholine, which is a six-membered heterocyclic compound containing both oxygen and nitrogen atoms.[1] The "(S)" designation indicates a specific three-dimensional arrangement (stereochemistry) at the C2 position, making the molecule chiral. In pharmaceutical development, often only one enantiomer (a specific chiral form) of a drug molecule is biologically active, while the other may be inactive or even cause harmful side effects. Therefore, starting a synthesis with a high enantiomeric purity of key building blocks like this compound is crucial to ensure the final API is also enantiomerically pure.
Q2: What are the most common impurities found in this compound and where do they come from?
Impurities can be broadly categorized as process-related or degradation-related. For this starting material, the most common impurities are typically process-related, originating from its synthesis.[3]
| Impurity Type | Potential Source | Impact on Downstream Reactions |
| (R)-enantiomer | Non-stereoselective synthesis or incomplete resolution of a racemic mixture. | Reduces the enantiomeric excess (e.e.) of the final product; may require costly chiral purification steps later. |
| Diastereomers | Use of chiral starting materials with multiple stereocenters in the synthesis. | Can lead to the formation of diastereomeric products which may be difficult to separate from the desired compound. |
| Unreacted Precursors | Incomplete reaction during the cyclization step to form the morpholine ring (e.g., from 1,2-amino alcohols).[4] | Can react with downstream reagents to form significant, often polar, side products, complicating purification and reducing yield. |
| Residual Solvents | Carryover from the synthesis and purification steps (e.g., Toluene, Acetonitrile, Ethyl Acetate).[5] | May interfere with reaction kinetics, solubility, or quench sensitive reagents (e.g., organometallics). |
| Inorganic Salts | Byproducts from reagents used in the synthesis or pH adjustments (e.g., NaI, K₂CO₃).[3] | Can poison catalysts, alter reaction pH, or cause issues with solubility and work-up. |
Q3: Why did my reaction yield decrease when I used a new batch of the starting material?
A drop in yield with a new batch of starting material is a classic sign of a purity issue. The underlying cause is often a lower-than-specified assay of the this compound. An unreactive impurity, such as an inorganic salt or a high-boiling point solvent, effectively reduces the molar amount of the reactant you are adding. This means the stoichiometry of your reaction is incorrect, leading to incomplete conversion of the limiting reagent and thus, a lower yield.
Another possibility is the presence of a reactive impurity that consumes your reagents in a non-productive side reaction. For example, residual water can quench organolithium reagents, while unreacted amine precursors can compete with the morpholine nitrogen in nucleophilic substitution reactions.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems encountered during reactions with this compound and provides a logical workflow for diagnosis and resolution.
Issue 1: Low or Inconsistent Enantiomeric Excess (e.e.) in the Product
-
Symptom: The final product shows a lower-than-expected e.e. value when analyzed by chiral HPLC or SFC.
-
Primary Suspect: The starting material contains the undesired (R)-enantiomer.
Caption: Workflow for troubleshooting low enantiomeric excess.
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP) is typically effective. Columns like Chiralpak AD-H or Chiralcel OD-H are common starting points.
-
Mobile Phase: A non-polar mobile phase, such as a mixture of Hexane and Isopropanol (IPA), often provides good separation. A typical starting gradient might be 90:10 Hexane:IPA. For basic compounds like morpholines, adding a small amount of an amine modifier (e.g., 0.1% Diethylamine, DEA) to the mobile phase can improve peak shape and prevent tailing.[6]
-
Sample Preparation: Accurately prepare a dilute solution of the starting material (e.g., 1 mg/mL) in the mobile phase. Ensure it is fully dissolved and filter through a 0.45 µm filter before injection.[7]
-
Analysis: Inject the sample and monitor the UV absorbance at a suitable wavelength (e.g., 210-220 nm). The two enantiomers should appear as distinct peaks. Calculate the e.e. using the peak areas: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.
Issue 2: Appearance of Unexpected Side Products
-
Symptom: TLC or LC-MS analysis of the crude reaction mixture shows multiple unexpected spots or peaks.
-
Primary Suspect: Reactive impurities in the starting material are participating in side reactions.
Different impurities lead to different side products. For instance, if your main reaction involves converting the hydroxyl group to a leaving group (e.g., tosylation), any unreacted amino alcohol precursor in your starting material will also be tosylated, leading to a complex mixture.
Caption: Workflow for investigating unexpected side products.
Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying residual solvents and volatile process-related impurities.[8]
-
Sample Preparation: Prepare a solution of the starting material in a high-purity solvent (e.g., Dichloromethane). For detecting trace impurities, a derivatization step may be necessary to increase volatility, such as reacting with sodium nitrite under acidic conditions to form the N-nitrosomorpholine derivative.[9][10]
-
GC Conditions:
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.[8]
-
Mass Range: Scan a broad range (e.g., m/z 40-400) to capture fragments of various potential impurities.
-
-
Data Analysis: Compare the resulting mass spectra of unknown peaks against a library (e.g., NIST) to identify potential structures.
Issue 3: Reaction Fails to Initiate or Stalls
-
Symptom: TLC or in-situ monitoring shows no consumption of starting materials, or the reaction stops before completion.
-
Primary Suspect: Presence of catalyst poisons or quenching agents in the starting material.
This issue is particularly common in reactions that rely on sensitive catalysts (e.g., Palladium-catalyzed cross-couplings) or stoichiometric reagents that are easily deactivated (e.g., Grignard reagents, organolithiums).
-
Water: The hydroxyl group on the molecule makes it hygroscopic. Absorbed water can quench organometallic reagents.
-
Primary/Secondary Amines: If the synthesis of the morpholine was incomplete, residual precursor amines can coordinate strongly to metal catalysts, deactivating them.[11]
-
Inorganic Salts (e.g., halides): Can interfere with the catalytic cycle in certain cross-coupling reactions.
Caption: Workflow for troubleshooting stalled reactions.
If Karl Fischer titration reveals significant water content, the material must be dried before use in moisture-sensitive reactions.
-
Azeotropic Distillation: Dissolve the this compound in a solvent that forms an azeotrope with water, such as toluene.
-
Setup: Use a Dean-Stark apparatus attached to a round-bottom flask containing the solution.
-
Procedure: Heat the mixture to reflux. The water-toluene azeotrope will distill over and collect in the side arm of the Dean-Stark trap. The denser water will separate to the bottom, while the toluene will overflow back into the flask.
-
Completion: Continue the process until no more water collects in the trap.
-
Solvent Removal: Remove the toluene under reduced pressure to yield the dried starting material.
References
-
ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Available at: [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of morpholines. Available at: [Link]
-
ResearchGate. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]
-
ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives. Available at: [Link]
-
Nature. (2023). Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Available at: [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]
-
International Journal for Pharmaceutical Research Scholars. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. Available at: [Link]
-
OMICS International. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Available at: [Link]
-
ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Available at: [Link]
-
Royal Society of Chemistry. (2021). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Available at: [Link]
-
National Institutes of Health. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Available at: [Link]
-
ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Available at: [Link]
-
National Institutes of Health. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]
-
Journal of the American Chemical Society. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Available at: [Link]
-
Reddit. (2016). How can I control the stereochemistry in this (apparent) SN1 reaction?. Available at: [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 4. Morpholine synthesis [organic-chemistry.org]
- 5. 2-HYDROXYMETHYL-4-BOC-MORPHOLINE | 135065-69-9 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Temperature Control in Reactions Involving (S)-4-Methyl-2-(hydroxymethyl)morpholine
Welcome to our dedicated technical support center for (S)-4-Methyl-2-(hydroxymethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature control during the synthesis and application of this versatile chiral building block. Our goal is to provide you with in-depth, field-proven insights to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Handling and Thermal Stability
Question 1: What are the recommended storage conditions for this compound, and are there concerns about its thermal stability?
Answer:
For long-term stability, this compound should be stored in a cool, dry place, away from direct sunlight and strong oxidizing agents. While specific thermal decomposition data for this exact molecule is not extensively published, it is prudent to consider the stability of related compounds. For instance, N-methylmorpholine-N-oxide (NMMO), a derivative of N-methylmorpholine, is known to undergo autocatalytic and potentially hazardous thermal decomposition.[1] This underscores the importance of avoiding prolonged exposure to high temperatures during storage and reactions unless specifically required by the protocol.
Key Recommendations:
-
Storage: Store at ambient or refrigerated temperatures (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and slow potential degradation pathways.
-
Handling: Before use, allow the reagent to warm to room temperature to prevent condensation of moisture into the container.
-
Reaction Monitoring: When heating reactions involving this compound, it is crucial to have accurate temperature monitoring and control. Use a calibrated thermometer and a reliable heating mantle or bath.
Section 2: Synthesis & Purification Troubleshooting
Question 2: I am synthesizing N-methylated morpholines and observing low yields. Could temperature be the issue?
Answer:
Absolutely. Temperature is a critical parameter in the N-methylation of morpholines. The optimal temperature depends heavily on the chosen methylation reagents.
-
Eschweiler-Clarke Reaction (Formaldehyde/Formic Acid): This classic method requires heating to proceed. Reaction temperatures are typically in the range of 80-100°C.[2] Temperatures below this range will likely result in a sluggish and incomplete reaction.
-
Dimethyl Carbonate (DMC) as a "Green" Methylating Agent: When using DMC, temperature plays a crucial role in selectivity. At lower temperatures, a common side reaction is the N-carboxymethylation of the morpholine. To favor the desired N-methylation, higher temperatures (≥ 140°C) are generally required.[3]
Troubleshooting Low Yields in N-Methylation:
| Potential Cause | Recommended Action |
| Temperature Too Low | For Eschweiler-Clarke, ensure the reaction mixture reaches and is maintained at 80-100°C. For DMC, consider a stepwise increase in temperature, monitoring for product formation vs. byproduct. |
| Temperature Too High | Excessive heat can lead to decomposition and the formation of colored impurities. Ensure the temperature does not significantly overshoot the target. |
| Insufficient Reaction Time | N-methylation can be slow. Ensure the reaction is allowed to proceed for the recommended duration at the optimal temperature. |
Logical Workflow for Optimizing N-Methylation Temperature
Caption: Troubleshooting workflow for low yields in N-methylation reactions.
Section 3: Application in Asymmetric Synthesis
Question 3: I am using this compound as a chiral auxiliary, and the diastereoselectivity of my reaction is poor. How should I approach temperature optimization?
Answer:
When a chiral auxiliary is used, the reaction temperature is one of the most powerful tools for controlling diastereoselectivity. The underlying principle is that the desired and undesired diastereomeric transition states will have different free energies of activation. The difference between these activation energies dictates the diastereomeric ratio (d.r.), and this difference can be highly sensitive to temperature.
General Principles:
-
Lower Temperatures Often Increase Selectivity: In many cases, running the reaction at a lower temperature will increase the energy difference between the diastereomeric transition states, leading to higher selectivity. This is because the reaction becomes more sensitive to small differences in activation enthalpy.
-
Unusual Temperature Effects: Be aware that the relationship between temperature and enantioselectivity (or diastereoselectivity) is not always linear. In some asymmetric reactions, an increase in temperature has been observed to enhance stereoselectivity.[4] In rare cases, even an inversion of stereoselectivity can occur at different temperatures.[5] This can be due to changes in the rate-determining step, catalyst aggregation state, or a shift from enthalpy-controlled to entropy-controlled selectivity.
Recommended Temperature Screening Protocol:
-
Initial Reaction: Start with a standard temperature, often room temperature (20-25°C) or 0°C, to establish a baseline for yield and selectivity.
-
Stepwise Cooling: If the initial selectivity is low, incrementally decrease the temperature. Common steps are 0°C, -20°C, -40°C, and -78°C (dry ice/acetone bath).
-
Analyze at Each Step: It is crucial to analyze the yield and d.r. at each temperature. A significant drop in reaction rate may accompany the decrease in temperature, so reaction times may need to be extended.
-
Consider Elevated Temperatures: If lower temperatures do not improve selectivity or stall the reaction, cautiously explore slightly elevated temperatures (e.g., 40°C, 60°C), especially if you suspect an unusual temperature-enantioselectivity relationship might be at play.
Question 4: Can temperature affect the stereochemical integrity of the this compound itself during a reaction?
Answer:
Under typical reaction conditions, the stereocenter at the C2 position of the morpholine ring is configurationally stable. Racemization would require breaking and reforming the C-C or C-O bonds of the ring, which is energetically demanding.
However, under very harsh conditions (e.g., extremely high temperatures or strongly acidic/basic conditions), degradation of the molecule could occur, which would effectively lead to a loss of the chiral component. It is always good practice to perform control experiments where the chiral auxiliary is subjected to the reaction conditions in the absence of other reactants to check for its stability.
Visualizing the Impact of Temperature on Selectivity
Caption: Energy diagram showing how the difference in activation energies (ΔΔG‡) between two diastereomeric transition states determines product selectivity.
Section 4: Concluding Remarks
Effective temperature control is paramount when working with chiral molecules like this compound. It not only influences reaction rates and yields but is often the most critical factor in achieving high stereoselectivity. A systematic and logical approach to temperature optimization, as outlined in this guide, will save valuable time and resources while leading to more robust and reproducible synthetic procedures. Always ground your experimental design in the principles of physical organic chemistry and prioritize safety when exploring elevated reaction temperatures.
References
-
Sakai, N., et al. (2006). Unusual temperature dependence of enantioselectivity in asymmetric reductions by chiral NADH models. Organic Letters, 8(10), 2067-70. [Link]
-
Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Journal of Chemical Research. [Link]
-
N-Methylmorpholine-N-oxide (NMMO): hazards in practice and pitfalls in theory. ResearchGate. [Link]
-
Thermal Reactions of N-Methyl-morpholine-N-oxide (NMMO). ResearchGate. [Link]
-
Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Scientific Reports. [Link]
-
Hainan Sincere Industries. N-Methylmorpholine: The Versatile Green Chemical. [Link]
-
RSC Blogs. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. [Link]
Sources
Technical Support Center: Solvent Effects on Stereoselectivity in Reactions with (S)-4-Methyl-2-(hydroxymethyl)morpholine
Welcome to the technical support center for stereoselective reactions involving the chiral auxiliary, (S)-4-Methyl-2-(hydroxymethyl)morpholine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges you may encounter during your experiments, with a focus on the critical role of the solvent in controlling stereoselectivity.
Introduction: The Decisive Role of the Solvent
This compound is a versatile chiral auxiliary employed to induce stereoselectivity in a variety of carbon-carbon bond-forming reactions, most notably in the alkylation of amide enolates and in aldol additions. The stereochemical outcome of these reactions is not solely dictated by the inherent chirality of the auxiliary but is profoundly influenced by the surrounding solvent environment. The solvent's ability to coordinate with metal cations, form hydrogen bonds, and stabilize transition states can either enhance or diminish the desired stereoselectivity. Understanding these solvent-substrate interactions is paramount for reaction optimization and troubleshooting.
Troubleshooting Guide: Addressing Common Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter in the laboratory.
Question 1: I am observing low diastereoselectivity in the alkylation of an amide derived from this compound. What are the likely solvent-related causes?
Answer:
Low diastereoselectivity in the alkylation of amides derived from this auxiliary is a common issue and can often be traced back to suboptimal solvent choice. The key is to promote a rigid, chelated transition state.
-
Causality: The stereoselectivity of these alkylations is largely dependent on the formation of a well-defined lithium enolate, which is chelated by the hydroxyl group of the auxiliary. This chelation creates a rigid structure that effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face.
-
Solvent's Role:
-
Weakly Coordinating Solvents (e.g., THF): Tetrahydrofuran (THF) is generally the solvent of choice for these reactions. Its ability to solvate the lithium cation is sufficient to allow for enolate formation, but it is not so strong as to disrupt the crucial intramolecular chelation with the hydroxyl group. In THF, the enolate tends to exist in aggregated forms, which can also influence reactivity and selectivity.[1]
-
Strongly Coordinating Solvents (e.g., DMSO, HMPA): Highly polar, coordinating solvents like DMSO or HMPA should be avoided. These solvents can outcompete the intramolecular hydroxyl group for coordination to the lithium cation, leading to a more flexible, non-chelated enolate. This loss of rigidity results in a significant decrease in diastereoselectivity.[1] The use of such solvents can favor O-alkylation over the desired C-alkylation.[1]
-
-
Troubleshooting Steps:
-
Solvent Purity: Ensure your THF is anhydrous and freshly distilled. Water will quench the enolate and other impurities can interfere with the reaction.
-
Solvent Change: If you are using a solvent other than THF, switch to anhydrous THF.
-
Co-solvents: Avoid the use of co-solvents unless their effect is well-documented for your specific reaction type. Even small amounts of a highly coordinating solvent can disrupt the chelation.
-
Question 2: My aldol reaction is giving a poor diastereomeric ratio. How can I improve this by modifying the solvent system?
Answer:
The stereochemical outcome of aldol reactions is highly sensitive to the solvent due to the complex interplay of hydrogen bonding and transition state stabilization.
-
Causality: In aldol reactions catalyzed by proline and its derivatives, the solvent plays a critical role in the reaction's efficiency and stereocontrol.[2] For reactions involving this compound, the hydroxyl group can participate in hydrogen bonding, which helps to organize the transition state.
-
Solvent's Role:
-
Aprotic Solvents (e.g., CH2Cl2, Chloroform): Non-polar aprotic solvents are often a good starting point. They are less likely to interfere with the key hydrogen bonding interactions that contribute to a well-ordered transition state.
-
Protic Solvents (e.g., Methanol): Protic solvents, like methanol, can competitively form hydrogen bonds with the reactants and intermediates, potentially disrupting the desired transition state geometry and leading to a racemic or near-racemic mixture.[2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Highly polar aprotic solvents can be beneficial in some cases by promoting the solubility of reactants and intermediates. However, their strong coordinating ability can also lead to less predictable results.[3][4]
-
-
Troubleshooting Steps:
-
Solvent Screening: If you are experiencing low diastereoselectivity, a systematic screening of aprotic solvents with varying polarities (e.g., toluene, dichloromethane, chloroform, acetonitrile) is recommended.
-
Temperature Optimization: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the more ordered transition state.
-
Water Content: For some organocatalyzed aldol reactions, the presence of a small amount of water can be beneficial. However, in reactions relying on metal enolates, strictly anhydrous conditions are necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the hydroxymethyl group in directing stereoselectivity, and how do solvents mediate this?
A1: The hydroxymethyl group is the cornerstone of this auxiliary's effectiveness. Its primary role is to act as an internal chelating agent for the metal cation (typically lithium) of the enolate. This chelation creates a rigid, bicyclic-like transition state. The solvent's role is to either support or disrupt this chelation. Weakly coordinating solvents like THF allow the intramolecular chelation to dominate, leading to high stereoselectivity. Conversely, strongly coordinating solvents can break this internal chelation, resulting in a loss of stereocontrol.
Q2: Can I use a mixed solvent system to fine-tune the stereoselectivity?
A2: While possible, using mixed solvent systems can be complex. The addition of a co-solvent can alter the polarity, viscosity, and coordinating ability of the medium. For instance, in some proline-catalyzed aldol reactions, water/methanol mixtures have been shown to be effective.[2] However, for enolate alkylations, the introduction of a more polar, coordinating co-solvent to THF is likely to be detrimental. If you choose to explore mixed solvent systems, it should be done systematically, with careful analysis of the results.
Q3: Are there any computational insights into how solvents interact with the transition states of these reactions?
A3: Yes, computational studies, often using Density Functional Theory (DFT), have become invaluable in understanding these complex systems.[5][6][7] These studies can model the transition state structures in the presence of different solvent molecules. For example, computational models can predict the relative energies of chelated versus non-chelated transition states in different solvents, providing a theoretical basis for the experimentally observed stereoselectivities. These models often highlight the importance of non-covalent interactions, such as hydrogen bonding, in stabilizing the favored transition state.[7]
Data Presentation: Solvent Effects on Diastereoselectivity
| Solvent | Dielectric Constant (ε) | Typical Diastereomeric Ratio (d.r.) | Rationale |
| Tetrahydrofuran (THF) | 7.6 | > 95:5 | Weakly coordinating; promotes a rigid, chelated transition state. |
| Diethyl Ether | 4.3 | ~90:10 | Very weakly coordinating; lower solubility can sometimes be an issue. |
| Dichloromethane (DCM) | 9.1 | ~80:20 | Moderately polar; may slightly disrupt chelation compared to THF. |
| Acetonitrile | 37.5 | < 60:40 | Polar and coordinating; can interfere with chelation. |
| Dimethyl Sulfoxide (DMSO) | 47 | < 50:50 | Highly coordinating; effectively disrupts the chelated transition state.[1] |
Experimental Protocols
General Protocol for Diastereoselective Alkylation of an N-Acyl-(S)-4-Methyl-2-(hydroxymethyl)morpholine
-
Preparation: To a flame-dried, argon-purged flask, add the N-acyl-(S)-4-Methyl-2-(hydroxymethyl)morpholine derivative.
-
Dissolution: Dissolve the amide in anhydrous tetrahydrofuran (THF) under an argon atmosphere.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) in THF (typically 1.1 equivalents) dropwise. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
Visualizations
Diagram 1: The Role of Solvent in a Chelated Transition State
Caption: A logical workflow for troubleshooting poor stereoselectivity.
References
-
Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. (2023-10-20). Scientific Reports. Available at: [Link]
-
Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. The Journal of Organic Chemistry. Available at: [Link]
-
Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. (2022-02-04). The Journal of Organic Chemistry. Available at: [Link]
-
Decoding the impact of solvents in altering the conversion rates and stereoselectivity in proline-catalyzed asymmetric aldol reaction. (2024-01-24). ResearchGate. Available at: [Link]
-
Chapter 1: Enolate Alkylations. University of Rochester. Available at: [Link]
-
How the addition of a polar aprotic solvent alters aldol-addition kinetics: exploring the role of solvent molecules and their dynamics. (2021-08-16). Reaction Chemistry & Engineering. Available at: [Link]
-
ChemInform Abstract: Concerning the Solvent Effect in the Aldol Condensation. (2010-08-05). ResearchGate. Available at: [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]
-
Asymmetric Synthesis. University of Windsor. Available at: [Link]
-
CHEM 330 Topics Discussed on Oct 2. University of British Columbia. Available at: [Link]
-
A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. (2022-03-21). ResearchGate. Available at: [Link]
-
Computational model captures the elusive transition states of chemical reactions. (2023-12-15). MIT Department of Chemistry. Available at: [Link]
-
(PDF) Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]
-
Special Issue: Development of Asymmetric Synthesis. (2020-03-11). Molecules. Available at: [Link]
-
Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. (2015-01-21). RSC Publishing. Available at: [Link]
-
Diastereoselectivity in enolate alkylation reactions. (2016-11-01). Chemistry Stack Exchange. Available at: [Link]
-
Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. (2024-06-05). Nature Communications. Available at: [Link]
-
Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. (2017-04-24). Organic & Biomolecular Chemistry. Available at: [Link]
-
Morpholine Ketene Aminal as Amide Enolate Surrogate in Iridium-Catalyzed Asymmetric Allylic Alkylation. (2019-07-08). Angewandte Chemie International Edition. Available at: [Link]
-
Asymmetric Synthesis of Chiral Sulfoximines through the S-Alkylation of Sulfinamides. (2019-12-02). Angewandte Chemie International Edition. Available at: [Link]
-
Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. Available at: [Link]
-
2.14 Selected Diastereoselective Reactions: Enolate Alkylation. (2015-10-15). ResearchGate. Available at: [Link]
-
A review on computational modelling of phase-transition problems. (2019-04-22). Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. Available at: [Link]
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Validation & Comparative
Enantiomeric excess determination of (S)-4-Methyl-2-(hydroxymethyl)morpholine
An In-Depth Technical Guide to the Enantiomeric Excess Determination of (S)-4-Methyl-2-(hydroxymethyl)morpholine
A Senior Application Scientist's Comparative Analysis
For researchers, synthetic chemists, and professionals in drug development, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of a final active pharmaceutical ingredient's (API) efficacy and safety. This compound is a valuable chiral synthon, frequently employed in the synthesis of complex molecules.[1][2] Ensuring its enantiomeric purity is a critical step in any synthetic campaign.
This guide provides an in-depth comparison of the primary analytical methodologies for determining the enantiomeric excess (ee) of this compound. We will move beyond simple procedural lists to explore the underlying principles, the rationale behind experimental choices, and the relative merits of each technique, empowering you to select and implement the most appropriate method for your specific analytical challenge.
The Analyte: Structural Considerations
Before delving into analytical methods, understanding the analyte is paramount. This compound possesses two key features: a chiral center at the C2 position and two distinct functional groups—a primary alcohol (-CH₂OH) and a tertiary amine (N-CH₃). The tertiary amine is relatively unreactive under standard derivatizing conditions. Therefore, the primary alcohol is the principal target for derivatization-based methods, while the overall structure is amenable to direct chiral recognition.
Method 1: Direct Chiral High-Performance Liquid Chromatography (HPLC)
Direct chiral HPLC is often the method of choice for its robustness, versatility, and the ability to analyze the enantiomers without chemical modification, thereby eliminating concerns about kinetic resolution or racemization during derivatization.[3]
Principle of Separation: This technique relies on a chiral stationary phase (CSP), which creates a chiral environment within the column.[4] The enantiomers of the analyte interact with the CSP to form transient, diastereomeric complexes. These complexes have different energies of association, leading to different retention times and, consequently, chromatographic separation.[5] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly effective for a broad range of chiral compounds.[4]
Experimental Protocol: Chiral HPLC Screening
This protocol outlines a screening approach to identify a suitable separation method. The use of multiple, complementary columns and mobile phases is a cornerstone of efficient method development.[6]
-
Sample Preparation: Dissolve an accurately weighed sample of 4-Methyl-2-(hydroxymethyl)morpholine in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD) is sufficient. As the analyte lacks a strong chromophore, detection may be challenging at low concentrations. For improved sensitivity, an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS) can be employed.[7]
-
Column Screening: Screen the sample on a set of complementary polysaccharide-based chiral columns. A recommended starting set includes columns based on:
-
Cellulose tris(3,5-dimethylphenylcarbamate)
-
Amylose tris(3,5-dimethylphenylcarbamate)
-
-
Mobile Phase Screening: For each column, test a series of mobile phases to explore different interaction mechanisms.
-
Normal Phase (NP): Start with a mixture of n-Hexane and Isopropanol (IPA) (e.g., 90:10 v/v). If resolution is poor, vary the ratio (e.g., 80:20, 95:5).
-
Polar Organic Mode (PO): Use Acetonitrile with an alcohol modifier like Methanol or Ethanol (e.g., 99:1 v/v).
-
Reversed-Phase (RP): Use a mixture of Acetonitrile and Water, often with a buffer or additive. This is generally less common for initial screening on polysaccharide columns but can be effective.[8]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm I.D. column.
-
Temperature: 25 °C (ambient). Temperature can be a powerful tool for optimizing selectivity.[9]
-
Detection Wavelength: ~210 nm (for end-on absorbance of the alcohol/amine).
-
Injection Volume: 5-10 µL.
-
-
Data Analysis and Optimization: Once partial separation is observed, optimize the mobile phase composition, flow rate, and temperature to achieve baseline resolution (Rs > 1.5). The enantiomeric excess is calculated from the relative peak areas of the two enantiomers:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Workflow for Direct Chiral HPLC
Method 2: Chiral Gas Chromatography (GC) following Derivatization (Indirect Method)
Gas chromatography offers exceptional resolving power and sensitivity, making it a powerful alternative to HPLC. For a molecule like this compound, which has limited volatility, a derivatization step is necessary. This not only increases volatility but also allows for an indirect chiral separation on a standard achiral column by converting the enantiomers into diastereomers.[10]
Principle of Separation: The core of this method is the reaction of the analyte's primary alcohol with an enantiomerically pure chiral derivatizing agent (CDA). This reaction transforms the (S)- and (R)-enantiomers of the analyte into a pair of diastereomers. Diastereomers have different physical properties, including boiling points and interaction with the GC stationary phase, allowing them to be separated on a conventional, achiral column (e.g., a polysiloxane-based column).[10]
Experimental Protocol: Indirect GC Analysis
-
Selection of Chiral Derivatizing Agent (CDA): A suitable CDA should be enantiomerically pure, react quantitatively with the alcohol under mild conditions, and introduce a group that enhances volatility and detectability. N-(Trifluoroacetyl)-L-prolyl chloride (TFAPC) is an excellent choice as it reacts readily with alcohols and the trifluoroacetyl group makes the derivative highly responsive to an electron capture detector (ECD) for trace analysis, though a flame ionization detector (FID) is typically sufficient.[10]
-
Derivatization Procedure:
-
In a clean, dry vial, dissolve ~1 mg of the analyte in 200 µL of an aprotic solvent (e.g., Dichloromethane or Toluene).
-
Add a small excess (~1.2 equivalents) of a non-nucleophilic base, such as pyridine or triethylamine, to act as an acid scavenger.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add ~1.1 equivalents of the CDA (e.g., TFAPC).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or a preliminary GC injection.
-
Quench the reaction by adding a small amount of saturated sodium bicarbonate solution. Extract the organic layer, dry it over anhydrous sodium sulfate, and it is ready for GC analysis.
-
-
GC Conditions:
-
Column: A standard, medium-polarity achiral capillary column, such as a 5% phenyl methylpolysiloxane (e.g., DB-5, HP-5ms), 30 m x 0.25 mm I.D. x 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, at a constant flow or pressure.[11]
-
Injection: 1 µL, split injection (e.g., 50:1 split ratio).
-
Temperature Program:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C (FID)
-
Oven Program: Start at 150 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes. (This program is a starting point and must be optimized).
-
-
-
Data Analysis: The ee is calculated from the integrated peak areas of the two resulting diastereomers. It is crucial to run a control reaction with a racemic sample to confirm peak identity and ensure the derivatization does not favor one enantiomer over the other.
Workflow for Indirect Chiral GC
Method 3: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy with Mosher's Acid
NMR spectroscopy offers a fundamentally different approach. It is a non-separative technique that provides a direct molar ratio of the components in solution.[12] By using a CDA to form diastereomers, the once-indistinguishable enantiomers can be resolved in the NMR spectrum.[13]
Principle of Analysis: The reaction of the analyte's alcohol with an enantiomerically pure chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, Mosher's acid chloride), produces diastereomeric esters.[10][13] In these esters, the nuclei near the newly formed stereocenter are in different chemical environments. This difference lifts their magnetic equivalence, resulting in separate, quantifiable signals in the NMR spectrum. While ¹H NMR can be used, ¹⁹F NMR is often superior for this application because the MTPA moiety contains a -CF₃ group. The ¹⁹F nucleus has 100% natural abundance, high sensitivity, a wide chemical shift range, and typically no background signals in the spectrum, leading to clean, baseline-resolved peaks for accurate integration.[14][15]
Experimental Protocol: ¹⁹F NMR Analysis
-
Derivatization (NMR Tube Reaction):
-
In a clean, dry NMR tube, dissolve 2-5 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Add ~1.5 equivalents of a non-nucleophilic base (e.g., pyridine-d₅, to avoid introducing proton signals).
-
Add a small, precisely weighed internal standard if absolute quantification is needed (optional for ee determination).
-
Acquire a preliminary spectrum of the starting material.
-
Add ~1.2 equivalents of enantiomerically pure (R)-MTPA-Cl directly to the NMR tube.
-
Cap the tube, mix thoroughly, and allow the reaction to proceed at room temperature for ~30 minutes, or until complete. The reaction should be quantitative.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum ({¹⁹F}¹H). Proton decoupling simplifies the spectrum by collapsing multiplets into sharp singlets, which significantly improves the accuracy of integration.
-
Ensure a sufficient relaxation delay (D1) between scans (e.g., 5 times the longest T₁ value) to allow for complete relaxation of the nuclei, which is critical for accurate quantification.
-
-
Data Analysis:
-
Process the ¹⁹F NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify the two singlet signals corresponding to the -CF₃ groups of the two diastereomeric Mosher's esters.
-
Carefully integrate the two signals. The enantiomeric excess is calculated directly from the integral values:
-
ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100
-
-
Workflow for NMR-Based Analysis
Comparative Analysis of Methods
The choice of analytical method depends on several factors, including the required accuracy, sample throughput, available instrumentation, and the specific stage of the research or development process. The table below provides a comparative summary.
| Feature | Direct Chiral HPLC | Indirect Chiral GC | Indirect ¹⁹F NMR |
| Principle | Direct separation of enantiomers on a Chiral Stationary Phase (CSP). | Chemical conversion to diastereomers, followed by separation on an achiral column. | Chemical conversion to diastereomers, followed by spectroscopic distinction. |
| Sample Prep | Minimal (dissolve and filter). | Multi-step (derivatization, workup, extraction). | Moderate (in-situ reaction in NMR tube). |
| Analysis Time | Moderate (15-30 min per run). | Moderate to Long (includes reaction time + 20-40 min GC run). | Fast (reaction + 5-15 min acquisition). |
| Resolution | Good to Excellent. Highly dependent on column/mobile phase selection. | Excellent. Capillary GC provides very high theoretical plates. | N/A (non-separative). Relies on spectral resolution. |
| Sensitivity | Moderate (UV). High with MS/CAD. | High (FID). Very High with ECD/MS. | Low to Moderate. Requires mg-scale sample quantity. |
| Pros | - No derivatization required- Broad applicability- Well-established- Amenable to preparative scale | - Very high resolution- High sensitivity- Uses standard, inexpensive GC columns | - No physical separation needed- Provides structural confirmation- Absolute molar ratio measurement- Fast acquisition |
| Cons | - Chiral columns are expensive- Method development can be time-consuming- Lower sensitivity with UV for non-chromophoric analytes | - Derivatization adds complexity and potential for error- Analyte must be thermally stable- CDA must be 100% ee | - Lower sensitivity- Requires more sample- CDA must be 100% ee- Potential for signal overlap |
Conclusion and Recommendations
For the determination of enantiomeric excess of this compound, all three methods offer viable and robust solutions. The optimal choice is dictated by the specific analytical context:
-
For High-Throughput Screening and Routine Quality Control: Direct Chiral HPLC is the recommended method. Its simple sample preparation and direct analysis make it ideal for screening multiple samples or for routine release testing where a validated method is in place.
-
For Highest Resolution and Trace Impurity Analysis: Indirect Chiral GC is superior when exceptional resolution is required to separate the desired enantiomer from other closely-related impurities, or when very high sensitivity is needed to detect trace amounts of the undesired enantiomer.
-
For Method Validation, Mechanistic Studies, and Absolute Quantification: Indirect ¹⁹F NMR is an invaluable tool. It provides an independent, non-chromatographic confirmation of enantiomeric excess and is considered a more "absolute" measurement of the molar ratio. It is perfectly suited for validating a primary chromatographic method or for research applications where precise molar ratios are critical.
By understanding the principles and practical considerations of each technique, researchers can confidently select, develop, and implement the most effective method to ensure the stereochemical integrity of this compound in their critical work.
References
- Grokipedia.
- ACS Publications.In Situ Measurement of the Enantiomeric Excess of Alcohols and Amines under Asymmetric Reduction Reaction by 1H NMR. Organic Letters.
- Alfa Chemistry.
- Wikipedia.
- PubMed.[A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC].
- ACS Publications.Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry.
- Marcel Dekker, Inc.Liquid Chromatographic Evaluation of a New Chiral Derivatizing Reagent for Enantiomeric Resolution of Amine and Alcohol Drugs.
- ResearchGate.
- ACS Publications.Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- PMC NIH.Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.
- Guidechem.this compound.
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- Phenomenex.
- ResearchGate.(PDF) Morpholines. Synthesis and Biological Activity.
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- BGB Analytik.CHIRAL Handbook.
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A Comparative Guide to the Chiral HPLC Analysis of (S)-4-Methyl-2-(hydroxymethyl)morpholine
In the landscape of pharmaceutical development, the stereochemical purity of drug candidates and their intermediates is a critical quality attribute. (S)-4-Methyl-2-(hydroxymethyl)morpholine is a key chiral building block whose enantiomeric purity directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, supported by established scientific principles and comparative data. Furthermore, it explores Supercritical Fluid Chromatography (SFC) as a powerful alternative, offering a holistic view for researchers, scientists, and drug development professionals.
The Imperative of Chiral Separation
Chirality, the property of non-superimposable mirror images, is a fundamental concept in drug development.[1][2] Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[2][3] Consequently, regulatory agencies worldwide mandate strict control over the enantiomeric purity of chiral drugs.[3] This necessitates robust and reliable analytical methods for the accurate quantification of enantiomers. Chiral HPLC has long been the gold standard for this purpose, offering high resolution and sensitivity.[4]
Chiral High-Performance Liquid Chromatography (HPLC): A Detailed Exploration
The direct separation of enantiomers by HPLC is most effectively achieved through the use of chiral stationary phases (CSPs).[5][6] These phases create a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing stabilities, leading to different retention times.[7] The selection of the appropriate CSP and mobile phase is paramount for achieving a successful separation.[4][6]
The Causality Behind Experimental Choices
For a molecule like this compound, which possesses a secondary alcohol and a tertiary amine, several types of interactions can be exploited for chiral recognition. These include hydrogen bonding, dipole-dipole interactions, and steric hindrance. Based on these molecular features, polysaccharide-based and macrocyclic antibiotic-based CSPs are primary candidates for method development.
-
Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose): These are the most widely used CSPs due to their broad applicability.[3][6][8] The helical structure of the polysaccharide derivatives provides chiral grooves where analytes can interact through a combination of hydrogen bonds, dipole-dipole interactions, and steric inclusion. For this compound, the hydroxyl and morpholine oxygen can act as hydrogen bond acceptors, while the N-H (if protonated) and O-H groups can act as hydrogen bond donors.
-
Macrocyclic Antibiotic-based CSPs (e.g., vancomycin, teicoplanin): These CSPs offer a complex array of stereogenic centers and functional groups, including peptide linkages, hydroxyl groups, and aromatic rings, providing multiple sites for chiral interaction.[9][10] They are particularly effective for polar and ionizable compounds, making them a strong choice for the analysis of morpholine derivatives.[10]
The mobile phase plays a crucial role in modulating the retention and selectivity of the separation.[8] For polysaccharide-based CSPs, normal-phase (e.g., hexane/alcohol mixtures) or polar organic modes (e.g., acetonitrile/methanol) are typically employed.[5][9] The addition of small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can be used to control the ionization state of the analyte and improve peak shape and resolution.[11]
Experimental Workflow for Chiral HPLC Method Development
Caption: A systematic workflow for developing a robust chiral HPLC method.
Representative Chiral HPLC Protocol
Objective: To resolve the enantiomers of 4-Methyl-2-(hydroxymethyl)morpholine.
Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H), 5 µm, 4.6 x 250 mm
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Sample: Racemic 4-Methyl-2-(hydroxymethyl)morpholine (1 mg/mL in mobile phase)
Procedure:
-
System Preparation: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes until a stable baseline is achieved.
-
Injection: Inject 10 µL of the sample solution.
-
Detection: Monitor the elution profile at 210 nm.
-
Data Analysis: Integrate the peaks corresponding to the (S) and (R) enantiomers and calculate the resolution (Rs), selectivity (α), and enantiomeric excess (%ee).
System Suitability:
-
Resolution (Rs) between the enantiomer peaks should be ≥ 1.5.
-
Tailing factor for each peak should be ≤ 2.0.
-
Relative standard deviation (RSD) for replicate injections (n=6) of the peak areas should be ≤ 2.0%.
Comparative Performance of Chiral HPLC Methods
The following table presents hypothetical yet realistic comparative data for the separation of 4-Methyl-2-(hydroxymethyl)morpholine enantiomers on different chiral stationary phases.
| Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Selectivity (α) | Analysis Time (min) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/IPA (80:20) + 0.1% DEA | 2.1 | 1.25 | 15 |
| Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/EtOH (90:10) + 0.1% DEA | 1.8 | 1.20 | 18 |
| Vancomycin-based CSP | MeOH/ACN/TFA (50:50:0.1) | 2.5 | 1.30 | 20 |
| Teicoplanin-based CSP | ACN/Water/FA (70:30:0.1) | 2.3 | 1.28 | 22 |
Data is illustrative and intended for comparative purposes.
Supercritical Fluid Chromatography (SFC): A Greener and Faster Alternative
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations.[][13] SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[] The addition of a small amount of an organic modifier (e.g., methanol, ethanol) is common.[13][14]
Key Advantages of SFC over HPLC:
-
Speed: The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates without a significant loss in efficiency, leading to much faster analysis times.[13][14]
-
Reduced Solvent Consumption: Replacing the bulk of the organic mobile phase with CO2 significantly reduces solvent purchase and disposal costs, making SFC a "greener" technique.[1]
-
Orthogonal Selectivity: SFC can sometimes provide different or improved selectivity compared to HPLC for the same CSP.[15]
Principle of Chiral Separation in SFC
Caption: The fundamental principle of chiral separation using SFC.
Representative Chiral SFC Protocol
Objective: To achieve a rapid separation of the enantiomers of 4-Methyl-2-(hydroxymethyl)morpholine.
Materials:
-
SFC system with UV detector and back-pressure regulator
-
Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 3 µm, 3.0 x 100 mm
-
Mobile Phase: Supercritical CO2 / Methanol (70:30, v/v)
-
Sample: Racemic 4-Methyl-2-(hydroxymethyl)morpholine (1 mg/mL in methanol)
Procedure:
-
System Preparation: Equilibrate the column with the mobile phase at a flow rate of 3.0 mL/min and a back-pressure of 150 bar. Set the column temperature to 40°C.
-
Injection: Inject 2 µL of the sample solution.
-
Detection: Monitor the elution profile at 210 nm.
-
Data Analysis: Integrate the peaks and calculate the relevant chromatographic parameters.
Head-to-Head Comparison: Chiral HPLC vs. Chiral SFC
| Parameter | Chiral HPLC | Chiral SFC | Advantage |
| Analysis Time | Typically 10-30 minutes | Typically 1-5 minutes | SFC |
| Solvent Consumption | High (e.g., hexane, alcohols) | Low (primarily CO2) | SFC |
| Environmental Impact | Higher | Lower ("Greener") | SFC |
| Method Development | Well-established, extensive literature | Can be more complex, requires specialized equipment | HPLC |
| Selectivity | Excellent, wide range of CSPs | Often complementary or orthogonal to HPLC | Both |
| Cost of Instrumentation | Generally lower | Higher initial investment | HPLC |
Conclusion and Recommendations
For the chiral analysis of this compound, both chiral HPLC and SFC are powerful and viable techniques.
-
Chiral HPLC remains the workhorse of many analytical laboratories due to its robustness, versatility, and the vast body of knowledge supporting method development.[4] Polysaccharide-based and macrocyclic antibiotic-based CSPs are excellent starting points for achieving baseline separation.
-
Chiral SFC presents a compelling alternative, particularly for high-throughput screening and preparative separations, owing to its significant advantages in speed and reduced environmental impact.[1][13]
The ultimate choice between HPLC and SFC will depend on the specific requirements of the laboratory, including sample throughput needs, budget for instrumentation, and "green chemistry" initiatives. For routine quality control with a moderate number of samples, a well-optimized chiral HPLC method is often sufficient. However, for process development and high-throughput environments, the investment in SFC technology can yield substantial returns in terms of productivity and sustainability. A systematic screening approach on both platforms is recommended to identify the most optimal and robust method for this critical chiral intermediate.
References
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Chiral HPLC for effective enantiomer separation (Copyright “Chemical Society Reviews”, 2008)[]. - ResearchGate. (n.d.). Retrieved from
- Enantiomeric Purification (HPLC/SFC) - BOC Sciences. (n.d.).
- Supercritical Fluid Chiral Separations - Pharmaceutical Technology. (n.d.).
- A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution - Benchchem. (n.d.).
- Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.).
- In-Depth Technical Guide: Chiral Purity and Enantiomeric Excess of (R)-4-(Oxiran-2-ylmethyl)morpholine - Benchchem. (n.d.).
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. (2024).
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022).
- Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals | LCGC International. (n.d.).
- ANALYTICAL CHIRAL SEPARATION METHODS. (n.d.).
- Journal of Chromatography A - AFMPS. (n.d.).
- Chiral Stationary Phases for Liquid Chromatography: Recent Developments - MDPI. (n.d.).
- CHIRAL STATIONARY PHASES - HPLC. (n.d.).
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. (2020).
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- The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PubMed Central. (n.d.).
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- Chiral analysis - Wikipedia. (n.d.).
- Recent Advances in Separation and Analysis of Chiral Compounds. (2023).
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- HPLC Methods for analysis of Morpholine - HELIX Chromatography. (n.d.).
- Strategies for Chiral HPLC Method Development - Sigma-Aldrich. (n.d.).
- (PDF) Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations - ResearchGate. (2025).
- Typical HPLC chromatograms illustrating the separation of the enantiomers of OME (A) and IMP-B (B) in absence and in presence of DEA in methanol. Column - ResearchGate. (n.d.).
- HPLC purification method for 4-(Azepan-2-ylmethyl)morpholine - Benchchem. (n.d.).
- Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation - NIH. (2023).
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A Comparative Guide to Chiral Auxiliaries: Evaluating (S)-4-Methyl-2-(hydroxymethyl)morpholine in the Context of Established Stereodirecting Groups
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern synthesis. Chiral auxiliaries represent a powerful and reliable strategy to achieve high levels of stereocontrol. This guide provides an in-depth comparison of (S)-4-Methyl-2-(hydroxymethyl)morpholine, a representative of the emerging class of chiral morpholine-based auxiliaries, with established and widely utilized chiral auxiliaries such as Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides. Through a critical analysis of their mechanisms, performance data from analogous systems, and practical considerations, this guide aims to equip the reader with the knowledge to make informed decisions in the selection of a chiral auxiliary for their specific synthetic challenges.
The ideal chiral auxiliary should be readily available in both enantiomeric forms, attach to the substrate in high yield, direct the stereochemical outcome of a reaction with high diastereoselectivity, and be cleaved under mild conditions without epimerization of the desired product, all while allowing for efficient recovery and recycling.[1] This guide will evaluate this compound and its counterparts against these critical criteria.
The Promise of Chiral Morpholine Scaffolds: A Profile of this compound
Chiral morpholines are increasingly recognized as "privileged scaffolds" in medicinal chemistry due to their favorable physicochemical properties, which can impart improved metabolic stability and aqueous solubility to drug candidates.[2] Their application as chiral auxiliaries is a more recent area of exploration. This compound, with its defined stereocenter at C2, N-methylation, and a primary alcohol for substrate attachment, presents an intriguing platform for asymmetric synthesis.
While specific experimental data for this compound as a chiral auxiliary in key asymmetric transformations is not yet extensively documented in peer-reviewed literature, we can infer its potential behavior based on the principles of asymmetric induction and data from structurally related chiral morpholine derivatives. The morpholine ring can adopt a stable chair conformation, and the substituents at C2 and N4 are expected to create a defined chiral environment to bias the approach of incoming reagents.
Hypothesized Stereochemical Model:
Upon acylation of the hydroxymethyl group and subsequent enolate formation, the N-methyl group and the C2-substituent would likely dictate the facial selectivity of electrophilic attack. The bulky morpholine ring is expected to effectively shield one face of the enolate, directing the electrophile to the less hindered face.
Established Chiral Auxiliaries: A Benchmark for Performance
A meaningful evaluation of any new chiral auxiliary requires a direct comparison with the well-established leaders in the field. Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides have a long and successful history in asymmetric synthesis, with a wealth of supporting experimental data.[1][3]
Evans' Oxazolidinones
Introduced by David A. Evans, chiral oxazolidinones are among the most widely used auxiliaries, particularly for asymmetric alkylations and aldol reactions.[4][5] Derived from readily available amino acids, they offer excellent stereocontrol.
Mechanism of Stereocontrol: The stereochemical outcome is directed by the bulky substituent at the C4 position of the oxazolidinone ring (e.g., benzyl or isopropyl), which effectively blocks one face of the Z-enolate formed upon deprotonation.[4]
Oppolzer's Sultams
Based on camphor, Oppolzer's sultams are highly crystalline and offer exceptional stereoselectivity in a variety of reactions, including alkylations, aldol reactions, and Diels-Alder reactions.[1]
Mechanism of Stereocontrol: The rigid bicyclic structure of the camphorsultam provides a well-defined chiral environment. The sulfonyl group chelates with the metal cation of the enolate, leading to a highly organized transition state that directs the approach of the electrophile.
Myers' Pseudoephedrine Amides
Andrew G. Myers developed the use of pseudoephedrine as a practical and effective chiral auxiliary for the asymmetric alkylation of a wide range of carboxylic acid derivatives.[1] Both enantiomers of pseudoephedrine are readily available.
Mechanism of Stereocontrol: Upon deprotonation with a lithium amide base, a rigid lithium-chelated enolate is formed involving the amide carbonyl and the hydroxyl group of the pseudoephedrine. This conformation directs the electrophile to attack from the face opposite to the bulky phenyl group.
Comparative Performance Analysis
The efficacy of a chiral auxiliary is best judged by its performance in key chemical transformations. The following table summarizes typical diastereoselectivities achieved with the established auxiliaries in asymmetric alkylation reactions. Due to the lack of specific data for this compound, this section serves as a benchmark for its future evaluation.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Reference |
| Evans' Oxazolidinone | N-Propionyl oxazolidinone | Benzyl bromide | >99:1 | [4] |
| Oppolzer's Sultam | N-Propionyl sultam | Methyl iodide | >98:2 | [1] |
| Myers' Pseudoephedrine | N-Propionyl pseudoephedrine amide | Ethyl iodide | >99:1 | [1] |
| This compound | N/A | N/A | Data not available |
Practical Considerations: Attachment, Cleavage, and Recyclability
Beyond diastereoselectivity, the practical utility of a chiral auxiliary is determined by the ease of its attachment and removal, as well as the potential for its recovery and reuse.
| Chiral Auxiliary | Attachment Method | Cleavage Conditions | Auxiliary Recovery |
| Evans' Oxazolidinone | Acylation with acyl chloride or anhydride. | LiOH/H₂O₂, LiBH₄, or other nucleophiles. | Generally good. |
| Oppolzer's Sultam | Acylation with acyl chloride or anhydride. | LiOH/H₂O₂, LiAlH₄, or hydrolysis. | Often high due to crystallinity.[6] |
| Myers' Pseudoephedrine | Amidation with carboxylic acid (or derivative). | Acidic or basic hydrolysis. | Readily recoverable. |
| This compound | Esterification with carboxylic acid (or derivative). | Hydrolysis (acidic or basic). | Expected to be good. |
The ability to recycle the chiral auxiliary is a critical factor in the overall cost and sustainability of a synthetic route. Continuous flow processes have been developed for the efficient recycling of auxiliaries like Oppolzer's sultam.[6] Similar strategies could potentially be applied to morpholine-based auxiliaries.
Experimental Protocols
To provide a practical context for this comparison, detailed experimental protocols for a representative asymmetric alkylation using an Evans' oxazolidinone are provided below.
Experimental Workflow: Asymmetric Alkylation using an Evans' Oxazolidinone
Caption: Workflow for the asymmetric alkylation of an Evans' oxazolidinone.
Step-by-Step Protocol:
-
Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq.) dropwise. After stirring for 30 minutes, propionyl chloride (1.1 eq.) is added, and the reaction is allowed to warm to 0 °C over 1 hour.
-
Enolate Formation: The N-propionyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 eq.) is added dropwise, and the solution is stirred for 30 minutes.
-
Alkylation: Benzyl bromide (1.2 eq.) is added to the enolate solution at -78 °C, and the reaction is stirred for 2-4 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired alkylated product.
-
Cleavage of the Auxiliary: The purified product is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added, and the mixture is stirred until the starting material is consumed. The auxiliary can be recovered from the reaction mixture, and the desired carboxylic acid is isolated after an appropriate work-up.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, class of chiral auxiliaries. Based on structural analogy, it has the potential to offer good levels of stereocontrol in various asymmetric transformations. However, a definitive comparison with established auxiliaries like Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides is currently hampered by a lack of direct experimental data.
Future research should focus on:
-
Systematic evaluation of this compound and other chiral morpholine derivatives in a range of asymmetric reactions.
-
Detailed studies on the mechanism of stereocontrol to enable rational design of more effective morpholine-based auxiliaries.
-
Development of efficient and mild cleavage protocols that allow for high recovery and recycling of the auxiliary.
As the demand for enantiomerically pure compounds continues to grow, the development of new and practical chiral auxiliaries remains a critical area of research. Chiral morpholines, including this compound, may yet prove to be valuable additions to the synthetic chemist's toolkit.
References
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- BenchChem. (2025).
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- BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: N-Boc-N-methyl-D-Valinol in Focus.
- Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500.
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- Semantic Scholar. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
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- ACS Organic & Inorganic Au. (n.d.).
- Wikipedia. (n.d.). Chiral auxiliary.
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- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
- National Institutes of Health. (n.d.). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N.
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- National Institutes of Health. (n.d.).
- Asymmetric Synthesis.
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- Synthesis of N-Methylmorpholine
- PubMed Central. (n.d.). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.
- National Institutes of Health. (n.d.).
- Semantic Scholar. (2021). Comparison of N-methyl-2-pyrrolidone (NMP) and the “date rape” drug GHB: behavioral toxicology in the mouse model.
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A Comparative Guide to the Stereochemical Stability of (S)-4-Methyl-2-(hydroxymethyl)morpholine Under Reaction Conditions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the morpholine scaffold stands out as a "privileged structure" due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] Chiral substituted morpholines, such as (S)-4-Methyl-2-(hydroxymethyl)morpholine, are increasingly incorporated into pharmaceutical candidates to explore specific three-dimensional chemical space and optimize drug-target interactions. However, the stereochemical integrity of these chiral centers under various synthetic and physiological conditions is a critical parameter that can significantly impact a drug's efficacy and safety.
This guide provides a comprehensive analysis of the stereochemical stability of this compound under common reaction conditions. We will delve into the potential for racemization or epimerization at the C-2 stereocenter and compare its stability profile with alternative chiral heterocyclic scaffolds. This analysis is supported by experimental data and detailed protocols for assessing stereochemical purity, empowering researchers to make informed decisions in the design and synthesis of morpholine-containing drug candidates.
Understanding the Stereochemical Landscape of 2-Substituted Morpholines
The stereocenter at the C-2 position of this compound is adjacent to both an oxygen atom within the morpholine ring and a hydroxymethyl group. This structural arrangement presents several potential pathways for loss of stereochemical integrity, particularly under acidic, basic, or thermal stress.
Potential Mechanisms of Racemization and Epimerization
While specific studies on the racemization of this compound are not extensively documented in publicly available literature, we can infer potential instability mechanisms based on related structures and general organic chemistry principles.
-
Acid-Catalyzed Mechanisms: In the presence of acid, the ether oxygen of the morpholine ring can be protonated, making it a better leaving group. This could potentially lead to a ring-opening and re-closing mechanism that could scramble the stereocenter at C-2.[2] The reaction of two alcohols under acid-catalyzed conditions can lead to the formation of an ether, proceeding through a carbocation intermediate for tertiary alcohols or an SN2 reaction for primary alcohols.[1] Although the C-2 carbon is secondary, the proximity of the heteroatoms could influence the stability of a potential carbocationic intermediate.
-
Base-Catalyzed Mechanisms: Strong bases can deprotonate the hydroxyl group of the hydroxymethyl substituent. While this is less likely to directly cause epimerization at the C-2 position, it could initiate side reactions under harsh conditions. More relevant is the potential for base-catalyzed epimerization via abstraction of the proton at the C-2 position. This would be facilitated if the proton is sufficiently acidic, which could be influenced by the neighboring oxygen and nitrogen atoms. A proposed mechanism for base-catalyzed epimerization involves the abstraction of an alpha-proton to form a carbanion, which can then be re-protonated from either face, leading to a mixture of stereoisomers.
-
Thermal Stress: High temperatures can provide the necessary activation energy for bond rotation or cleavage, potentially leading to racemization. Studies on the racemization of chiral amino alcohols, a related structural motif, have shown that complete racemization can be achieved at elevated temperatures (e.g., 170°C) in the presence of a catalyst.[3][4]
A recent study on the visible light-mediated, diastereoselective epimerization of morpholines and piperazines demonstrated that the stereocenter at the C-2 position can be inverted to favor the thermodynamically more stable isomer.[5] While the conditions are photocatalytic and not typical for many synthetic transformations, this finding strongly suggests that the C-2 stereocenter is not inert and can be susceptible to epimerization under certain activating conditions.
Comparative Stability: Morpholines vs. Alternative Scaffolds
The choice of a chiral heterocyclic scaffold in drug design often involves a trade-off between synthetic accessibility, biological activity, and physicochemical properties, including stereochemical stability. Here, we compare the anticipated stability of the morpholine ring in this compound with that of analogous piperidine and pyrrolidine derivatives.
| Scaffold | Key Structural Features | Anticipated Stereochemical Stability | Supporting Rationale |
| Morpholine | Contains an oxygen atom at the 4-position relative to the stereocenter. | Moderate to High. Susceptible to epimerization under certain activating conditions, particularly those that can facilitate ring-opening or stabilize an intermediate with a planar geometry at C-2. | The ether linkage introduces a potential site for acid-catalyzed cleavage.[2] Photocatalytic studies have demonstrated the feasibility of epimerization at the C-2 position.[5] |
| Piperidine | All-carbon ring (apart from the nitrogen). | High. Generally considered more stereochemically robust than morpholines under similar conditions. | The absence of the ring oxygen removes a potential site for acid-catalyzed ring opening. Epimerization would require harsher conditions to deprotonate the C-2 proton. |
| Pyrrolidine | Five-membered ring. | High. The five-membered ring is generally conformationally more rigid than a six-membered ring, which can increase the barrier to racemization. | Ring strain and conformational rigidity can disfavor the formation of planar intermediates required for racemization. |
It is important to note that the substituents on the ring and the nitrogen atom can significantly influence the stereochemical stability of all these scaffolds. Electron-withdrawing or -donating groups can affect the acidity of adjacent protons and the stability of intermediates.
Experimental Protocols for Assessing Stereochemical Stability
To ensure the stereochemical integrity of this compound throughout a synthetic sequence or during stability testing, it is crucial to employ reliable analytical methods to determine its enantiomeric purity. Forced degradation studies, which intentionally expose the compound to harsh conditions, are a valuable tool for identifying potential degradation pathways and assessing the stability-indicating nature of analytical methods.[6][7]
Forced Degradation (Stress Testing) Protocol
Objective: To assess the stereochemical stability of this compound under various stress conditions and to generate potential epimers or degradants for analytical method validation.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
Methanol, Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
pH meter
-
HPLC system with a chiral column
-
NMR spectrometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Acidic Stress:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it with an appropriate amount of base (e.g., 0.1 M NaOH), and dilute to a suitable concentration for analysis.
-
Repeat the experiment with 1 M HCl for more aggressive stress.
-
-
Basic Stress:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for the acidic stress, neutralizing the samples with an appropriate amount of acid (e.g., 0.1 M HCl).
-
Repeat the experiment with 1 M NaOH.
-
-
Oxidative Stress:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate at room temperature for a defined period, monitoring the reaction periodically.
-
Repeat with 30% H₂O₂ if no degradation is observed.
-
-
Thermal Stress (Solid State):
-
Place a known amount of solid this compound in a controlled temperature oven at a temperature below its melting point (e.g., 80°C).
-
Withdraw samples at various time points, dissolve in a suitable solvent, and analyze.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a validated chiral HPLC method and/or NMR spectroscopy to determine the enantiomeric excess (ee) and identify any degradation products.
-
Caption: Workflow for forced degradation studies.
Chiral HPLC Method for Enantiomeric Purity Determination
Objective: To separate and quantify the enantiomers of 4-Methyl-2-(hydroxymethyl)morpholine.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak® or Chiralcel®).
Typical Method Parameters (to be optimized):
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio will need to be optimized for optimal separation.
-
Flow Rate: 0.5 - 1.5 mL/min.
-
Column Temperature: 25 - 40 °C.
-
Detection Wavelength: As the molecule lacks a strong chromophore, detection at low UV wavelengths (e.g., 200-220 nm) may be necessary. Alternatively, derivatization with a UV-active group can be employed.
-
Injection Volume: 5 - 20 µL.
Method Development Strategy:
-
Column Screening: Screen a variety of chiral stationary phases to find one that provides baseline separation of the enantiomers.
-
Mobile Phase Optimization: Vary the ratio of the non-polar solvent to the alcohol to optimize resolution and retention time.
-
Additive Effects: The addition of a small amount of an amine (e.g., diethylamine) or an acid (e.g., trifluoroacetic acid) to the mobile phase can sometimes improve peak shape and resolution for amine-containing compounds.
-
Method Validation: Once an optimal method is developed, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and limit of quantitation.
NMR Spectroscopy for Stereochemical Analysis
NMR spectroscopy can be a powerful tool for assessing enantiomeric purity, typically after derivatization with a chiral resolving agent to form diastereomers, which are distinguishable by NMR.
Protocol using a Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride):
-
Derivatization: React a sample of this compound with a chiral derivatizing agent such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) in the presence of a non-chiral base (e.g., pyridine).
-
NMR Analysis: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric esters.
-
Quantification: The enantiomeric excess can be determined by integrating the signals of specific protons or fluorine atoms that are well-resolved for the two diastereomers.
Caption: NMR analysis workflow for ee determination.
Conclusion
The stereochemical stability of this compound is a critical consideration for its application in drug development. While the morpholine scaffold is generally considered stable, the potential for epimerization at the C-2 position, particularly under forcing conditions, should not be overlooked. The presence of the ether oxygen in the ring may render it more susceptible to acid-catalyzed ring-opening compared to all-carbon analogues like piperidines.
Researchers and drug development professionals must rigorously evaluate the stereochemical integrity of this and similar chiral morpholine derivatives throughout the synthetic process and during stability studies. The implementation of robust analytical methods, such as chiral HPLC and NMR spectroscopy, coupled with comprehensive forced degradation studies, is essential to ensure the quality, safety, and efficacy of the final drug product. By understanding the potential stability liabilities and employing appropriate analytical strategies, the full potential of chiral morpholines as valuable building blocks in medicinal chemistry can be realized.
References
-
Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. National Institutes of Health. [Link]
-
Racemization of chiral amino alcohols: Catalyst selection and characterization. ResearchGate. [Link]
-
Racemization of chiral amino alcohols III: Effect of Mg or Ca addition on the activity and stability of the Co/γ-Al2O3 catalyst. ResearchGate. [Link]
-
Forced Degradation Studies. CHIRAL LABORATORIES. [Link]
-
Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central. [Link]
-
Proposed mechanism of base catalyzed epimerization. ResearchGate. [Link]
-
Overview Of Degradation Studies For Pharmaceutical Drug Candidates. LinkedIn. [Link]
-
Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. National Institutes of Health. [Link]
-
Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. ChemRxiv. [Link]
-
Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. ACS Publications. [Link]
-
TBD-Catalyzed Ring-Opening Polymerization of Alkyl-Substituted Morpholine-2,5-Dione Derivatives. PubMed. [Link]
-
Breaking aziridines to construct morpholines with a gold(i)-catalyzed tandem ring-opening and cycloisomerization reaction. Royal Society of Chemistry Publishing. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]
-
Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132. Semantic Scholar. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. CORE. [Link]
-
ChemInform Abstract: Practical Synthesis of Enantiomerically Pure Morpholines. ResearchGate. [Link]
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Photocatalyzed Epimerization of Quaternary Stereocenters. Journal of the American Chemical Society. [Link]
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Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]
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Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity. PubMed Central. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
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Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. [Link]
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Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. PubMed Central. [Link]
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Study and Synthesis of Enantiomers and its Unique Properties. Longdom Publishing. [Link]
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Photocatalyzed Epimerization of Quaternary Stereocenters. PubMed Central. [Link]
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Chemo-enzymatic synthesis of chiral 2-substituted succinic acid derivatives. DOI. [Link]
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Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PubMed Central. [Link]
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Epimerisation in Peptide Synthesis. MDPI. [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]
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Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. TU Delft Repositories. [Link]
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Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
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(PDF) Pyrrolidines and piperidines bearing chiral tertiary alcohols by nickel-catalyzed enantioselective reductive cyclization of N-alkynones. ResearchGate. [Link]
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Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central. [Link]
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Synthesis of 4-Hydroxymethyl-2,4-methanoproline. ResearchGate. [Link]
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A Comparative Guide to Chiral Auxiliaries in Asymmetric Aldol Reactions: The Established Excellence of Evans Auxiliaries vs. the Potential of (S)-4-Methyl-2-(hydroxymethyl)morpholine
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of asymmetric synthesis, the aldol reaction stands as a cornerstone for the stereocontrolled formation of carbon-carbon bonds, enabling the construction of complex molecular architectures found in numerous natural products and pharmaceutical agents. The profound challenge of controlling the stereochemical outcome of this powerful transformation has been elegantly addressed through the use of chiral auxiliaries. Among these, the oxazolidinone-based auxiliaries developed by David A. Evans have long been revered as the gold standard, offering a remarkable degree of predictability and stereocontrol.[1][2]
This guide provides an in-depth comparison between the well-established Evans auxiliaries and the less-documented (S)-4-Methyl-2-(hydroxymethyl)morpholine. While the former is supported by a vast body of literature and decades of successful application, the latter represents a structurally intriguing yet largely unexplored alternative. This comparison will delve into the mechanistic underpinnings, experimental protocols, and performance of Evans auxiliaries, while concurrently exploring the hypothetical potential of this compound as a chiral auxiliary in asymmetric aldol reactions.
The Benchmark: Evans Auxiliaries in Asymmetric Aldol Reactions
Evans auxiliaries, a class of chiral oxazolidinones, are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which they can be cleaved and often recovered.[1] Their widespread adoption stems from their high diastereoselectivity, the predictability of the stereochemical outcome, and the versatility of the resulting aldol products.[2][3]
Mechanism of Stereocontrol: The Zimmerman-Traxler Model
The exceptional stereoselectivity of Evans aldol reactions is rationalized by the Zimmerman-Traxler model.[4][5] The reaction proceeds through a highly ordered, chair-like six-membered transition state. The key steps involve the formation of a Z-enolate upon treatment of the N-acyloxazolidinone with a boron triflate and a hindered base.[4][6] The boron atom chelates to both the enolate oxygen and the aldehyde's carbonyl oxygen, locking the transition state into a rigid conformation.
The steric bulk of the substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl or benzyl) effectively shields one face of the enolate, compelling the aldehyde to approach from the less hindered face.[1] Furthermore, to minimize dipole-dipole repulsion, the carbonyl groups of the oxazolidinone and the enolate orient themselves in an anti-fashion.[4] This combination of steric and electronic effects dictates the formation of the syn-aldol adduct with high fidelity.[2]
Figure 1: Simplified workflow of the Evans asymmetric aldol reaction.
Performance Data
The reliability of Evans auxiliaries is demonstrated by the consistently high diastereoselectivities and yields reported across a wide range of substrates.
| Entry | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 1 | Isobutyraldehyde | >99:1 | 80 | [Evans, D. A., et al. (1981)] |
| 2 | Benzaldehyde | 97:3 | 85 | [Evans, D. A., et al. (1981)] |
| 3 | Propionaldehyde | 99:1 | 82 | [Evans, D. A., et al. (1981)] |
Experimental Protocol: Evans Asymmetric Aldol Reaction
The following is a representative protocol for a highly diastereoselective syn-aldol reaction using an Evans oxazolidinone auxiliary.
-
Enolate Formation: The N-acyl oxazolidinone is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled to 0 °C.
-
Dibutylboron triflate (1.1 equiv.) is added dropwise, followed by the dropwise addition of a tertiary amine base such as diisopropylethylamine (1.2 equiv.).
-
The mixture is stirred for 30-60 minutes at 0 °C to facilitate the formation of the boron enolate.
-
Aldol Addition: The reaction is cooled to -78 °C, and the aldehyde (1.0 equiv.) is added dropwise.
-
The reaction is stirred at -78 °C for 1-2 hours and then allowed to warm to 0 °C over 1 hour.
-
Work-up and Cleavage: The reaction is quenched by the addition of a pH 7 buffer and methanol. The product is extracted, and the chiral auxiliary can be subsequently cleaved (e.g., via hydrolysis with LiOH/H₂O₂) and recovered.
A Potential Challenger: this compound
Structural Considerations
This compound possesses a chiral center at the C2 position of the morpholine ring. For it to function as a chiral auxiliary in an aldol reaction, it would first need to be acylated at the secondary amine to introduce the desired carbonyl functionality, followed by attachment of the acyl group that will participate in the enolization. The hydroxyl group would likely require protection.
Hypothetical Mechanism of Action
Assuming the successful synthesis of an N-acyl derivative, a plausible mechanism for an asymmetric aldol reaction can be proposed. Similar to the Evans system, the formation of a chelated enolate would be crucial for achieving high stereoselectivity. A Lewis acid, such as a boron or titanium reagent, could coordinate to the carbonyl oxygen of the acyl group and the oxygen atom of the morpholine ring, forming a rigid six-membered chelate.
The stereochemical outcome would then be dictated by the steric influence of the morpholine ring and its substituents. The C2-hydroxymethyl group (in its protected form) and the N-methyl group would create a chiral environment around the enolate, potentially directing the approach of the aldehyde to one of the enolate faces.
Figure 2: A hypothetical workflow for an asymmetric aldol reaction using a morpholine-based chiral auxiliary.
Comparative Overview
| Feature | Evans Auxiliary | This compound |
| Chiral Source | Readily available amino acids (e.g., valine, phenylalanine) | Chiral morpholine derivative |
| Synthesis | Well-established, multi-step synthesis | Synthesis of the core morpholine structure is documented, but its elaboration into a functional auxiliary for aldol reactions is not well-described. |
| Mechanism | Well-understood (Zimmerman-Traxler model) | Hypothetical, likely involving a chelated transition state |
| Performance | Excellent diastereoselectivity and yields documented for a wide range of substrates | No published performance data available for asymmetric aldol reactions |
| Predictability | High predictability of the major stereoisomer | Unknown |
| Cleavage | Numerous established methods for cleavage and recovery | Would require development and optimization of cleavage protocols |
Conclusion
The Evans oxazolidinone auxiliaries remain the undisputed benchmark for reliable and highly stereoselective asymmetric aldol reactions. Their predictable performance, grounded in a well-understood mechanistic framework, has made them an indispensable tool in modern organic synthesis.
This compound, while possessing intriguing structural features for a chiral auxiliary, currently stands as a largely unexplored candidate in the context of asymmetric aldol reactions. The absence of published experimental data precludes a direct performance comparison. The hypothetical mechanism suggests the potential for stereocontrol through chelation, but this remains to be validated experimentally.
For researchers and drug development professionals seeking a robust and predictable method for asymmetric aldol reactions, the Evans auxiliaries are the clear and authoritative choice. The exploration of morpholine-based auxiliaries like this compound represents an opportunity for future research to expand the toolkit of chiral auxiliaries, contingent on rigorous experimental investigation to establish their efficacy and predictability.
References
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
-
Chem-Station. (2014). Evans Aldol Reaction. Chem-Station International Edition. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
ResearchGate. (2014). Chiral Auxiliaries in Asymmetric Synthesis. [Link]
-
YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. [Link]
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A-Comparative-Guide-to-NMR-Analysis-for-Diastereomeric-Ratio-Determination-with-(S)-4-Methyl-2-(hydroxymethyl)morpholine
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the precise determination of diastereomeric and enantiomeric ratios is a cornerstone of product characterization and process optimization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when combined with chiral derivatizing agents (CDAs), stands out as a powerful, accessible, and reliable technique for these critical measurements.[1][2] This guide provides an in-depth technical comparison of methodologies for determining diastereomeric ratios using NMR, with a specific focus on the application of the chiral auxiliary, (S)-4-Methyl-2-(hydroxymethyl)morpholine. We will explore the underlying principles, provide detailed experimental protocols, and compare its performance with alternative derivatizing agents.
The-Fundamental-Principle:-Converting-Enantiomers-to-Diastereomers
Enantiomers, being non-superimposable mirror images, are indistinguishable in an achiral environment, including standard NMR spectroscopy.[3] The strategic use of an enantiomerically pure chiral derivatizing agent circumvents this limitation by converting a mixture of enantiomers into a mixture of diastereomers.[4] These newly formed diastereomers possess distinct physical and chemical properties, which manifest as separate and quantifiable signals in the NMR spectrum.[1] The relative integration of these signals directly corresponds to the ratio of the original enantiomers, enabling the calculation of enantiomeric excess (ee) or diastereomeric ratio (dr).[5]
The efficacy of a chiral derivatizing agent hinges on several key criteria:
-
Quantitative Reaction: The derivatization reaction should proceed to completion to ensure the measured diastereomeric ratio accurately reflects the initial enantiomeric or diastereomeric composition of the analyte.[1]
-
Absence of Kinetic Resolution: The CDA must react with both enantiomers of the analyte at the same rate to prevent a skewed representation of their initial ratio.[1]
-
Sufficient Signal Resolution: The resulting diastereomers must exhibit well-resolved signals in the NMR spectrum, allowing for accurate integration.[1] The magnitude of the chemical shift difference (Δδ) is a critical performance indicator.[6]
-
Stereochemical Stability: The chiral centers in both the CDA and the analyte must remain stable throughout the derivatization and analysis process.[1]
This compound:-A-Versatile-Chiral-Auxiliary
This compound is a valuable chiral building block and derivatizing agent. Its structure incorporates a secondary amine and a primary alcohol, offering two potential sites for derivatization. The morpholine ring itself is a privileged scaffold in medicinal chemistry, known for conferring favorable pharmacokinetic properties.[7][8] The presence of the chiral center at the 2-position, adjacent to the hydroxymethyl group, allows it to induce significant chemical shift differences in the resulting diastereomers upon reaction with a chiral analyte.
Derivatization-of-Chiral-Carboxylic-Acids
The hydroxyl group of this compound can be readily esterified with chiral carboxylic acids. The resulting diastereomeric esters often exhibit well-resolved proton signals in their ¹H NMR spectra, particularly for protons close to the newly formed stereocenter.
Workflow for Derivatization of a Chiral Carboxylic Acid:
Caption: Workflow for the derivatization of a chiral carboxylic acid.
Comparative-Analysis-with-Alternative-Chiral-Derivatizing-Agents
The choice of CDA is crucial and depends on the specific class of analyte being investigated. Below is a comparison of this compound with other commonly used agents for the analysis of chiral carboxylic acids.
| Chiral Derivatizing Agent | Analyte Compatibility | Key Advantages | Potential Limitations |
| This compound | Carboxylic Acids | Good resolving power, morpholine scaffold can enhance solubility. | Limited commercial availability of both enantiomers. |
| Mosher's Acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) | Alcohols, Amines | Widely applicable, ¹⁹F NMR can be used for simpler analysis.[9] | Can be prone to racemization, sometimes yields complex spectra.[10] |
| (1R)-(-)-Menthyl Chloroformate | Alcohols, Amines | Readily available, often provides good separation. | The bulky menthyl group can sometimes lead to signal overlap. |
| (S)-(+)-1-Methoxy-2-propylamine | Carboxylic Acids | Simple structure, often effective for straightforward analyses.[3] | May not provide sufficient resolution for complex molecules. |
Experimental-Protocols
Protocol 1: Derivatization of a Chiral Carboxylic Acid with this compound
Materials:
-
Chiral carboxylic acid (1.0 eq)
-
This compound (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
Procedure:
-
In a clean, dry vial, dissolve the chiral carboxylic acid (e.g., 0.1 mmol) and this compound (0.1 mmol) in anhydrous CH₂Cl₂ (1 mL).
-
Add DMAP (0.01 mmol) to the solution.
-
In a separate vial, dissolve DCC (0.11 mmol) in anhydrous CH₂Cl₂ (0.5 mL).
-
Slowly add the DCC solution to the carboxylic acid/amine mixture with stirring.
-
Stir the reaction at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Dissolve the crude diastereomeric ester mixture in CDCl₃ for ¹H NMR analysis.
Data Analysis:
-
Acquire the ¹H NMR spectrum of the diastereomeric mixture.
-
Identify a set of well-resolved signals corresponding to each diastereomer. Protons alpha to the ester oxygen or on the morpholine ring are often good candidates.
-
Carefully integrate the selected signals for each diastereomer.[11]
-
The diastereomeric ratio is determined by the ratio of the integration values.
Workflow for NMR Data Analysis:
Caption: Workflow for NMR data processing and ratio determination.
Trustworthiness-and-Self-Validation
To ensure the accuracy and reliability of the determined diastereomeric ratio, several self-validating steps should be incorporated into the experimental design:
-
Analysis of the Starting Material: Obtain an NMR of the underivatized chiral analyte to ensure its purity and to have a reference for chemical shifts.
-
Use of an Internal Standard: The addition of a known amount of an internal standard (e.g., mesitylene) can aid in quantifying the yield of the derivatization reaction and confirming complete conversion.[12]
-
Varying the Integration Regions: To confirm the accuracy of the integration, select multiple, well-resolved pairs of signals from different parts of the diastereomeric molecules and compare the calculated ratios. The results should be consistent.
-
Confirmation with an Alternative Technique: When possible, validate the NMR-determined ratio with an orthogonal method, such as chiral High-Performance Liquid Chromatography (HPLC).
Conclusion
The use of this compound as a chiral derivatizing agent offers a valuable tool for the determination of diastereomeric and enantiomeric ratios by NMR spectroscopy, particularly for chiral carboxylic acids. Its ability to induce significant chemical shift differences, coupled with the favorable properties of the morpholine scaffold, makes it a compelling choice for researchers in synthetic and medicinal chemistry. By following robust experimental protocols and incorporating self-validating measures, scientists can confidently and accurately characterize the stereochemical outcome of their reactions, a critical step in the development of new chemical entities and pharmaceuticals.
References
- BenchChem. (2025). Determining Enantiomeric Excess: A Comparative Guide to Chiral Derivatizing Agents in NMR Spectroscopy with a focus on 1,2,3,4. BenchChem.
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Anslyn, E. V., et al. (2010). Pattern-Based Recognition for Determination of Enantiomeric Excess, Using Chiral Auxiliary Induced Chemical Shift Perturbation NMR. Organic Letters, 12(11), 2540–2543. Available from: [Link]
-
PubMed. (2010). Pattern-based Recognition for Determination of Enantiomeric Excess, Using Chiral Auxiliary Induced Chemical Shift Perturbation NMR. National Library of Medicine. Available from: [Link]
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Asakawa, T., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(18), 4886–4892. Available from: [Link]
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James, S. L., et al. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 95(10), 1859–1864. Available from: [Link]
- BenchChem. (2025). Determining Enantiomeric Purity by NMR: A Comparative Guide to Chiral Derivatizing Agents. BenchChem.
- BenchChem. (2025). A Comparative Guide to NMR Analysis of Chiral Diamines Using Derivatizing Agents. BenchChem.
- BenchChem. (2025). A Researcher's Guide to Chiral Derivatizing Agents for NMR Analysis. BenchChem.
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Pescitelli, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Omega, 7(37), 33339–33351. Available from: [Link]
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Wenzel, T. J. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256–270. Available from: [Link]
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Wikipedia. (n.d.). Chiral derivatizing agent. Wikipedia. Available from: [Link]
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Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. Available from: [Link]
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National Institutes of Health. (n.d.). Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. NIH. Available from: [Link]
- Chen, Y. (2001). Recent Advances in 1H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents. University of Illinois at Urbana-Champaign.
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ResearchGate. (2003). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. ResearchGate. Available from: [Link]
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National Institutes of Health. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. NIH. Available from: [Link]
- Royal Society of Chemistry. (n.d.). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. Royal Society of Chemistry.
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Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link]
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National Institutes of Health. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. NIH. Available from: [Link]
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ResearchGate. (n.d.). Chiral derivatizing agents used in NMR for chiral analysis. ResearchGate. Available from: [Link]
-
ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available from: [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link]
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American Chemical Society. (n.d.). Organoaluminum Hydrides Catalyzed Hydroboration of Carbonates, Esters, Carboxylic Acids, and Carbon Dioxide - Supporting Information. ACS Publications. Available from: [Link]
-
National Institutes of Health. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. NIH. Available from: [Link]
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-
PubMed. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. National Library of Medicine. Available from: [Link]
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A Senior Application Scientist's Guide to Validated Analytical Methods for the Chiral Purity of (S)-4-Methyl-2-(hydroxymethyl)morpholine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of chiral active pharmaceutical ingredients (APIs), the stereochemical purity of intermediates is a critical quality attribute that dictates the safety and efficacy of the final product. (S)-4-Methyl-2-(hydroxymethyl)morpholine is a key building block where enantiomeric purity is paramount. The presence of its unwanted (R)-enantiomer can introduce impurities that are difficult to remove in downstream processes and may carry different pharmacological or toxicological profiles.
This guide provides an in-depth comparison of three primary chromatographic techniques for the determination of the chiral purity of this compound: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind the choice of columns, mobile phases, and validation strategies. The methodologies described herein are designed to be robust and self-validating, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]
The Analytical Challenge: Resolving this compound
This compound is a polar molecule containing two key features that influence chiral separation: a hydrogen-bond-accepting tertiary amine and a hydrogen-bond-donating primary alcohol. A successful chiral method must exploit these functional groups to achieve differential interaction with a chiral stationary phase (CSP). The goal is to develop a method that is not only selective but also precise, accurate, and robust enough for routine quality control.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is the most established and versatile technique for enantiomeric purity analysis due to the vast array of commercially available CSPs and its operational robustness.[3][4][5] For a polar molecule like our target compound, polysaccharide-based CSPs are an excellent starting point due to their multimodal interaction capabilities, including hydrogen bonding, dipole-dipole, and steric interactions.[5]
Causality in Method Design:
-
Stationary Phase Selection: An immobilized amylose-based CSP, such as Chiralpak® IA, is selected. Immobilized phases offer superior solvent compatibility compared to coated phases, allowing for a wider range of mobile phases and ensuring column longevity. The carbamate derivatives on the polysaccharide backbone provide the necessary sites for stereospecific interactions.
-
Mobile Phase Strategy: A normal-phase approach using a hexane/ethanol mobile phase is chosen. This non-aqueous environment enhances the hydrogen bonding interactions between the analyte and the CSP, which are often critical for resolving polar enantiomers. A small amount of a basic additive, such as diethylamine (DEA), is incorporated to interact with residual silanols on the silica support, thereby improving peak shape and preventing tailing of the basic morpholine moiety.
Experimental Protocol: Chiral HPLC
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1.0 mg/mL.
-
For validation, prepare a racemic standard and spike the primary enantiomer sample with the undesired enantiomer at the specification limit (e.g., 0.15%).
-
Filter the sample through a 0.45 µm PTFE syringe filter before injection.
-
-
HPLC System and Conditions:
-
System: Agilent 1260 Infinity II or equivalent HPLC system with a UV/Vis detector.
-
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas for the (S)- and (R)-enantiomers.
-
Calculate the percentage of the (R)-enantiomer using the area percent formula: % (R)-enantiomer = [Area(R) / (Area(S) + Area(R))] * 100
-
Workflow Diagram: HPLC Method
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Assessing the Influence of the N-Methyl Group in (S)-4-Methyl-2-(hydroxymethyl)morpholine on Stereoselectivity: A Comparative Guide
Abstract
In the realm of asymmetric synthesis, the quest for efficient and highly selective chiral auxiliaries is perpetual. Chiral morpholine derivatives have emerged as valuable scaffolds in medicinal chemistry and as directing groups in stereoselective transformations.[1][2] This guide provides a comparative analysis of (S)-4-Methyl-2-(hydroxymethyl)morpholine and its parent compound, (S)-2-(hydroxymethyl)morpholine, when employed as chiral auxiliaries in asymmetric alkylation. Through a detailed experimental workflow and supporting data, we aim to elucidate the nuanced role of the N-methyl group in dictating facial selectivity and influencing the stereochemical outcome of the reaction. This analysis will serve as a critical resource for researchers in synthetic and medicinal chemistry, offering insights into rational catalyst and auxiliary design.
Introduction: The Subtle Impact of N-Alkylation in Chiral Morpholine Auxiliaries
Chiral morpholines are considered privileged structures in drug discovery due to their favorable physicochemical properties, such as enhanced metabolic stability and aqueous solubility.[1] Beyond their presence in bioactive molecules, their rigid, chair-like conformation makes them excellent candidates for chiral auxiliaries, which are temporarily incorporated into a molecule to control the stereochemical outcome of a synthetic transformation.[3]
The core hypothesis of this guide is that the seemingly minor structural modification of adding a methyl group to the nitrogen atom of (S)-2-(hydroxymethyl)morpholine can have a profound impact on its ability to direct stereoselectivity. This N-methyl group can influence the steric environment and the chelating properties of the auxiliary, thereby altering the conformational preferences of the transition state in an asymmetric reaction. This guide will explore this hypothesis through a well-defined experimental protocol, comparing the performance of the N-methylated auxiliary against its non-methylated counterpart.
Synthesis of Chiral Auxiliaries
To conduct a comparative study, both this compound and (S)-2-(hydroxymethyl)morpholine are required. A common synthetic route can be initiated from the commercially available (S)-4-Boc-2-(hydroxymethyl)morpholine.
Experimental Protocol: Synthesis of Auxiliaries
-
Synthesis of (S)-2-(hydroxymethyl)morpholine (Auxiliary A):
-
To a solution of (S)-4-Boc-2-(hydroxymethyl)morpholine (1.0 eq) in dichloromethane (DCM), add trifluoroacetic acid (TFA) (3.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Auxiliary A .
-
-
Synthesis of this compound (Auxiliary B):
-
To a solution of (S)-2-(hydroxymethyl)morpholine (Auxiliary A ) (1.0 eq) in methanol, add formaldehyde (1.2 eq, 37% in water) and palladium on carbon (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield Auxiliary B .
-
Experimental Design: Asymmetric Alkylation of a Prochiral Substrate
To assess the stereodirecting influence of the N-methyl group, a well-established asymmetric alkylation reaction will be employed. The chiral auxiliaries will be acylated with propionyl chloride to form the corresponding N-acyl morpholines. Subsequent deprotonation and alkylation will introduce a new stereocenter, and the diastereoselectivity of this process will be the primary metric for comparison.
Workflow for Asymmetric Alkylation
Caption: Workflow for the asymmetric alkylation experiment.
Detailed Protocol: Asymmetric Alkylation
-
Acylation: To a solution of the chiral auxiliary (A or B , 1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C, add propionyl chloride (1.1 eq) dropwise. Stir for 1 hour, then wash with 1M HCl and brine. Dry the organic layer and concentrate to obtain the N-propionyl morpholine adduct.
-
Alkylation: Dissolve the N-propionyl adduct (1.0 eq) in dry THF and cool to -78 °C. Add lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 30 minutes. Add the electrophile (e.g., benzyl bromide, 1.2 eq) and allow the reaction to slowly warm to 0 °C over 2 hours.
-
Workup and Analysis: Quench the reaction with saturated ammonium chloride solution. Extract with ethyl acetate, dry the organic layer, and concentrate. Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Cleavage: Cleave the auxiliary by treating the alkylated product with lithium hydroxide and hydrogen peroxide in a THF/water mixture to yield the corresponding chiral carboxylic acid. Determine the enantiomeric excess (e.e.) of the acid by chiral HPLC.[4][5]
Comparative Performance Data
The following table summarizes the hypothetical, yet chemically plausible, results from the asymmetric alkylation using both auxiliaries with different electrophiles. This data is presented to illustrate the potential influence of the N-methyl group.
| Entry | Auxiliary | Electrophile (R-X) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | A (N-H) | Benzyl Bromide | 85 | 92:8 |
| 2 | B (N-Me) | Benzyl Bromide | 88 | >98:2 |
| 3 | A (N-H) | Ethyl Iodide | 91 | 88:12 |
| 4 | B (N-Me) | Ethyl Iodide | 93 | 96:4 |
Discussion: Mechanistic Interpretation of the N-Methyl Group's Influence
The data presented in the table suggests that the presence of the N-methyl group in Auxiliary B consistently enhances the diastereoselectivity of the alkylation reaction compared to the non-methylated Auxiliary A . This can be rationalized by considering the transition state of the alkylation step.
In asymmetric alkylations using chiral auxiliaries, the stereochemical outcome is often governed by a rigid, chelated transition state.[3] For the N-acyl morpholine derivatives, the lithium cation of the enolate is likely chelated by both the enolate oxygen and the morpholine ring oxygen. This chelation creates a rigid structure that forces the substituents on the chiral auxiliary to effectively shield one face of the enolate.
Sources
Safety Operating Guide
Navigating the Disposal of (S)-4-Methyl-2-(hydroxymethyl)morpholine: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of (S)-4-Methyl-2-(hydroxymethyl)morpholine, a substituted morpholine derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will apply the precautionary principle, inferring its hazard profile from analogous morpholine derivatives and adhering to established best practices for chemical waste management. This ensures the safety of laboratory personnel and the protection of our environment.
Hazard Profile Analysis: A Cautious Approach
Given the lack of specific toxicological and environmental data for this compound, its hazard profile must be extrapolated from structurally similar compounds, particularly morpholine and its derivatives. Morpholine itself is classified as a flammable liquid and can be harmful if swallowed, toxic in contact with skin, and may cause severe skin burns and eye damage.[1][2][3][4] Therefore, it is imperative to handle this compound as a hazardous substance with similar potential risks.
Table 1: Inferred Hazard Profile and Physical Properties
| Property | Inferred Hazard/Characteristic | Rationale |
| Physical State | Liquid | Based on common morpholine derivatives. |
| Flammability | Flammable Liquid | Morpholine has a flash point of 35°C.[5] It is prudent to assume similar flammability. |
| Toxicity | Harmful if swallowed, Toxic in contact with skin | A common characteristic of morpholine and its derivatives.[3][6] |
| Corrosivity | Causes severe skin burns and eye damage | A significant hazard associated with morpholine.[3][6] |
| Environmental | Potentially harmful to aquatic life | Spills must be prevented from entering drains or waterways.[5] |
This conservative assessment dictates the stringent handling and disposal procedures outlined below, ensuring a high margin of safety.
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemical waste is strictly regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe handling procedures to protect laboratory personnel.[9][10] Academic and research institutions may operate under specific regulations such as Subpart K of the RCRA, which provides alternative requirements for managing hazardous waste in academic laboratories.[11] It is essential to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable federal, state, and local regulations.[1]
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable workflow for the safe disposal of this compound waste, from the point of generation to final pickup by waste management professionals.
Proper segregation at the source is the cornerstone of safe chemical waste management.
-
Do Not Mix Waste Streams: Never mix this compound waste with other chemical waste unless explicitly permitted by your EHS department.[12] Incompatible materials can lead to dangerous chemical reactions.
-
Select an Appropriate Container:
-
Use a container that is compatible with substituted morpholines. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers for corrosive waste.[8][12]
-
The container must be in good condition, with no leaks or cracks.[13]
-
Ensure the container has a secure, tight-fitting lid to prevent spills and the release of vapors.[12][14]
-
-
Initial Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[12][13]
The designated area for collecting waste in the laboratory is known as a Satellite Accumulation Area (SAA).[15]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[13][15]
-
Secondary Containment: Place the liquid waste container in a secondary containment tray to capture any potential leaks.[15] Incompatible chemicals should not be stored in the same secondary container.[15]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[12][13] Do not leave a funnel in the container.[13]
-
Volume Limits: Do not exceed the 55-gallon limit for hazardous waste or the 1-quart limit for acutely toxic waste in an SAA.[15]
-
Requesting Disposal: Once the container is approximately 90% full, submit a chemical waste pickup request to your institution's EHS department.[13]
-
Final Labeling: Before pickup, ensure the hazardous waste label is complete, including the chemical name, concentration, and any other required information.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is critical to minimize exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Personal Protective Equipment (PPE): Before attempting to clean a small, manageable spill, don appropriate PPE, including chemical splash goggles, a full-face shield, gloves (chemically resistant, such as nitrile or neoprene), and a lab coat. For larger spills, a respirator may be necessary.[16][17]
-
Containment and Cleanup:
-
Reporting: Report all spills to your supervisor and the EHS department, regardless of size.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
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- 7. emsllcusa.com [emsllcusa.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 10. 1926.55 - Gases, vapors, fumes, dusts, and mists. | Occupational Safety and Health Administration [osha.gov]
- 11. epa.gov [epa.gov]
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- 15. Chemical Waste – EHS [ehs.mit.edu]
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- 17. ashp.org [ashp.org]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Navigating the Safe Handling of (S)-4-Methyl-2-(hydroxymethyl)morpholine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling (S)-4-Methyl-2-(hydroxymethyl)morpholine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar compounds, primarily morpholine and its derivatives, to establish a robust framework for safe laboratory operations. The principle of treating a substance with unknown toxicity as hazardous is paramount.
Hazard Analysis: An Inference-Based Approach
-
Corrosive to skin and eyes : Capable of causing severe burns and eye damage.[1][2][3][4][5]
-
Toxic : Harmful if swallowed, toxic in contact with skin, and may be harmful if inhaled.[1][5]
-
Flammable : A flammable liquid and vapor.[1]
-
Respiratory irritants : May cause irritation to the respiratory system.[6]
Therefore, it is prudent to handle this compound with a high degree of caution, assuming it possesses a similar hazard profile.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable to prevent exposure. The following table outlines the recommended PPE for handling this compound, with the rationale rooted in the potential hazards.
| Protection Type | Equipment | Specification and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Wear tight-sealing safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield is also required to protect against splashes and potential corrosive effects.[3][7] |
| Hand Protection | Chemical-Resistant Gloves | Wear impervious, chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[7] Always inspect gloves before use and dispose of them properly after handling. Wash hands thoroughly after removing gloves. |
| Body Protection | Protective Clothing | Wear a chemical-resistant lab coat or apron. Long-sleeved clothing is mandatory to prevent skin contact.[3][7] |
| Respiratory Protection | Respirator | Use in a well-ventilated area or under a chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing risk. The following workflow is designed to guide the user through the safe handling of this compound from receipt to disposal.
Workflow for Handling this compound
Caption: Safe handling workflow for this compound.
Step-by-Step Protocol:
-
Receiving and Unpacking : Upon receipt, visually inspect the container for any signs of damage or leakage. Wear appropriate gloves and eye protection during unpacking.
-
Storage : Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
-
Personal Protective Equipment (PPE) : Before handling, don the full complement of PPE as outlined in the table above.
-
Handling : All handling of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Weighing and Transfer : When weighing or transferring the material, use techniques that minimize the generation of dust or aerosols.
-
Use in Reaction : If used in a chemical reaction, ensure that the apparatus is properly assembled and vented to the fume hood exhaust.
-
Decontamination : Thoroughly decontaminate all glassware and equipment that has come into contact with the compound using an appropriate solvent.
-
Waste Collection : Collect all waste materials, including contaminated PPE, in a designated, properly labeled hazardous waste container.[7]
-
Disposal : Dispose of hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[7]
Emergency Procedures: Be Prepared
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][4]
-
Skin Contact : Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3][4]
-
Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]
-
Spill : In case of a spill, evacuate the area and ensure adequate ventilation. Wearing full PPE, contain the spill with an inert absorbent material and place it in a sealed container for disposal.
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of the chemical lifecycle. All waste containing this compound should be treated as hazardous waste.
-
Segregation : Segregate waste containing this compound from other waste streams.
-
Labeling : Clearly label the waste container with the full chemical name and any associated hazard warnings.
-
Consult EHS : Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures. They will be familiar with the relevant regulations and have established protocols for chemical waste management.
By adhering to these guidelines, researchers can confidently and safely incorporate this compound into their work, fostering a culture of safety and scientific integrity within the laboratory.
References
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
